Tiotropium bromide hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLXPRBEAHBZTK-KFEMZTBUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904820 | |
| Record name | Tiotropium bromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139404-48-1, 411207-31-3 | |
| Record name | Tiotropium bromide hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiotropium bromide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiotropium bromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOTROPIUM BROMIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Tiotropium Bromide Hydrate in COPD
This guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning the therapeutic efficacy of tiotropium bromide hydrate in the management of Chronic Obstructive Pulmonary Disease (COPD). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of tiotropium, from its precise interactions with muscarinic receptors to its downstream physiological consequences on airway function.
Introduction: The Cholinergic Overdrive in COPD
Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation.[1][2] A key, and often dominant, reversible component of this obstruction is an increased cholinergic tone in the airways.[3][4] This heightened parasympathetic activity, mediated by the neurotransmitter acetylcholine (ACh), leads to bronchoconstriction and increased mucus secretion, both of which contribute significantly to the symptoms and pathophysiology of COPD.[1][5][6] Tiotropium bromide, a long-acting muscarinic antagonist (LAMA), is a cornerstone of COPD therapy, acting to counteract this cholinergic overdrive.[7][8]
Part 1: The Molecular Engagement - Tiotropium's Interaction with Muscarinic Receptors
Tiotropium's therapeutic action begins with its binding to muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). In the human airways, the M1, M2, and M3 subtypes are of primary importance.[9][10]
-
M1 Receptors: Located in parasympathetic ganglia, they facilitate cholinergic neurotransmission.[9]
-
M2 Receptors: Found on presynaptic cholinergic nerve endings, they function as autoreceptors, inhibiting further acetylcholine release in a negative feedback loop.[9]
-
M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, their stimulation by ACh directly mediates bronchoconstriction and mucus secretion.[9][11][12]
Tiotropium is a non-selective muscarinic antagonist, meaning it has a high affinity for all three receptor subtypes.[13][14] However, its clinical efficacy and long duration of action are attributed to its unique kinetic properties, specifically its "kinetic selectivity" for M1 and M3 receptors over M2 receptors.[5][13][15]
The "Kinetic Selectivity" of Tiotropium: A Prolonged Siege on M3 Receptors
While tiotropium binds with high affinity to M1, M2, and M3 receptors, it dissociates from these subtypes at markedly different rates.[5][14][15] It exhibits a very slow dissociation from M1 and M3 receptors, leading to a prolonged blockade of their function.[15][16][17] In contrast, its dissociation from M2 receptors is significantly faster.[5][14][15][17] This differential dissociation is the cornerstone of tiotropium's long-acting profile and favorable therapeutic window.
This prolonged blockade of the M3 receptor is the primary mechanism behind tiotropium's sustained bronchodilator effect.[18][19] The rapid dissociation from M2 autoreceptors is also advantageous, as a prolonged blockade of these receptors could paradoxically increase acetylcholine release and counteract the desired bronchodilatory effect.[5]
The molecular basis for this long residence time on the M3 receptor is attributed to specific interactions within the receptor's binding pocket. A key interaction involves the hydroxyl group of tiotropium forming a highly directed bond with an asparagine residue (N508) in the M3 receptor, creating a "snap-lock" mechanism that significantly hinders its dissociation.[16][20]
Recent research also suggests that tiotropium may have a second, allosteric binding site in the extracellular vestibule of the M3 receptor.[21][22][23] This secondary binding could further contribute to its insurmountable antagonism by preventing acetylcholine from accessing the primary (orthosteric) binding site.[21]
Part 2: Downstream Consequences - From Receptor Blockade to Bronchodilation
The binding of tiotropium to M3 receptors on airway smooth muscle cells initiates a cascade of intracellular events that ultimately lead to muscle relaxation and bronchodilation.
Interruption of the Gq Signaling Pathway
M3 receptors are coupled to the Gq class of G-proteins.[11][12] When acetylcholine binds to the M3 receptor, it activates Gq, which in turn activates the enzyme phospholipase C (PLC).[11][12][24] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12][24]
Tiotropium, by acting as a competitive antagonist, prevents acetylcholine from binding to and activating the M3 receptor, thereby inhibiting this entire signaling cascade.[19]
The Attenuation of Calcium Mobilization and Muscle Contraction
The IP3 generated by PLC activation normally binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][12][24] The resulting increase in cytosolic Ca2+ concentration is a critical step in the initiation of smooth muscle contraction. Calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and leading to muscle contraction.
By blocking the M3 receptor and preventing the generation of IP3, tiotropium effectively blunts this release of intracellular calcium, leading to a reduction in airway smooth muscle tone and subsequent bronchodilation.
Part 3: The Broader Impact - Beyond Bronchodilation
While its primary therapeutic effect is bronchodilation, research has explored other potential mechanisms of action for tiotropium in COPD, including anti-inflammatory and anti-remodeling effects.
The Controversial Role in Airway Inflammation
The cholinergic system has been implicated in the regulation of inflammation.[1][6] Acetylcholine can exert pro-inflammatory effects, and it has been hypothesized that by blocking muscarinic receptors, tiotropium may have anti-inflammatory properties.[25]
However, the clinical evidence for a significant anti-inflammatory effect of tiotropium in COPD patients is conflicting. Some studies have shown a reduction in certain inflammatory markers, particularly in animal models.[26] Conversely, other clinical trials in COPD patients have not demonstrated a consistent anti-inflammatory effect, with some even reporting an increase in certain sputum inflammatory proteins after treatment.[25][27][28][29] Therefore, while the bronchodilator effects of tiotropium are well-established, its role as an anti-inflammatory agent in COPD remains an area of active investigation and debate.
Potential Influence on Airway Remodeling
The cholinergic system may also contribute to the structural changes, or remodeling, seen in the airways of COPD patients.[1] Acetylcholine has been shown to promote the proliferation of airway smooth muscle cells and fibroblasts in preclinical models.[1] By antagonizing muscarinic receptors, tiotropium could potentially mitigate these remodeling processes. However, more research is needed to confirm these effects in a clinical setting.
Part 4: Visualizing the Mechanism
Diagram 1: Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle
Caption: Tiotropium competitively blocks acetylcholine binding to the M3 receptor.
Diagram 2: Tiotropium's Kinetic Selectivity and Long Duration of Action
Caption: Differential dissociation rates of tiotropium from M2 and M3 receptors.
Part 5: Experimental Validation - Methodologies for Mechanistic Investigation
The elucidation of tiotropium's mechanism of action has been heavily reliant on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.
Radioligand Binding Assays: Quantifying Receptor Affinity and Kinetics
Objective: To determine the binding affinity (Ki) and dissociation rate (koff) of tiotropium for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M2 or M3 receptors).
-
Harvest cells and homogenize in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Binding Assay (for Ki determination):
-
Incubate the prepared cell membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled tiotropium.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
-
Dissociation Kinetics Assay (for koff determination):
-
Pre-incubate the cell membranes with a radiolabeled ligand to allow for receptor binding to reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled antagonist (e.g., atropine) to prevent re-association of the radioligand.
-
At various time points, terminate the reaction by rapid filtration and quantify the remaining bound radioactivity.
-
Plot the natural logarithm of the percentage of specific binding remaining versus time. The negative slope of this line represents the dissociation rate constant (koff).
-
In Vitro Muscle Bath Experiments: Assessing Functional Antagonism
Objective: To evaluate the functional effect of tiotropium on airway smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
Isolate tracheal or bronchial tissue from a suitable animal model (e.g., guinea pig) or from human lung explants.
-
Dissect the tissue into smooth muscle strips or rings.
-
Mount the tissue preparations in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Contraction and Relaxation Measurement:
-
Connect the tissue preparations to force-displacement transducers to record isometric tension.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce contraction by adding a cholinergic agonist (e.g., acetylcholine or methacholine) to the organ bath in a cumulative concentration-response manner.
-
To assess the effect of tiotropium, pre-incubate the tissues with varying concentrations of tiotropium for a defined period before constructing the agonist concentration-response curve.
-
-
Data Analysis:
-
Measure the magnitude of contraction at each agonist concentration.
-
Plot the contractile response as a percentage of the maximum response versus the agonist concentration.
-
Analyze the data to determine parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum contractile response.
-
The rightward shift in the concentration-response curve in the presence of tiotropium indicates competitive antagonism.
-
Diagram 3: Experimental Workflow for In Vitro Muscle Bath Assay
Caption: Step-by-step workflow for assessing functional antagonism in airway smooth muscle.
Part 6: Quantitative Data Summary
The following table summarizes key quantitative parameters related to the interaction of tiotropium with muscarinic receptors.
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | Reference |
| Binding Affinity (Ki) | High | High | High | [14] |
| Dissociation Half-Life (t½) | ~14.6 hours | ~0.11 hours (for ipratropium) | Very Slow (>24 hours) | [9][16][23] |
| Kinetic Selectivity | Slow dissociation | Rapid dissociation | Very slow dissociation | [5][15][17] |
Note: Specific Ki values can vary between studies and experimental conditions. The dissociation half-life for tiotropium from the M2 receptor is significantly shorter than from M1 and M3 receptors, though precise values can be difficult to obtain due to the rapid dissociation.
Conclusion
This compound exerts its therapeutic effect in COPD primarily through a sustained and selective antagonism of M3 muscarinic receptors on airway smooth muscle.[5][18][19] This prolonged receptor blockade is a consequence of its unique kinetic properties, characterized by a very slow dissociation from M3 receptors.[5][14][16] By interrupting the downstream Gq-PLC-IP3 signaling pathway, tiotropium effectively reduces intracellular calcium mobilization and inhibits acetylcholine-induced bronchoconstriction.[11][12][24] While its role in modulating airway inflammation and remodeling is less clear, its profound and long-lasting bronchodilator activity has established it as a fundamental component of COPD management.[7][8] Further research into the broader cellular effects of long-acting muscarinic antagonists will continue to refine our understanding of their full therapeutic potential.
References
- 1. Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD [frontiersin.org]
- 7. Long acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease: a review of current and developing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LAMA for COPD: How they work, common medications, and more [medicalnewstoday.com]
- 9. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of tiotropium in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.rug.nl [pure.rug.nl]
- 12. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tiotropium bromide: a new long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. research.rug.nl [research.rug.nl]
- 24. researchgate.net [researchgate.net]
- 25. publications.ersnet.org [publications.ersnet.org]
- 26. publications.ersnet.org [publications.ersnet.org]
- 27. publications.ersnet.org [publications.ersnet.org]
- 28. Airway inflammation and tiotropium treatment in stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Effect of tiotropium on sputum and serum inflammatory markers and exacerbations in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Beyond a Long-Acting Muscarinic Antagonist (LAMA)
An In-depth Technical Guide to the Molecular Structure and Properties of Tiotropium Bromide Hydrate
Tiotropium bromide, commercially recognized under brand names like Spiriva®, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and a valuable add-on therapy for severe asthma.[1][2] Its clinical efficacy as a long-acting bronchodilator is well-established.[1][3] However, for the drug development professional, researcher, or formulation scientist, the true narrative of this molecule extends far beyond its therapeutic application. It lies within its intricate solid-state chemistry, its specific molecular architecture, and the analytical methodologies required to comprehensively characterize it.
This guide provides an in-depth exploration of tiotropium bromide, focusing on its hydrated form, which is the basis of its primary commercial formulation.[4] We will dissect its molecular structure, delve into its critical physicochemical properties, elucidate its mechanism of action with molecular detail, and provide actionable, field-proven experimental protocols for its characterization. The causality behind each analytical choice is explained to empower researchers in their own development programs.
Part 1: Molecular Architecture and Stereochemistry
Tiotropium bromide is a synthetic, non-chiral, quaternary ammonium compound.[3] The molecule's structure is fundamentally derived from atropine.[5] Its chemical name is (1α, 2β, 4β, 5α, 7β)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide. The commercially available form is typically a monohydrate, indicating the presence of one water molecule within its crystal lattice, which is crucial for its stability and physical properties.[5][6]
Chemical Structure:
The structure features a quaternary ammonium cation, "tiotropium," and a bromide anion. The cation consists of a scopine-derived tricycle esterified with di-(2-thienyl)glycolic acid. This quaternary structure ensures a permanent positive charge, limiting its gastrointestinal absorption and systemic bioavailability when inhaled, thus localizing its effect primarily to the lungs.[3]
Part 2: Solid-State and Physicochemical Properties
The physical form of an active pharmaceutical ingredient (API) is critical to its performance, particularly for inhaled therapies where particle size, stability, and dissolution are paramount. Tiotropium bromide can exist in various crystalline forms (polymorphs) and solvates, making solid-state characterization a vital aspect of its development.[4][9][10]
Crystallography and Polymorphism
The stable, commercialized form is a crystalline monohydrate.[11] X-ray structural analysis has shown that this form crystallizes in a simple monoclinic cell with the following approximate dimensions:
The existence of different crystal forms is a known property of tiotropium bromide.[10] Anhydrous forms and various solvates (e.g., methanol, isopropanol, acetic acid) have been identified and characterized.[9][10][13] Each polymorph or solvate possesses distinct physical properties, including melting point, X-ray diffraction patterns, and spectroscopic fingerprints.[10] The discovery and control of these forms are crucial, as unexpected polymorphic transitions can affect the stability, manufacturability, and bioavailability of the final drug product. For instance, four different polymorphic forms have been identified in low-concentration lactose powder blends using high-sensitivity synchrotron XRPD.[14]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of tiotropium bromide monohydrate, essential for formulation and analytical development.
| Property | Description | References |
| Appearance | White to yellowish-white, odorless crystalline powder. | |
| Solubility | Sparingly soluble in water (~2.5% at room temp, independent of pH); soluble in methanol; freely soluble in dimethyl sulfoxide (DMSO). | [15][16] |
| Melting Point (DSC) | Exhibits a sharp endothermic peak at approximately 230°C ± 5°C (at a heating rate of 10 K/min), attributed to melting with decomposition. A broader endotherm between 50-120°C corresponds to dehydration. | [11][12] |
| Partition Coefficient | Log Papp (pH 7.4) = -2.25 | |
| Hygroscopicity | The monohydrate form is relatively stable, but anhydrous forms can be more hygroscopic. Control of humidity is critical during manufacturing and storage. | [9][10] |
Part 3: Mechanism of Action: A Tale of Kinetic Selectivity
Tiotropium exerts its therapeutic effect through competitive and reversible antagonism of muscarinic acetylcholine receptors (mAChRs).[1] While it shows similar high affinity for all five muscarinic receptor subtypes (M1 to M5), its clinical utility is defined by its unique kinetic properties.[3]
Acetylcholine released from parasympathetic nerves in the airways binds primarily to M3 receptors on smooth muscle cells, triggering bronchoconstriction.[3][17] Tiotropium potently blocks these M3 receptors, leading to smooth muscle relaxation and sustained bronchodilation.[1][5][18]
The key to its long, 24-hour duration of action is its kinetic selectivity.[3] Tiotropium dissociates very slowly from M1 and M3 receptors but much more rapidly from M2 receptors.[3][8] M2 receptors function as presynaptic autoreceptors that inhibit further acetylcholine release. A rapid dissociation from M2 receptors ensures that this crucial negative feedback loop remains largely intact, while the slow dissociation from M3 receptors provides prolonged bronchodilation. This contrasts with less selective antagonists that, by blocking M2 receptors, can paradoxically increase acetylcholine release and counteract their own therapeutic effect.
Part 4: Analytical Characterization Workflows
A robust analytical strategy is essential to control the quality of this compound, from API release to finished product stability. The choice of technique is dictated by the property being investigated, with a combination of methods required for full characterization.
Protocol 1: Polymorphic Form Identification by X-Ray Powder Diffraction (XRPD)
Causality: XRPD is the definitive technique for identifying the crystalline form (polymorph) of a drug substance. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern (a fingerprint). This is critical for ensuring that the correct, stable, and most effective form is used in the drug product.[10][14]
Methodology:
-
Sample Preparation: Gently grind a small amount (5-10 mg) of the this compound sample with a mortar and pestle to ensure random crystal orientation.
-
Instrument Setup:
-
Radiation: CuKα (λ = 1.542 Å).
-
Diffractometer: A standard powder diffractometer (e.g., PANalytical X'Pert Pro).
-
Voltage/Current: 45 kV / 40 mA.
-
Scan Range (2θ): 3° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
-
Data Acquisition: Load the prepared sample onto the sample holder and initiate the scan.
-
Data Analysis: Compare the resulting diffractogram with reference patterns for known forms of tiotropium bromide. For the monohydrate, characteristic peaks are expected at specific 2-theta values. Other polymorphs, such as Form 2, 6, 7, and 8, are characterized by their own unique sets of peaks.[10] For low-concentration blends, a synchrotron radiation source may be necessary to achieve the required sensitivity.[14]
Protocol 2: Thermal Analysis by DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, identifying melting, decomposition, and desolvation events.[12] Thermogravimetric Analysis (TGA) measures changes in mass with temperature, precisely quantifying the water or solvent content.[10] Performed simultaneously (STA), these techniques provide a complete thermal profile in a single run.[19]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup (STA):
-
Purge Gas: Nitrogen at 30 mL/min.
-
Temperature Program: Ramp from 30°C to 350°C.
-
Heating Rate: 10 K/min.
-
-
Data Acquisition: Place the sample pan in the instrument and start the temperature program.
-
Data Analysis:
-
TGA Curve: Analyze for weight loss steps. A weight loss of approximately 3.7% between 50°C and 120°C corresponds to the loss of one mole of water from the monohydrate.
-
DSC Curve: Identify endothermic and exothermic peaks. An initial broad endotherm corresponding to the TGA weight loss confirms dehydration. A sharp endotherm around 230°C confirms the melting/decomposition of the anhydrous form.[12]
-
Protocol 3: Purity and Assay Determination by RP-HPLC
Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for separating, identifying, and quantifying the API and any related substances (impurities, degradants). Its high resolution and sensitivity are essential for ensuring the purity and correct dosage of the drug.[20][21]
Methodology:
-
Solution Preparation:
-
Diluent: A mixture of aqueous buffer and organic solvent (e.g., Acetonitrile:Water).
-
Standard Solution: Accurately weigh and dissolve tiotropium bromide monohydrate reference standard in diluent to a known concentration (e.g., 20 µg/mL).
-
Sample Solution: Prepare the sample (API or formulation) in the diluent to achieve a similar target concentration.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM KH₂PO₄) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at approximately 230 nm.[22]
-
Column Temperature: 30°C.
-
-
System Suitability: Inject the standard solution multiple times (n=5) to verify system performance (e.g., tailing factor < 2.0, theoretical plates > 2000, %RSD of peak area < 2.0).
-
Analysis: Inject the standard and sample solutions. Calculate the assay of the API against the reference standard and quantify any impurities based on their peak areas relative to the main peak. The method must be validated according to ICH guidelines.[20]
References
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. STERIS PHARMA [sterisonline.com]
- 3. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8163913B2 - Forms of tiotropium bromide and processes for preparation thereof - Google Patents [patents.google.com]
- 5. Tiotropium Bromide Monohydrate | C19H24BrNO5S2 | CID 11431811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 139404-48-1: this compound | CymitQuimica [cymitquimica.com]
- 7. GSRS [precision.fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. NOVEL CRYSTALLINE FORMS OF TIOTROPIUM BROMIDE - Patent 1881980 [data.epo.org]
- 10. EP1869035B1 - Novel crystalline form of tiotropium bromide and process for preparation thereof - Google Patents [patents.google.com]
- 11. US6777423B2 - Crystalline tiotropium bromide monohydrate, processes for the preparation thereof, and pharmaceutical compositions - Google Patents [patents.google.com]
- 12. US6908928B2 - Crystalline tiotropium bromide monohydrate, processes for the preparation thereof, and pharmaceutical compositions - Google Patents [patents.google.com]
- 13. WO2006117300A2 - Crystalline forms of tiotropium bromide - Google Patents [patents.google.com]
- 14. Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Tiotropium bromide (5902) by Tocris, Part of Bio-Techne [bio-techne.com]
- 17. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 18. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. azom.com [azom.com]
- 20. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 22. journals.innovareacademics.in [journals.innovareacademics.in]
Introduction: A Cornerstone in Obstructive Airway Disease Management
An In-Depth Technical Guide to the Pharmacology of Tiotropium Bromide Hydrate
This compound, a synthetic quaternary anticholinergic agent, represents a pivotal advancement in the maintenance therapy of chronic obstructive pulmonary disease (COPD) and as an add-on treatment for severe asthma.[1][2][3][4] Marketed under brand names like Spiriva, it is a long-acting muscarinic antagonist (LAMA) designed for once-daily inhalation.[1][2][4][5] Its chemical structure as a quaternary ammonium compound confers topical selectivity; when inhaled, it exerts its primary effects locally in the airways with minimal systemic absorption, a key factor in its favorable safety profile.[2][5] This guide provides a comprehensive technical overview of the pharmacology of tiotropium, from its molecular interactions with muscarinic receptors to its pharmacokinetic profile and clinical implications, intended for professionals in research and drug development.
The Target: Muscarinic Acetylcholine Receptors in the Airways
The dominant and reversible component of airway obstruction in diseases like COPD is the cholinergic tone mediated by the parasympathetic nervous system.[2][6] Understanding the function of muscarinic acetylcholine receptors (mAChRs) is fundamental to appreciating the pharmacology of tiotropium.
-
M1 Receptors: Located in parasympathetic ganglia, they facilitate neurotransmission.
-
M2 Receptors: Found on the presynaptic membrane of postganglionic cholinergic nerve endings, these function as autoreceptors.[7] Their stimulation inhibits further release of acetylcholine (ACh), acting as a crucial negative feedback mechanism.[7]
-
M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands.[1][8] The binding of ACh to M3 receptors is the primary driver of bronchoconstriction and mucus secretion.[4][7][8]
In healthy airways, a balance is maintained. However, in COPD, an increased cholinergic tone can exacerbate airway narrowing.[2] Therefore, blocking these receptors, particularly M3, is a primary therapeutic goal.[9]
Core Mechanism of Action: Kinetic Selectivity
Tiotropium functions as a high-potency, competitive muscarinic receptor antagonist.[8][10] While binding studies show it has a similar high affinity for all five muscarinic receptor subtypes (M1 to M5), its clinical efficacy and prolonged duration of action are attributed to its unique dissociation kinetics, a concept known as kinetic selectivity.[2][5][11]
-
Slow Dissociation from M1 and M3 Receptors: Tiotropium dissociates very slowly from M1 and M3 receptors.[2][12] This prolonged blockade of M3 receptors on airway smooth muscle is responsible for its sustained bronchodilator effect, lasting over 24 hours.[5][11]
-
Rapid Dissociation from M2 Receptors: In contrast, tiotropium dissociates much more rapidly from M2 autoreceptors.[2][7][11] This is a critical advantage. A sustained blockade of M2 receptors would inhibit the negative feedback on ACh release, potentially leading to increased ACh in the synapse and counteracting the bronchodilatory effect. By dissociating quickly from M2 receptors, tiotropium preserves this essential feedback mechanism, distinguishing it from older, non-selective antagonists like atropine and ipratropium.[7][11]
This kinetic profile makes tiotropium a functionally selective M3 antagonist, ensuring long-lasting bronchodilation without inadvertently increasing cholinergic drive.[2] More recent research also indicates that tiotropium binds not only to the primary (orthosteric) site on the M3 receptor but also to a secondary (allosteric) site, which may further contribute to its insurmountable antagonism and bronchoprotective effects.[13]
Pharmacodynamics: From Receptor Blockade to Clinical Effect
The primary pharmacodynamic effect of tiotropium is the relaxation of airway smooth muscle, leading to significant and sustained bronchodilation.[1][14] This translates into measurable improvements in lung function, symptom control, and quality of life for patients with COPD and asthma.[15][16]
Key Pharmacodynamic Outcomes:
-
Improved Lung Function: Clinical trials consistently demonstrate that once-daily tiotropium produces significant improvements in key spirometric measures, including the forced expiratory volume in one second (FEV1) and forced vital capacity (FVC).[9][17][18] The onset of bronchodilation occurs within 30 minutes of inhalation, with peak effects seen within three hours.[1][19]
-
Reduction of Hyperinflation: In COPD patients, tiotropium reduces lung hyperinflation, which is a major contributor to dyspnea (shortness of breath).[2][9] This leads to increased inspiratory capacity and improved exercise tolerance.[12]
-
Exacerbation Reduction: A key benefit of long-term tiotropium therapy is a significant reduction in the frequency and severity of exacerbations in both COPD and asthma.[2][16][20][21] This effect may be greater than that of long-acting beta-agonists (LABAs) and suggests that tiotropium may possess anti-inflammatory properties beyond simple bronchodilation.[21]
| Pharmacodynamic Parameter | Effect of Tiotropium Therapy | Clinical Significance |
| Trough FEV1 | Significant increase compared to placebo and ipratropium.[9][22] | Demonstrates sustained 24-hour bronchodilator effect. |
| Peak FEV1 | Significant increase from baseline.[9][19] | Shows rapid onset of action. |
| Forced Vital Capacity (FVC) | Significant increase compared to placebo.[9][18] | Indicates a reduction in air trapping. |
| COPD/Asthma Exacerbations | Reduced risk and frequency.[16][20] | Decreases hospitalizations and improves long-term stability. |
| Health-Related Quality of Life | Statistically significant improvement.[16] | Alleviates symptoms like dyspnea, leading to better daily function. |
Pharmacokinetics: A Profile Optimized for Inhaled Delivery
The pharmacokinetic profile of tiotropium is characterized by its delivery method. As an inhaled therapy, it is designed for maximal local effect in the lungs and minimal systemic exposure.
| Parameter | Value / Characteristic | Source |
| Route of Administration | Oral Inhalation (Dry Powder or Soft Mist) | [1][5] |
| Systemic Bioavailability | ~19.5% (HandiHaler); ~40% lung deposition (Respimat) | [1][17][23] |
| Oral Bioavailability | 2-3% (most of the swallowed portion is not absorbed) | [14][17] |
| Time to Peak Plasma Conc. (Tmax) | ~5-7 minutes post-inhalation | [14][24] |
| Plasma Protein Binding | 72% | [14] |
| Volume of Distribution (Vd) | 32 L/kg | [14][17] |
| Metabolism | Minor (~25%); primarily non-enzymatic ester cleavage | [1][23] |
| Primary Elimination Route | Renal excretion of unchanged drug | [14][23] |
| Terminal Elimination Half-life (t1/2) | 5-6 days | [1][17] |
| Steady State | Reached within 7 days of once-daily dosing | [14][17] |
The low systemic bioavailability is a deliberate feature stemming from its poor gastrointestinal absorption and its structure as a quaternary amine, which limits passage across biological membranes.[2] The long terminal half-life reflects a slow dissociation from receptors, contributing to its 24-hour duration of action and allowing for once-daily dosing.[17] Tiotropium is predominantly cleared by the kidneys, and while dose adjustments are not typically required for mild renal impairment, caution is advised in patients with moderate to severe renal impairment.[23]
Experimental Protocol: In Vitro Assessment of Muscarinic Antagonism
To elucidate the potency and duration of action of a compound like tiotropium, an in vitro organ bath experiment using isolated tracheal smooth muscle is a foundational method. This protocol provides a direct measure of the drug's ability to antagonize induced muscle contraction.
Objective: To determine the functional antagonist activity of Tiotropium against an acetylcholine-induced contraction of guinea pig tracheal smooth muscle.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care guidelines.
-
Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit buffer solution.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
-
Organ Bath Setup:
-
Mount each tracheal ring in a 10 mL organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.
-
-
Concentration-Response Curve Generation:
-
Induce a baseline contraction by adding a cumulative concentration of acetylcholine (e.g., 1 nM to 100 µM) to the organ bath. This establishes the maximal contractile response of the tissue.
-
Wash the tissue repeatedly until tension returns to baseline.
-
-
Antagonist Incubation:
-
Add a fixed concentration of Tiotropium bromide to the bath and incubate for a predetermined period (e.g., 60 minutes) to allow for receptor binding.
-
-
Assessment of Antagonism:
-
In the continued presence of tiotropium, repeat the cumulative concentration-response curve for acetylcholine.
-
A competitive antagonist will cause a rightward shift in the concentration-response curve. The magnitude of this shift is used to calculate the antagonist's potency (pA2 value).
-
-
Washout and Duration of Action (Kinetics):
-
To assess the dissociation kinetics, after step 5, perform repeated washes of the tissue to remove both acetylcholine and tiotropium from the bath.
-
At set time intervals post-washout (e.g., 1, 2, 4, 8 hours), re-challenge the tissue with acetylcholine to see how much of the contractile response has been recovered.
-
A very slow recovery of the acetylcholine response indicates slow dissociation of the antagonist from the M3 receptors, a hallmark of tiotropium.[11]
-
Clinical Efficacy and Safety Profile
Extensive clinical trials have established the efficacy and safety of tiotropium as a first-line maintenance therapy for COPD and as an add-on therapy for asthma.[15][16][25][26]
-
COPD: The 4-year UPLIFT (Understanding Potential Long-Term Impacts on Function with Tiotropium) trial demonstrated that tiotropium provided significant improvements in lung function, improved health-related quality of life, and reduced the risk of exacerbations and related hospitalizations compared to placebo.[16] The POET-COPD (Prevention of Exacerbations with Tiotropium in COPD) trial showed that tiotropium was more effective than the LABA salmeterol in preventing exacerbations.[16]
-
Asthma: For patients with moderate-to-severe asthma who remain symptomatic despite treatment with inhaled corticosteroids (ICS) and LABAs, adding tiotropium has been shown to improve lung function and reduce the risk of severe exacerbations.[1][16][19][20]
Safety and Tolerability: Tiotropium is generally well-tolerated.[15] The most common adverse effect is dry mouth, a predictable consequence of its anticholinergic action.[1][15] Due to its low systemic absorption, other systemic anticholinergic side effects like constipation, tachycardia, blurred vision, and urinary retention are uncommon.[1][15][27] While initial concerns were raised about cardiovascular risk, large-scale trials like UPLIFT and TIOSPIR have provided a reassuring safety profile, showing no increased risk of major adverse cardiovascular events compared to placebo.[15][26]
Conclusion
The pharmacology of this compound is a compelling example of rational drug design targeting a well-defined physiological pathway. Its success hinges on a sophisticated mechanism of kinetic selectivity, which confers a prolonged duration of action on the target M3 receptor while sparing the M2 autoreceptor, thus optimizing bronchodilation. This, combined with a pharmacokinetic profile ideal for inhaled delivery, results in a potent, long-acting therapy with a wide therapeutic margin. For drug development professionals, tiotropium serves as a benchmark for inhaled therapies, demonstrating how nuanced receptor kinetics can be translated into significant and lasting clinical benefits for millions of patients with obstructive airway diseases.
References
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 139404-48-1: this compound | CymitQuimica [cymitquimica.com]
- 4. What is Tiotropium Bromide used for? [synapse.patsnap.com]
- 5. Introduction - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 9. journals.ipinnovative.com [journals.ipinnovative.com]
- 10. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. research.rug.nl [research.rug.nl]
- 14. fda.gov [fda.gov]
- 15. Safety, tolerability and risk benefit analysis of tiotropium in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tiotropium in the add-on treatment of asthma in adults: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of Tiotropium in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Results - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. tga.gov.au [tga.gov.au]
- 24. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tiotropium Bromide in Children and Adolescents with Asthma. [vivo.health.unm.edu]
- 26. fiercepharma.com [fiercepharma.com]
- 27. STERIS PHARMA [sterisonline.com]
Tiotropium Bromide Hydrate: A Deep Dive into its Muscarinic Receptor Antagonist Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Cholinergic System in Airway Regulation
The autonomic nervous system plays a pivotal role in regulating airway smooth muscle tone, a critical factor in the pathophysiology of obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. The parasympathetic nervous system, through the release of the neurotransmitter acetylcholine (ACh), is the primary reversible component of bronchoconstriction.[1][2] Acetylcholine exerts its effects by binding to muscarinic receptors on various cells within the airways. Understanding the subtypes and functions of these receptors is fundamental to appreciating the targeted mechanism of tiotropium bromide.
There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most relevant in the lungs.[1][3]
-
M1 Receptors: Located in the parasympathetic ganglia, their stimulation facilitates neurotransmission.[1]
-
M2 Receptors: Found on the presynaptic terminals of postganglionic cholinergic nerves, these autoreceptors inhibit the further release of acetylcholine, acting as a negative feedback mechanism.[1]
-
M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, their activation by acetylcholine directly mediates bronchoconstriction and mucus secretion.[3][4][5]
In individuals with COPD, an increased cholinergic tone is often observed, contributing significantly to airway narrowing.[1] Therefore, antagonizing the action of acetylcholine at muscarinic receptors, particularly the M3 receptor, is a cornerstone of bronchodilator therapy.
Tiotropium Bromide: A Long-Acting Muscarinic Antagonist (LAMA)
Tiotropium bromide, available under brand names like Spiriva, is a potent, long-acting muscarinic antagonist (LAMA) developed for the management of COPD and as an add-on therapy for severe asthma.[4][5] It is a synthetic, quaternary ammonium compound that acts as a competitive, reversible inhibitor of acetylcholine at muscarinic receptors.[6][7]
Mechanism of Action: Kinetic Selectivity and Prolonged Bronchodilation
While tiotropium bromide exhibits a similar binding affinity for all five muscarinic receptor subtypes (M1-M5) in vitro, its clinical efficacy and prolonged duration of action are attributed to its unique kinetic properties.[3][8][9] Tiotropium dissociates very slowly from M1 and M3 receptors, leading to a sustained blockade of their effects.[1][8][9] In contrast, it dissociates more rapidly from M2 receptors.[1][8][9]
This "kinetic selectivity" is a crucial aspect of tiotropium's pharmacological profile.[1][9] The rapid dissociation from presynaptic M2 autoreceptors means that the negative feedback loop for acetylcholine release remains largely intact. This prevents a surge in acetylcholine release that could potentially overcome the M3 receptor blockade. The slow dissociation from M3 receptors on airway smooth muscle ensures a prolonged and stable bronchodilator effect, allowing for once-daily dosing.[1][2][5]
The sustained antagonism of M3 receptors by tiotropium leads to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.[2][4][5] This helps to alleviate symptoms such as wheezing and shortness of breath.[7]
Below is a diagram illustrating the signaling pathway of acetylcholine at the neuromuscular junction in the airways and the inhibitory effect of tiotropium.
Caption: Tiotropium's mechanism of action in the airways.
Pharmacokinetics and Pharmacodynamics
Tiotropium bromide is administered via inhalation, which allows for direct delivery to the airways and minimizes systemic exposure.[5]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability (inhalation) | ~19.5% | [4][10] |
| Time to Peak Plasma Concentration (Tmax) | ~5-7 minutes post-inhalation | [11] |
| Plasma Protein Binding | 72% | [12][13] |
| Volume of Distribution | 32 L/kg | [12][13] |
| Metabolism | Minor, via CYP2D6 and CYP3A4 (non-enzymatic ester cleavage is also involved) | [4] |
| Elimination Half-life | 5-6 days | [4][10] |
| Excretion | Primarily unchanged in urine | [4][12] |
The long elimination half-life of tiotropium contributes to its 24-hour duration of action, making it suitable for once-daily administration.[2][4] Pharmacokinetic steady-state is typically reached within 2 to 3 weeks of initiating treatment.[10][13]
The pharmacodynamic effect of tiotropium is a sustained improvement in lung function, as measured by parameters such as the forced expiratory volume in one second (FEV1).[14] Clinical studies have demonstrated that tiotropium provides significant and consistent bronchodilation over a 24-hour period.[14]
Clinical Efficacy: Evidence from Clinical Trials
Extensive clinical trials have established the efficacy of tiotropium in the management of COPD and as an add-on therapy for severe asthma.
Chronic Obstructive Pulmonary Disease (COPD)
In patients with COPD, tiotropium has been shown to:
-
Improve Lung Function: Consistently produces significant improvements in FEV1 and forced vital capacity (FVC).[14]
-
Reduce Exacerbations: Significantly lowers the risk of COPD exacerbations, which are major drivers of morbidity and mortality.
-
Improve Quality of Life: Leads to improvements in health-related quality of life and reduces symptoms like dyspnea.[6]
-
Enhance Exercise Tolerance: By reducing hyperinflation, it can improve exercise capacity.[6]
Asthma
For patients with moderate-to-severe asthma who remain symptomatic despite treatment with inhaled corticosteroids (ICS) and long-acting beta-agonists (LABAs), tiotropium has emerged as a valuable add-on therapy.[4][15] Clinical trials have demonstrated that adding tiotropium to existing maintenance therapy can:
-
Improve Lung Function: Significantly increases FEV1 in asthmatic patients.[15]
-
Reduce the Risk of Severe Exacerbations: Lowers the incidence of severe asthma exacerbations.
-
Improve Asthma Control: Leads to better overall asthma control and a reduction in symptoms.
The following diagram outlines a typical workflow for evaluating the efficacy of tiotropium in a clinical trial setting.
Caption: A simplified clinical trial workflow for tiotropium.
Safety and Tolerability
Tiotropium is generally well-tolerated.[16] Due to its quaternary ammonium structure, it is poorly absorbed from the gastrointestinal tract and has low systemic bioavailability following inhalation, which contributes to its favorable safety profile.[1]
The most common adverse effect associated with tiotropium is dry mouth, a predictable consequence of its anticholinergic properties.[4][16] Other less common side effects may include:[4][7]
-
Upper respiratory tract infections
-
Pharyngitis
-
Sinusitis
-
Headache
Serious side effects are rare but can include angioedema, worsening bronchospasm, and QT prolongation.[4] Caution is advised when prescribing tiotropium to patients with narrow-angle glaucoma or urinary retention.[6][16]
Concerns have been raised in the past regarding a potential increased risk of cardiovascular events with inhaled anticholinergics. However, large-scale clinical trials, such as the UPLIFT study, have provided reassuring data on the cardiovascular safety of tiotropium.[16]
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of tiotropium bromide to different muscarinic receptor subtypes.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing human M1, M2, or M3 muscarinic receptors are prepared.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for muscarinic receptors (e.g., [3H]-N-methylscopolamine) is used.
-
Competition Assay: Increasing concentrations of unlabeled tiotropium bromide are incubated with the receptor membranes and the radioligand.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound material is measured using a scintillation counter.
-
Data Analysis: The concentration of tiotropium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Bronchoprotection Assay in an Animal Model
Objective: To evaluate the duration of action of tiotropium bromide against a bronchoconstrictor challenge in vivo.
Methodology:
-
Animal Model: Guinea pigs are a commonly used model for bronchoconstriction studies.
-
Drug Administration: Tiotropium bromide is administered to the animals via inhalation or intratracheal instillation at various time points before the bronchoconstrictor challenge.
-
Bronchoconstrictor Challenge: A bronchoconstricting agent, such as acetylcholine or methacholine, is administered intravenously or by inhalation.
-
Measurement of Airway Resistance: Changes in airway resistance are measured using a whole-body plethysmograph.
-
Data Analysis: The protective effect of tiotropium bromide at different time points is quantified by the inhibition of the bronchoconstrictor response compared to a vehicle-treated control group. The duration of action is determined by the time over which a significant protective effect is observed.
Conclusion
Tiotropium bromide hydrate is a highly effective long-acting muscarinic antagonist that has become a cornerstone in the management of COPD and a valuable add-on therapy for severe asthma. Its unique pharmacological profile, characterized by kinetic selectivity for M1 and M3 receptors over M2 receptors, provides sustained bronchodilation and a favorable safety profile. The extensive body of clinical evidence supporting its efficacy and safety has firmly established its role in improving lung function, reducing exacerbations, and enhancing the quality of life for patients with obstructive airway diseases.
References
- 1. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Tiotropium Bromide used for? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 6. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tiotropium in the add-on treatment of asthma in adults: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, tolerability and risk benefit analysis of tiotropium in COPD - PMC [pmc.ncbi.nlm.nih.gov]
Tiotropium Bromide Hydrate in Preclinical Respiratory Models: A Senior Application Scientist's In-Depth Guide
This guide provides a comprehensive technical overview of the use of tiotropium bromide hydrate in preclinical respiratory models. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust experimental designs for evaluating muscarinic receptor antagonists in the context of chronic obstructive pulmonary disease (COPD) and asthma.
Introduction: The Clinical Significance and Preclinical Imperative of Tiotropium
Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that has become a cornerstone in the management of COPD and as an add-on therapy for severe asthma.[1][2][3] Its efficacy lies in its ability to provide sustained bronchodilation over a 24-hour period, which translates to improved lung function, reduced exacerbations, and enhanced quality of life for patients.[3][4] The preclinical evaluation of tiotropium has been instrumental in elucidating its therapeutic mechanisms and establishing its safety and efficacy profile. This guide delves into the core preclinical methodologies that have been pivotal in understanding the multifaceted actions of tiotropium, extending beyond simple bronchodilation to include anti-inflammatory and anti-remodeling effects.[5][6][7][8]
Section 1: Core Pharmacology - Mechanism of Action of Tiotropium Bromide
Tiotropium bromide exerts its therapeutic effects by acting as a competitive, reversible antagonist of acetylcholine at muscarinic receptors.[9] There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being predominantly located in the lungs.[10]
-
M1 Receptors: Located in the parasympathetic ganglia, they facilitate neurotransmission.[10]
-
M2 Receptors: Found on postganglionic cholinergic nerve endings, they function as autoreceptors that inhibit the release of acetylcholine (ACh), creating a negative feedback loop.[11]
-
M3 Receptors: Located on airway smooth muscle cells and submucosal glands, their stimulation by ACh mediates bronchoconstriction and mucus secretion.[1][10][11]
Tiotropium demonstrates a unique "kinetic selectivity." While it binds with high affinity to all three receptor subtypes, it dissociates much more slowly from M1 and M3 receptors compared to M2 receptors.[11][12] This prolonged blockade of M3 receptors on airway smooth muscle is the primary driver of its long-lasting bronchodilator effect.[2][11] The faster dissociation from M2 autoreceptors is thought to minimize the potential for increased acetylcholine release that could counteract the bronchodilatory effect.[12]
Signaling Pathway of Muscarinic M3 Receptor-Mediated Bronchoconstriction
The binding of acetylcholine to M3 receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle contraction. Tiotropium blocks this pathway at the receptor level.
Caption: Tiotropium blocks acetylcholine-induced M3 receptor activation.
Section 2: Preclinical Models of Chronic Obstructive Pulmonary Disease (COPD)
Animal models are essential for studying the complex pathophysiology of COPD and for evaluating the efficacy of therapeutic agents like tiotropium. The most common models involve inducing chronic inflammation and airway remodeling through exposure to noxious agents.
Lipopolysaccharide (LPS)-Induced COPD Model
Intranasal or intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust neutrophilic inflammation characteristic of COPD.[8][13] Repeated exposure can lead to airway remodeling and emphysematous changes.[5][8]
Caption: Workflow for LPS-induced COPD model and tiotropium treatment.
This protocol is adapted from methodologies that have successfully demonstrated the anti-inflammatory and anti-remodeling effects of tiotropium.[5][8]
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).
-
Acclimatization: House animals for at least one week under standard conditions with ad libitum access to food and water.
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group):
-
Control Group: Saline instillation + Vehicle inhalation.
-
LPS Group: LPS instillation + Vehicle inhalation.
-
LPS + Tiotropium Group: LPS instillation + Tiotropium inhalation.
-
-
Tiotropium Administration:
-
Prepare a 0.1 mM solution of tiotropium bromide in sterile saline.
-
30 minutes prior to each LPS instillation, place animals in an inhalation chamber and nebulize the tiotropium solution for 3 minutes. The vehicle group receives nebulized saline.[5]
-
-
LPS Instillation:
-
Endpoint Analysis: 24 hours after the final LPS exposure, euthanize the animals and perform endpoint analyses.
Cigarette Smoke (CS)-Induced COPD Model
Chronic exposure to cigarette smoke is a gold-standard model for COPD as it closely mimics the primary etiological factor in humans. These models effectively replicate key features of the disease, including chronic inflammation and emphysema.[6]
This protocol is based on a short-term, 4-day exposure model used to evaluate the acute anti-inflammatory effects of tiotropium.[6]
-
Animal Model: Female C57BL/6 mice (8-10 weeks old).
-
Grouping: Randomly assign animals to experimental groups:
-
Air Control Group: Exposed to room air + Vehicle inhalation.
-
CS Group: Exposed to cigarette smoke + Vehicle inhalation.
-
CS + Tiotropium Groups: Exposed to cigarette smoke + Tiotropium inhalation (multiple dose groups, e.g., 0.01, 0.1, 0.3 mg/mL).
-
-
Tiotropium Administration:
-
One hour before each CS exposure, treat mice with nebulized tiotropium or vehicle for 5 minutes.[6]
-
-
Cigarette Smoke Exposure:
-
Place mice in whole-body exposure chambers.
-
Expose mice to mainstream cigarette smoke from research cigarettes for up to 6 hours per day for 4 consecutive days.[6] Control animals are exposed to filtered air.
-
-
Endpoint Analysis: 18 hours after the final CS exposure, perform endpoint analyses, primarily focusing on bronchoalveolar lavage fluid.[6]
Section 3: Preclinical Models of Allergic Asthma
The ovalbumin (OVA)-induced allergic asthma model is the most widely used and well-characterized for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics.[14] This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated IgE levels.[14][15]
Ovalbumin (OVA)-Induced Allergic Asthma Model
This model involves a sensitization phase to prime the immune system, followed by a challenge phase to elicit an asthmatic phenotype.[14][16]
Caption: Workflow for OVA-induced asthma model and therapeutic intervention.
This protocol synthesizes common methodologies for inducing an acute allergic asthma phenotype.[14][17][18]
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL saline.
-
-
Grouping and Treatment:
-
Beginning on day 14, randomly assign mice to treatment groups.
-
Administer tiotropium or vehicle via the desired route (e.g., inhalation, insufflation) 1 hour prior to each OVA challenge.
-
-
Challenge:
-
From day 14 to day 21, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily. A control group is challenged with saline aerosol.
-
-
Endpoint Analysis: 24 to 48 hours after the final OVA challenge, perform endpoint analyses.
Section 4: Key Efficacy Endpoints and Methodologies
The efficacy of tiotropium in these preclinical models is assessed using a combination of functional, cellular, and histological endpoints.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a cardinal feature of asthma and is also present in COPD.[19] It is typically assessed by measuring the bronchoconstrictive response to an inhaled agonist like methacholine.
This method allows for the measurement of airway responsiveness in conscious, unrestrained animals.[20][21]
-
Apparatus: Use a whole-body plethysmograph system designed for small animals.
-
Procedure:
-
Place the conscious, unrestrained mouse into the main chamber of the plethysmograph and allow it to acclimatize.
-
Record baseline readings.
-
Nebulize sterile phosphate-buffered saline (PBS) into the chamber for 3 minutes and record post-PBS readings.
-
Sequentially nebulize increasing concentrations of methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL) for 3 minutes each.[21]
-
Record respiratory parameters for 3 minutes following each nebulization.
-
-
Data Analysis: The primary parameter measured is the Enhanced Pause (Penh), a calculated value that correlates with changes in airway resistance.[21][22] Plot the Penh values against the methacholine concentration to generate a dose-response curve. A leftward shift in the curve for disease-model animals indicates AHR.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is a minimally invasive procedure used to collect a sample of the cells and fluid from the lower respiratory tract.[23][24][25] It is a critical tool for assessing airway inflammation.
-
Euthanasia and Tracheal Exposure: Euthanize the mouse and surgically expose the trachea.
-
Cannulation: Make a small incision in the trachea and insert a cannula, securing it with a suture.[14]
-
Lavage:
-
Cell Processing:
-
Centrifuge the pooled BAL fluid (e.g., at 1500 rpm for 10 minutes at 4°C).[14]
-
Resuspend the cell pellet in a known volume of PBS.
-
-
Cell Counting and Differentials:
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa stain to perform a differential cell count (macrophages, neutrophils, eosinophils, lymphocytes).[14]
-
Histological Assessment of Inflammation and Remodeling
Histopathological analysis of lung tissue provides direct evidence of inflammation, mucus production, and structural changes (remodeling).
-
Lung Fixation: Following euthanasia and BAL, perfuse the lungs with PBS and then fix them by intratracheal instillation of 10% neutral buffered formalin under constant pressure.
-
Tissue Processing: Excise the lungs, store them in formalin for 24 hours, and then process them for paraffin embedding.
-
Sectioning and Staining:
-
Cut 4-5 µm sections from the paraffin blocks.
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of inflammatory cell infiltration.
-
Periodic acid-Schiff (PAS) Staining: To identify and quantify mucus-producing goblet cells.
-
Masson's Trichrome or Sirius Red Staining: To assess collagen deposition and airway fibrosis.[5]
-
Section 5: Expected Outcomes and Data Presentation
In the described preclinical models, tiotropium is expected to demonstrate significant therapeutic effects beyond bronchodilation.
Table 1: Summary of Expected Effects of Tiotropium in Preclinical COPD Models
| Parameter | Model | Expected Outcome with Tiotropium Treatment | Supporting Evidence |
| Inflammatory Cell Infiltration | LPS-Induced | ↓ Neutrophil count in BAL fluid and lung tissue | [5][8] |
| (Neutrophils, Macrophages) | CS-Induced | ↓ Neutrophil and macrophage count in BAL fluid | [6][26] |
| Pro-inflammatory Cytokines | CS-Induced | ↓ Levels of TNF-α, IL-6, KC, MCP-1 in BAL fluid | [6] |
| (e.g., TNF-α, IL-6) | |||
| Airway Remodeling | LPS-Induced | ↓ Goblet cell hyperplasia | [5][8] |
| (Goblet cells, Fibrosis) | ↓ Airway wall collagen deposition | [5] |
Table 2: Summary of Expected Effects of Tiotropium in Preclinical Asthma Models
| Parameter | Model | Expected Outcome with Tiotropium Treatment | Supporting Evidence |
| Airway Hyperresponsiveness | OVA-Induced | Attenuation of methacholine-induced bronchoconstriction | [27] |
| Inflammatory Cell Infiltration | OVA-Induced | ↓ Eosinophil count in BAL fluid | [27][28] |
| (Eosinophils) | |||
| Airway Smooth Muscle (ASM) | OVA-Induced | ↓ ASM mass and proliferation | [7] |
| Remodeling | ↓ Myosin expression and contractility | [7] | |
| Lung Function | OVA-Induced | Improvement in overall lung function parameters | [28] |
Conclusion
The preclinical models and methodologies detailed in this guide provide a robust framework for the investigation of this compound and other muscarinic antagonists. The evidence strongly indicates that tiotropium's therapeutic benefits in respiratory diseases are not solely due to its bronchodilatory action but also encompass significant anti-inflammatory and anti-remodeling properties.[5][7][8] A thorough understanding and meticulous application of these models are crucial for advancing our knowledge of respiratory pharmacology and for the development of next-generation therapies.
References
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. What is Tiotropium Bromide used for? [synapse.patsnap.com]
- 3. Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiotropium in chronic obstructive pulmonary disease – a review of clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 10. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of a chronic obstructive pulmonary disease mouse model based on the elapsed time after LPS intranasal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 17. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 19. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atsjournals.org [atsjournals.org]
- 21. atsjournals.org [atsjournals.org]
- 22. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]
- 23. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 25. Bronchoscopy and Bronchoalveolar Lavage (BAL): MedlinePlus Medical Test [medlineplus.gov]
- 26. publications.ersnet.org [publications.ersnet.org]
- 27. The evidence on tiotropium bromide in asthma: from the rationale to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Tiotropium Bromide Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of tiotropium bromide hydrate, a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] We will delve into its fundamental chemical properties, intricate mechanism of action, pharmacokinetic profile, and established analytical methodologies, offering a robust resource for scientists and researchers in the pharmaceutical field.
Core Chemical Identity and Physicochemical Properties
This compound is the monohydrate form of tiotropium bromide, a synthetic, non-chiral, quaternary ammonium compound.[3][4] It functions as a long-acting muscarinic antagonist (LAMA), providing therapeutic effects through bronchodilation.[1][2][5]
CAS Number and Molecular Formula
The Chemical Abstracts Service (CAS) registry number for this compound is 139404-48-1 .[3][6] For the anhydrous form, the CAS number is 136310-93-5.[7][8][9][10]
Table 1: Core Chemical Data for this compound
| Parameter | Value | Source(s) |
| CAS Number | 139404-48-1 | [3][6] |
| Molecular Formula | C₁₉H₂₄BrNO₅S₂ | [3][11] |
| Molecular Weight | 490.43 g/mol | [3][6][11] |
| IUPAC Name | [(1R,2R,4S,5S,7s)-7-(2-hydroxy-2,2-dithiophen-2-ylacetoxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonan-9-ium] bromide hydrate | [3] |
| Appearance | White to yellowish-white crystalline powder | [4] |
| Solubility | Sparingly soluble in water, soluble in methanol. | [4] |
Mechanism of Action: Targeted Muscarinic Antagonism
Tiotropium bromide is a potent and long-acting antagonist of muscarinic acetylcholine receptors (mAChRs).[1][5] Its therapeutic efficacy in respiratory diseases stems from its ability to induce bronchodilation by blocking the action of acetylcholine on smooth muscle cells in the airways.[1][2]
While it binds with high affinity to all five muscarinic receptor subtypes (M1-M5), its primary therapeutic effect is mediated through the inhibition of M3 receptors located on airway smooth muscle.[7][12][13] This blockade prevents acetylcholine-induced bronchoconstriction, leading to relaxation of the airways and improved airflow.[2][13] A key characteristic of tiotropium is its kinetic selectivity; it dissociates much more slowly from M1 and M3 receptors compared to M2 receptors, contributing to its prolonged duration of action, which allows for once-daily dosing.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
- 8. researchgate.net [researchgate.net]
- 9. WO2011095800A2 - Analytical methods - Google Patents [patents.google.com]
- 10. shimadzu.com [shimadzu.com]
- 11. asianpubs.org [asianpubs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Tiotropium Bromide Hydrate: A Technical Guide for Preclinical Research
For Research Use Only. This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not intended for clinical or diagnostic use.
Introduction: Beyond Bronchodilation
Tiotropium bromide is a well-established long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] For the preclinical researcher, however, its utility extends far beyond its primary clinical indication of bronchodilation. As a highly potent and selective antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, Tiotropium serves as a critical tool to investigate the role of cholinergic signaling in a multitude of physiological and pathophysiological processes.[2][3] Recent studies in animal models have illuminated its anti-inflammatory and anti-remodeling effects, suggesting that its mechanism may be more complex than simple smooth muscle relaxation.[2][4]
This guide provides a technical framework for utilizing Tiotropium bromide hydrate in a research setting. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, providing detailed, self-validating protocols and the foundational data necessary to empower rigorous and reproducible scientific inquiry.
Core Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of sound experimental design. Tiotropium bromide is a synthetic, non-chiral, quaternary ammonium compound structurally related to atropine.[2][5] The hydrate form indicates the presence of a water molecule within its crystalline structure, which can influence stability and solubility.[1]
Key Physicochemical Data
Precise measurements of a compound's properties are crucial for accurate solution preparation and interpretation of results. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Chemical Name | (1R,2R,4S,5S,7s)-7-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide hydrate | [6] |
| Molecular Formula | C₁₉H₂₄BrNO₅S₂ | [6] |
| Molecular Weight | 490.4 g/mol | [6] |
| Appearance | White to yellowish-white crystalline powder | [7] |
| Melting Point | 225-235°C (with decomposition) | [7] |
| Solubility | ||
| Water | Sparingly soluble (~18.87 mg/mL with sonication) | [4][7] |
| DMSO | Soluble (~20-64.7 mg/mL) | [4][8] |
| Methanol | Soluble | [5][7] |
| PBS (pH 7.2) | ~5 mg/mL | [8] |
| Ethanol | ~3.74 mg/mL (with sonication) | [4] |
| Storage | Store at 2-8°C in a dry, well-ventilated place, protected from light. | [7] |
Preparation of Stock Solutions: A Practical Approach
The limited aqueous solubility of Tiotropium bromide necessitates the use of an organic solvent for initial stock preparation.
-
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice due to the compound's high solubility and its miscibility with aqueous media used in cell culture and other assays.[4][8] The initial high-concentration stock in DMSO ensures minimal final solvent concentration in the experimental system, mitigating potential off-target solvent effects.
Protocol: 10 mM Tiotropium Bromide Stock Solution
-
Aseptic Technique: Work in a laminar flow hood to maintain sterility for cell-based assays.
-
Calculation: Weigh out 4.904 mg of this compound (MW = 490.4 g/mol ).
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the powder.
-
Solubilization: Vortex gently or sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C. Stored correctly, DMSO stock solutions are stable for extended periods.
Mechanism of Action: Selective Muscarinic Blockade
Tiotropium exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[9] It displays high affinity for all five muscarinic receptor subtypes (M1-M5) but exhibits kinetic selectivity, dissociating much more slowly from M1 and M3 receptors compared to M2 receptors.[2] This kinetic profile is key to its long duration of action and functional selectivity for airway smooth muscle.
The M3 Receptor Signaling Cascade
In airway smooth muscle, the primary target is the M3 receptor, which is coupled to the Gq family of G proteins.[10] Acetylcholine (ACh) binding to M3 receptors initiates a well-defined signaling cascade leading to muscle contraction. Tiotropium blocks this pathway at its inception.
In Vitro Applications and Protocols
In vitro systems, such as cultured human airway smooth muscle cells (HASMCs), provide a controlled environment to dissect the molecular effects of Tiotropium.[9][11][12]
Antagonism of Calcium Flux: A Functional Readout
A common method to quantify the functional antagonism of M3 receptors is to measure the inhibition of ACh-induced intracellular calcium mobilization.
-
Causality: M3 receptor activation leads to a rapid increase in intracellular calcium via IP3-mediated release from the endoplasmic reticulum.[13][14] This calcium transient is a direct and measurable consequence of receptor activation. By pre-treating cells with Tiotropium, we can quantify its ability to block this response, thus determining its potency (IC₅₀).
Protocol: Tiotropium IC₅₀ Determination via Calcium Flux Assay
This protocol is designed for a 96-well plate format using a fluorescent calcium indicator like Fluo-8 or Indo-1 and a plate reader with kinetic reading capabilities (e.g., a FLEXstation).[15][16][17]
Step-by-Step Methodology:
-
Cell Plating: Seed primary Human Airway Smooth Muscle Cells (HASMCs) into a black-walled, clear-bottom 96-well plate at a density of 20,000-40,000 cells/well. Culture in smooth muscle growth medium until ~90% confluent.
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM) according to the manufacturer's instructions. Aspirate the culture medium and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation (Antagonist Plate):
-
Prepare a serial dilution of Tiotropium bromide in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range would be 10 µM down to 1 pM.
-
Positive Control: Prepare wells with a known muscarinic antagonist like Atropine (e.g., 1 µM).[14][18]
-
Negative/Vehicle Control: Prepare wells with assay buffer containing the same final concentration of DMSO as the highest Tiotropium concentration wells (e.g., 0.1%).
-
-
Pre-incubation: Gently wash the cells once with assay buffer, leaving ~100 µL in each well. Add 50 µL from the antagonist plate to the corresponding wells of the cell plate. Incubate for 20-30 minutes at 37°C.
-
Agonist Stimulation: Place the cell plate into the fluorescent plate reader. Set the instrument to read fluorescence kinetically (e.g., every 1.5 seconds for 2-3 minutes). After establishing a stable baseline for ~20 seconds, program the instrument to automatically inject 50 µL of an acetylcholine solution (at a final concentration that elicits ~80% of the maximal response, the EC₈₀) into each well.
-
Data Analysis:
-
For each well, determine the maximum fluorescence response after agonist addition.
-
Normalize the data: Set the response of the vehicle-only wells (stimulated with ACh) to 100% and the response of unstimulated cells to 0%.
-
Plot the normalized response against the logarithm of Tiotropium concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Self-Validating System:
-
Controls: The inclusion of a vehicle control establishes the baseline response to ACh, while a potent antagonist like Atropine confirms that the observed inhibition is due to muscarinic receptor blockade.[14][19]
-
Assay Quality (Z'-Factor): Before screening, the assay window should be validated. Run a plate with multiple wells of positive control (ACh alone) and negative control (ACh + saturating concentration of Atropine). The Z'-factor should be calculated to ensure the assay is robust and reproducible.[3][8][20] An excellent assay has a Z' > 0.5.[10][20][21]
Z'-Factor Formula:1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
In Vivo Research Applications
Animal models are indispensable for understanding the effects of Tiotropium in a complex biological system. Models of allergic asthma and COPD are commonly used.[4][22]
Murine Model of Ovalbumin-Induced Allergic Asthma
This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.
-
Causality: In this model, cholinergic pathways contribute to AHR and inflammation. Administering Tiotropium allows researchers to probe the extent of this contribution and evaluate its therapeutic potential beyond simple bronchodilation.[6][22]
Protocol: Intranasal Tiotropium Administration in an OVA-Asthma Model
-
Model Induction: Sensitize BALB/c mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on days 0 and 14. From days 21-27, challenge the mice daily with an aerosolized OVA solution.
-
Tiotropium Preparation: Prepare a dosing solution of this compound in sterile phosphate-buffered saline (PBS). A range of doses may be required, but studies have used solutions from 0.01 to 0.3 mg/mL for inhalation.[19]
-
Controls:
-
Vehicle Control: A group of OVA-sensitized/challenged mice should receive the vehicle (sterile PBS) on the same schedule as the Tiotropium group.[7]
-
Sham Control: A group of mice should be sensitized and challenged with PBS instead of OVA to establish baseline airway function and inflammation.
-
-
Administration:
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Hold the mouse in a supine position.
-
Using a calibrated pipette, administer a small volume (e.g., 20-50 µL) of the Tiotropium solution, vehicle, or PBS intranasally. Allow the mouse to inhale the liquid.
-
Administer the treatment 30-60 minutes before each OVA challenge.
-
-
Outcome Assessment (24-48h after final challenge):
-
Airway Hyperresponsiveness: Measure lung function changes in response to increasing concentrations of a bronchoconstrictor like methacholine using a whole-body plethysmograph or a specialized lung function measurement system.
-
Inflammation: Perform a bronchoalveolar lavage (BAL) to collect airway fluid. Analyze the BAL fluid for total and differential cell counts (especially eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13) via ELISA or multiplex assay.
-
Histology: Perfuse and fix the lungs to assess mucus production (PAS staining) and inflammatory cell infiltration (H&E staining).
-
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tiotropium is vital for designing dosing regimens and interpreting results. As a quaternary amine, it is poorly absorbed from the gastrointestinal tract, making inhalation the required route for local lung delivery.[5][23]
| Parameter | Human (Inhalation) | Rat (Intravenous) | Dog (Intravenous) |
| Bioavailability | ~19.5 - 33% | N/A | N/A |
| Tₘₐₓ | ~5-7 minutes | N/A | N/A |
| Volume of Distribution (Vd) | ~32 L/kg | 20.3 L/kg | 15.6 L/kg |
| Plasma Protein Binding | ~72% | ~60% | ~46% |
| Total Clearance | ~880 mL/min (young, healthy) | 1030 mL/min | 627 mL/min |
| Terminal Half-life (t½) | ~5-6 days (COPD patients) | ~11 hours | ~14 hours |
| Primary Excretion Route | Renal (unchanged drug) | Renal (unchanged drug) | Renal (unchanged drug) |
| Data compiled from sources[5][13][23][24] |
Conclusion and Future Directions
This compound is a powerful and selective pharmacological tool. Its well-characterized antagonism of muscarinic receptors, particularly M3, allows for precise investigation of cholinergic signaling in respiratory and other systems. The detailed protocols and foundational data provided in this guide serve as a starting point for researchers. By employing robust experimental designs with appropriate controls, scientists can confidently explore the nuanced roles of acetylcholine in health and disease, potentially uncovering novel therapeutic applications for Tiotropium and other muscarinic modulators. The growing evidence of its anti-inflammatory and anti-remodeling properties suggests that the full research potential of this compound is still being realized.[2][4][11]
References
- 1. Tiotropium bromide inhibits relapsing allergic asthma in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evidence on tiotropium bromide in asthma: from the rationale to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tiotropium inhibits methacholine-induced extracellular matrix production via β-catenin signaling in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. bu.edu [bu.edu]
- 16. Fluo-8 Calcium Flux Assay [protocols.io]
- 17. labs.pbrc.edu [labs.pbrc.edu]
- 18. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]
- 19. Atropine, a muscarinic cholinergic receptor antagonist increases serotonin, but not dopamine levels in discrete brain regions of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tiotropium Bromide Hydrate: A Comprehensive Guide to In Vitro Assay Protocols
Introduction
Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that has become a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and as an add-on therapy for asthma.[1][2] Its therapeutic efficacy stems from its ability to competitively and reversibly inhibit acetylcholine, a key neurotransmitter in the parasympathetic nervous system, from binding to muscarinic acetylcholine receptors (mAChRs).[2][3] This antagonism leads to bronchodilation and a reduction in mucus secretion.[1][3] Tiotropium exhibits kinetic selectivity, dissociating more slowly from M1 and M3 receptors compared to M2 receptors, which contributes to its prolonged duration of action.[4][5]
This comprehensive guide provides detailed in vitro assay protocols to characterize the pharmacological profile of tiotropium bromide hydrate. Designed for researchers, scientists, and drug development professionals, this document delves into the core methodologies for assessing receptor binding, functional antagonism, and cellular responses. The protocols are presented as self-validating systems, with an emphasis on the scientific rationale behind each step to ensure robust and reproducible data.
Mechanism of Action and Signaling Pathways
Tiotropium bromide acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5][6] However, its primary therapeutic effects in the airways are mediated through the blockade of M3 receptors on smooth muscle cells and submucosal glands, leading to bronchodilation and reduced mucus secretion.[1][3] The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.[7][8]
-
M1, M3, and M5 Receptors: These receptors preferentially couple to the Gq/11 family of G proteins.[9][10] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11]
-
M2 and M4 Receptors: These receptors couple to the Gi/o family of G proteins.[10] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12]
The following diagram illustrates the primary signaling pathways associated with M2 and M3 muscarinic receptors, the key targets of tiotropium bromide in the airways.
Caption: Signaling pathways of M3 and M2 muscarinic receptors and the antagonistic action of Tiotropium Bromide.
In Vitro Assay Methodologies
A comprehensive in vitro characterization of tiotropium bromide involves a tiered approach, beginning with receptor binding assays to determine its affinity for muscarinic receptor subtypes, followed by functional assays to assess its antagonistic potency on downstream signaling, and concluding with cell-based assays to evaluate its effects on cellular phenotypes like proliferation.
Radioligand Receptor Binding Assays
Radioligand binding assays are a fundamental tool for quantifying the affinity of a ligand for its receptor.[13] These assays can be performed in two primary formats: saturation binding to determine the equilibrium dissociation constant (Kd) of a radioligand and the receptor density (Bmax), and competition binding to determine the affinity (Ki) of a non-radiolabeled compound like tiotropium bromide.[8][14]
Caption: General workflow for radioligand receptor binding assays.
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing muscarinic receptors, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.[1][3]
Materials:
-
Cultured cells (e.g., CHO-K1 cells stably expressing human M3 receptors).[7]
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold.
-
Protease inhibitor cocktail.
-
Dounce homogenizer or sonicator.
-
High-speed refrigerated centrifuge.
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[15]
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bicinchoninic acid (BCA) assay.
-
Aliquot the membrane preparation and store at -80°C until use.[3]
This assay determines the Kd and Bmax of a suitable radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[16][17]
Materials:
-
Membrane preparation expressing the target muscarinic receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-NMS.
-
Non-specific binding control: Atropine (1 µM).
-
96-well plates.
-
Glass fiber filter mats (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the radioligand ([3H]-NMS) in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand dilution and membrane preparation.
-
Non-specific Binding: Radioligand dilution, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
This assay determines the inhibitory constant (Ki) of tiotropium bromide by measuring its ability to displace a fixed concentration of a radioligand from the receptor.[18]
Materials:
-
Same as for the saturation binding assay.
-
This compound.
Procedure:
-
Prepare serial dilutions of tiotropium bromide in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: A fixed concentration of radioligand (typically at its Kd value) and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
-
Competition: Radioligand, membrane preparation, and serial dilutions of tiotropium bromide.
-
-
Follow steps 3-7 from the saturation binding assay protocol.
-
Saturation Binding: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are plotted with specific binding on the y-axis and radioligand concentration on the x-axis. Non-linear regression analysis using a one-site binding model will yield the Kd and Bmax values.[8][19]
-
Competition Binding: The data are plotted as the percentage of specific binding versus the log concentration of tiotropium bromide. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of tiotropium bromide that inhibits 50% of the specific binding of the radioligand).[6][11] The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.[20]
| Parameter | Description | Typical Value for Muscarinic Antagonists |
| Kd | Equilibrium dissociation constant; a measure of radioligand affinity. | Varies depending on the radioligand and receptor subtype. |
| Bmax | Maximum number of binding sites; indicates receptor density. | Varies with cell line and expression level. |
| IC50 | Concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. | Dependent on assay conditions. |
| Ki | Inhibitory constant; an intrinsic measure of the affinity of a competing ligand for a receptor. | Sub-nanomolar to nanomolar range for high-affinity antagonists. |
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition. For tiotropium bromide, the most relevant functional assays are those that quantify its antagonistic effect on the signaling pathways of M2 and M3 receptors.
This assay measures the ability of tiotropium bromide to reverse the agonist-induced inhibition of cAMP production in cells expressing M2 receptors.[21] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[22][23]
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human M2 muscarinic receptor.[24][25]
-
Cell culture medium.
-
Stimulation buffer.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Forskolin (to stimulate basal cAMP levels).
-
This compound.
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
HTRF-compatible plate reader.
Procedure:
-
Seed the M2 receptor-expressing cells into a 96- or 384-well plate and culture overnight.
-
Aspirate the culture medium and add stimulation buffer.
-
Add serial dilutions of tiotropium bromide and incubate for a pre-determined time.
-
Add a fixed concentration of the muscarinic agonist (e.g., EC80 concentration) in the presence of forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[22]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
This assay measures the ability of tiotropium bromide to block the agonist-induced increase in intracellular calcium in cells expressing M3 receptors.[26] This is typically done using a fluorescent calcium indicator like Fluo-4 AM.[12][27]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.[9][28]
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (to prevent dye leakage).
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Seed the M3 receptor-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with Fluo-4 AM in assay buffer containing probenecid for 30-60 minutes at 37°C.[12]
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Add serial dilutions of tiotropium bromide and incubate for a pre-determined time.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the muscarinic agonist (e.g., EC80 concentration) and immediately begin kinetic fluorescence readings.
The data from functional assays are typically plotted as the response (e.g., HTRF ratio for cAMP, fluorescence intensity for calcium flux) against the log concentration of the antagonist (tiotropium bromide). A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[29][30] The Schild equation can be used to determine the pA2 value, which is a measure of the affinity of a competitive antagonist.
| Parameter | Description |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. |
| IC50 | The concentration of an antagonist that inhibits 50% of the agonist-induced response. |
| pA2 | The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. |
Cell Proliferation Assay
Chronic airway diseases are often associated with airway remodeling, which can involve the proliferation of fibroblasts and myofibroblasts. Tiotropium bromide has been shown to inhibit the acetylcholine-induced proliferation of these cells.[15] The MTT assay is a colorimetric assay that can be used to assess cell viability and proliferation.[5][31]
Materials:
-
Human lung fibroblasts or a suitable cell line.
-
Cell culture medium.
-
Acetylcholine.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize their cell cycles.
-
Treat the cells with various concentrations of tiotropium bromide in the presence or absence of acetylcholine for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[31]
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[32]
-
Read the absorbance at 570 nm using a microplate reader.
The absorbance values are proportional to the number of viable cells. The data can be expressed as a percentage of the control (untreated or acetylcholine-treated cells) and plotted against the log concentration of tiotropium bromide to determine its IC50 for inhibiting cell proliferation.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the pharmacological characterization of this compound. By systematically evaluating its receptor binding affinity, functional antagonism, and effects on cellular proliferation, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. Adherence to these detailed protocols, coupled with a thorough understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible data essential for drug discovery and development.
References
- 1. Preparation and characterization of muscarinic-acetylcholine-receptor-enriched membranes from pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Preparation and characterization of muscarinic-acetylcholine-receptor-enriched membranes from pig atria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 20. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 23. m.youtube.com [m.youtube.com]
- 24. genscript.com [genscript.com]
- 25. genscript.com [genscript.com]
- 26. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 27. agilent.com [agilent.com]
- 28. genscript.com [genscript.com]
- 29. clyte.tech [clyte.tech]
- 30. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 31. atcc.org [atcc.org]
- 32. protocols.io [protocols.io]
Application Notes and Protocols for Tiotropium Bromide Hydrate in Preclinical Bronchodilation Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Tiotropium bromide hydrate in preclinical animal models to study bronchodilation. Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that serves as a cornerstone therapy in the management of chronic obstructive pulmonary disease (COPD) and as an add-on treatment for severe asthma.[1][2] Its high affinity for M3 muscarinic receptors in the airway smooth muscle leads to prolonged bronchodilation.[3][4] This guide details the underlying mechanism of action, provides validated, step-by-step protocols for drug preparation and administration, and outlines methodologies for assessing respiratory function in various animal models. By synthesizing field-proven insights with established scientific principles, these notes aim to equip researchers with the necessary tools to design and execute robust and reproducible in vivo studies.
Scientific Foundation: Mechanism of Action
Tiotropium bromide's therapeutic effect is rooted in its function as a competitive, reversible antagonist of acetylcholine at muscarinic receptors.[3] While it binds to all five muscarinic receptor subtypes (M1-M5), its clinical efficacy in the lungs is primarily due to the blockade of M3 receptors located on airway smooth muscle cells and submucosal glands.[1][4]
Causality of Bronchodilation: The parasympathetic nervous system, via the vagus nerve, plays a key role in regulating airway tone. Release of the neurotransmitter acetylcholine (ACh) and its subsequent binding to M3 receptors on bronchial smooth muscle initiates a signaling cascade. This cascade involves the Gq protein, activation of phospholipase C (PLC), and the generation of inositol trisphosphate (IP3), which ultimately leads to an increase in intracellular calcium (Ca2+) levels and smooth muscle contraction (bronchoconstriction).[4]
Tiotropium acts as a competitive antagonist, binding to these M3 receptors with high affinity and effectively preventing ACh from exerting its constrictive effects.[3][5] A critical feature of tiotropium is its slow dissociation rate from M3 receptors, which results in a sustained bronchodilatory effect lasting approximately 24 hours, permitting once-daily dosing in clinical settings.[3][5] This prolonged action is a key differentiator from shorter-acting antagonists like ipratropium bromide.
Beyond direct bronchodilation, tiotropium has demonstrated anti-inflammatory and anti-remodeling properties in animal models of asthma and COPD, reducing inflammatory cell infiltration, mucus gland hypertrophy, and the production of Th2 cytokines.[6][7][8][9]
Signaling Pathway of Tiotropium-Mediated Bronchodilation
Caption: Tiotropium competitively antagonizes M3 receptors, blocking the ACh-induced signaling cascade.
Experimental Design: Models and Methodologies
The choice of animal model and measurement technique is critical for obtaining translatable data.
Animal Models
-
Mice (e.g., BALB/c, C57BL/6): Widely used due to the availability of transgenic strains and immunological reagents. They are suitable for models of allergic asthma (e.g., ovalbumin or house dust mite sensitization) and COPD (e.g., cigarette smoke exposure).[2][7][9]
-
Rats: Often used in toxicological and pharmacokinetic studies.[10][11] Their larger size can facilitate certain surgical procedures and dosing regimens.
-
Guinea Pigs: Possess airway physiology that is highly sensitive to bronchoconstrictors like histamine and acetylcholine, making them an excellent model for studying bronchodilator efficacy.[12]
Inducing Bronchoconstriction
To test the protective effect of Tiotropium, bronchoconstriction is typically induced experimentally using a chemical agonist delivered via aerosol.
-
Methacholine/Acetylcholine: These are direct muscarinic receptor agonists that potently contract airway smooth muscle. Challenge with these agents is a standard method for assessing airway hyperresponsiveness and the efficacy of anticholinergic drugs.[13][14]
Assessment of Bronchodilation
Two primary techniques are employed to measure lung function in preclinical models. The choice depends on whether the study requires conscious, unrestrained animals or more detailed, mechanistic data from anesthetized subjects.
| Feature | Unrestrained Whole-Body Plethysmography (WBP) | Invasive Forced Oscillation Technique (FOT) |
| Animal State | Conscious, freely moving[15][16] | Anesthetized, tracheostomized[14][17] |
| Primary Output | Enhanced Pause (Penh), Tidal Volume, Respiratory Rate[18] | Airway Resistance (Rrs), Elastance (Ers)[14][17] |
| Advantages | Non-invasive, allows for longitudinal/repeat studies[18][19] | Gold-standard accuracy, detailed mechanics, partitions central vs. peripheral airways[17] |
| Disadvantages | Indirect measure (Penh is controversial), sensitive to movement | Terminal procedure, anesthesia can affect physiology |
| Best For | High-throughput screening, longitudinal disease modeling | Detailed mechanistic studies, dose-response characterization |
Experimental Protocols
The following protocols provide a self-validating framework. Adherence to acclimation periods, precise dosing, and controlled measurement windows is critical for reproducibility.
General Experimental Workflow
Caption: A typical workflow for assessing the bronchoprotective effects of Tiotropium bromide.
Preparation and Administration of Tiotropium Bromide
CAUSALITY: The route of administration should mimic the clinical application (inhalation) to ensure relevant topical delivery to the lungs and minimize systemic exposure.[3] Formulations must be carefully prepared to ensure accurate and consistent dosing.
Protocol 3.1.1: Solution for Nebulization (for WBP or ventilated animals)
-
Reagents: this compound powder, sterile phosphate-buffered saline (PBS) or 0.9% saline.
-
Calculation: Determine the required concentration based on the nebulizer output and desired exposure time. For example, a study in mice used concentrations ranging from 0.01 to 0.3 mg/mL.[9]
-
Preparation: Accurately weigh the Tiotropium bromide powder and dissolve it in the appropriate volume of sterile saline. Ensure complete dissolution by vortexing. Prepare fresh daily.
-
Administration:
-
Place the animal(s) in a designated exposure chamber (e.g., a "pie" chamber for multiple mice or an individual chamber).
-
Connect the chamber to an ultrasonic or jet nebulizer.
-
Nebulize the solution for a defined period (e.g., 5-10 minutes).[20] A control group should be exposed to the vehicle (saline) under identical conditions.
-
Protocol 3.1.2: Dry Powder for Insufflation (for direct tracheal delivery) This method is suitable for anesthetized, intubated animals and provides a very precise lung dose.
-
Reagents: Tiotropium bromide commercial formulation (e.g., from Spiriva® HandiHaler® capsules, which contain lactose as a filler) or pure powder mixed with a carrier like lactose monohydrate.[12]
-
Dose Preparation: The commercial formulation may need to be mixed with additional lactose to achieve a sufficient powder volume (2-5 mg) for the insufflation device.[12] Accurately weigh the required dose for the animal's body weight.
-
Administration:
-
Anesthetize and intubate the animal.
-
Load the weighed powder into a dry powder insufflator (e.g., Penn-Century DP-4).
-
Insert the tip of the insufflator into the tracheal tube and deliver the powder with a rapid puff of air from a syringe connected to the device.[12]
-
| Animal Model | Route | Typical Dose Range | Reference |
| Mouse | Inhalation (Nebulizer) | 0.01 - 0.3 mg/mL solution | [9] |
| Mouse | Inhalation (Chronic) | 0.1 mg/mL for 5 min/day | [20] |
| Guinea Pig | Insufflation (Dry Powder) | 0.2 - 1.0 µg/kg | [12] |
| Rat | Inhalation (Nebulizer) | Not specified, model dependent | [11] |
Table 1: Recommended Tiotropium Bromide Dose Ranges for Inhalation in Animal Models.
Protocol: Unrestrained Whole-Body Plethysmography (WBP)
CAUSALITY: WBP is a non-invasive method that measures respiratory parameters in conscious, unrestrained animals by detecting pressure changes inside a sealed chamber caused by breathing.[15][16] It is ideal for longitudinal studies as it avoids the confounding effects of anesthesia.[19]
-
Acclimation: For at least one week prior to the study, acclimate the mice to the plethysmography chambers for 15-20 minutes daily to reduce stress-induced artifacts.[19]
-
Calibration: Calibrate the plethysmograph system daily according to the manufacturer's instructions, typically by injecting a known volume of air (e.g., 1 mL) into the chamber to establish the pressure-volume relationship.
-
Procedure:
-
Place a single animal into the main chamber and allow it to acclimatize for 20-30 minutes until it is calm.
-
Record baseline respiratory parameters for 3-5 minutes. Ensure the recording period is free of significant movement or sniffing.
-
Administer Tiotropium or vehicle as described in Protocol 3.1.1.
-
After the pre-treatment period (e.g., 60 minutes), place the animal back in the WBP chamber.
-
Expose the animal to an aerosolized bronchoconstrictor (e.g., methacholine, 0-50 mg/mL) via a nebulizer connected to the chamber.
-
Record respiratory parameters continuously for 3-5 minutes following the challenge.
-
-
Data Analysis: The primary parameter, Enhanced Pause (Penh), is calculated by the system software. An increase in Penh correlates with increased airway obstruction. Calculate the percentage of protection afforded by Tiotropium compared to the vehicle-treated group.
Data Interpretation and Trustworthiness
A self-validating protocol includes appropriate controls. The vehicle-only group establishes the baseline response to the bronchoconstrictor, while the Tiotropium-treated group demonstrates the drug's protective effect.
Example Data Presentation
Data should be presented as the mean ± standard error of the mean (SEM). Statistical significance is typically determined using an ANOVA followed by a post-hoc test.
| Treatment Group | Methacholine Challenge (25 mg/mL) Peak Penh | % Inhibition of Bronchoconstriction |
| Vehicle + Saline | 0.5 ± 0.1 | N/A |
| Vehicle + Methacholine | 4.5 ± 0.6 | 0% (Reference) |
| Tiotropium (0.1 mg/mL) + Methacholine | 1.8 ± 0.3* | 67.5% |
*Table 2: Example data from a bronchoprotection study in mice. p < 0.05 vs. Vehicle + Methacholine group.
Interpretation: In this example, Tiotropium pre-treatment significantly reduced the methacholine-induced increase in Penh by 67.5%, demonstrating potent bronchodilatory activity.
Pharmacokinetic Profile
Understanding the pharmacokinetic (PK) profile of Tiotropium in the chosen species is crucial for correlating dose and exposure with pharmacological effect. Tiotropium is a quaternary amine, leading to poor absorption from the gastrointestinal tract.[21][22] Following inhalation, the portion of the dose that reaches the lung is highly bioavailable.[22]
| Species | Bioavailability (Inhalation) | Terminal Half-life | Key Characteristics | Reference |
| Human | ~19.5% (Dry Powder) | 5-6 days | Low oral absorption (2-3%). Steady state reached in 2-3 weeks. | [21] |
| Rat | Not specified | ~27-45 hours (effective) | Does not readily cross the blood-brain barrier. | [23] |
| Dog | Not specified | Not specified | Studies show drug interactions with β2-agonists can increase heart rate. | [24] |
Table 3: Comparative Pharmacokinetic Parameters of Tiotropium.
References
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 4. What is Tiotropium Bromide used for? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Tiotropium in asthma: what is the evidence and how does it fit in? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tiotropium bromide exerts anti-inflammatory effects during resistive breathing, an experimental model of severe airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: A Reversible, Non-invasive Method for Airway Resistance Measurements and Bronchoalveolar Lavage Fluid Sampling in Mice [jove.com]
- 15. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Video: Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique [jove.com]
- 18. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 19. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. tga.gov.au [tga.gov.au]
- 24. accessdata.fda.gov [accessdata.fda.gov]
Application Notes & Protocols: Formulation and Characterization of Tiotropium Bromide Hydrate for Nebulization in a Research Setting
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro analysis of tiotropium bromide hydrate for nebulization. Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) pivotal in the maintenance therapy of Chronic Obstructive Pulmonary Disease (COPD) and as an add-on treatment for severe asthma.[1][2] Nebulization offers a critical delivery route for patients who may have difficulty with other inhalation devices. This guide details a robust, self-validating protocol, explains the scientific rationale behind key formulation and analytical choices, and is grounded in established scientific principles and regulatory considerations.
Introduction: Tiotropium Bromide and Nebulization Therapy
Tiotropium bromide functions by blocking muscarinic receptors (primarily the M3 subtype) in the smooth muscle of the airways.[3][4] This action inhibits acetylcholine-mediated bronchoconstriction, leading to sustained bronchodilation and improved airflow for up to 24 hours.[2] While commonly available in dry powder or soft mist inhalers, a nebulized solution is essential for patients with severe disease, limited inspiratory capacity, or in acute care settings.
The development of a nebulized formulation requires careful control of physicochemical properties to ensure drug stability, delivery efficiency, and patient safety. Key quality attributes include pH, osmolarity, sterility, and the aerodynamic particle size distribution (APSD) of the generated aerosol, which dictates the drug's deposition pattern within the lungs.
Mechanism of Action
Tiotropium is a competitive, reversible antagonist of acetylcholine at all muscarinic receptor subtypes (M1-M5).[5] Its therapeutic effect in the airways is primarily mediated through the inhibition of M3 receptors on smooth muscle cells, which prevents contraction and reduces mucus secretion.[1][] Its slow dissociation from M1 and M3 receptors contributes to its long duration of action, making once-daily dosing feasible.[4][7]
Physicochemical and Formulation Considerations
Tiotropium bromide monohydrate is a white to yellowish-white crystalline powder.[5] Its limited solubility in water (sparingly soluble) and susceptibility to degradation at neutral or alkaline pH are critical factors influencing its formulation as an aqueous solution for nebulization.[5][]
| Property | Value / Characteristic | Formulation Implication | Source |
| Chemical Form | Tiotropium Bromide Monohydrate | The hydrate form is common in pharmaceutical use.[8][9] | [8][9] |
| Molecular Weight | 490.4 g/mol (Monohydrate) | Used for calculating concentrations and molarity. | [9] |
| Aqueous Solubility | Sparingly soluble (~2.5% at room temp) | Sufficient for the low concentrations used in nebulizer solutions.[5] | [5] |
| pH Stability | More stable in acidic conditions. | The formulation pH must be acidic to prevent degradation. A pH range of 2.7-3.3 is often targeted.[10] | [10] |
| Appearance | White to yellowish-white crystalline powder | The final solution should be clear and colorless.[5] | [5] |
Protocol: Preparation of a Research-Scale Nebulizer Formulation
This protocol describes the preparation of a 100 mL batch of a preservative-free tiotropium bromide nebulizer solution at a target concentration of 15 µg/mL. All operations should be performed in a clean environment (e.g., a laminar flow hood) using aseptic techniques, as aqueous inhalation products must be sterile.[11]
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): Tiotropium Bromide Monohydrate
-
Excipients:
-
Sodium Chloride (NaCl), USP/EP grade
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Water for Injection (WFI) or equivalent purified water
-
-
Equipment:
-
Calibrated analytical balance
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile syringes
-
Sterile vials for final packaging (e.g., low-density polyethylene unit-dose vials)
-
Formulation Composition
| Component | Quantity per 100 mL | Purpose |
| Tiotropium Bromide Monohydrate | 1.87 mg* | Active Pharmaceutical Ingredient |
| Sodium Chloride (NaCl) | 900 mg | Tonicity-adjusting agent (to achieve isotonicity) |
| Hydrochloric Acid (0.1 N) | As required (q.s.) | pH adjustment |
| Water for Injection (WFI) | q.s. to 100 mL | Solvent |
*Based on tiotropium base equivalent of 1.50 mg (15 µg/mL). The molecular weight of tiotropium is ~392.5 g/mol and tiotropium bromide monohydrate is ~490.4 g/mol . Adjustment is needed based on the certificate of analysis of the API lot.
Step-by-Step Preparation Method
-
Solvent Preparation: Add approximately 80 mL of WFI to a sterile glass beaker equipped with a magnetic stir bar.
-
Excipient Dissolution: Weigh and add 900 mg of NaCl to the WFI. Stir until fully dissolved.
-
Rationale: Creating an isotonic solution (approx. 280-300 mOsm/kg) is crucial for patient comfort and to avoid bronchospasm induced by hypotonic or hypertonic solutions.
-
-
API Dissolution: Accurately weigh 1.87 mg of Tiotropium Bromide Monohydrate and add it to the saline solution. Stir gently until the API is completely dissolved. The solution should be clear and colorless.
-
pH Adjustment: Using a calibrated pH meter, measure the pH of the solution. Slowly add 0.1 N HCl dropwise while stirring until the pH is within the target range of 2.7 – 3.0.
-
Rationale: An acidic pH is critical for the chemical stability of tiotropium bromide in an aqueous solution, preventing hydrolytic degradation.[10]
-
-
Final Volume Adjustment: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of WFI and add the rinsing to the flask. Add WFI to bring the final volume to exactly 100 mL (q.s.). Mix thoroughly.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into sterile unit-dose vials. This step removes any potential microbial contamination.
-
Rationale: The U.S. FDA mandates that aqueous-based drug products for oral inhalation must be manufactured to be sterile to prevent lung infections.[11]
-
-
Storage: Store the filled vials protected from light at controlled room temperature or as determined by stability studies.
Analytical Characterization Workflow
A robust analytical workflow is essential to ensure the quality and performance of the prepared formulation.
Protocol: Drug Content by UV-Vis Spectrophotometry
This provides a rapid estimation of drug concentration. For stability and impurity analysis, a validated HPLC method is required.[12][13]
-
Wavelength Selection: Scan a known concentration of tiotropium bromide in the formulation matrix (saline, pH 2.7-3.0) from 200-400 nm. The maximum absorbance (λmax) is typically observed around 230-240 nm.[14]
-
Standard Curve: Prepare a series of standard solutions of tiotropium bromide in the matrix ranging from 2-20 µg/mL.
-
Measurement: Measure the absorbance of the standards and the test formulation sample at the determined λmax.
-
Calculation: Plot a calibration curve of absorbance vs. concentration. Determine the concentration of the test sample using the linear regression equation from the curve.
Protocol: Aerodynamic Particle Size Distribution (APSD)
APSD is the most critical in vitro test for an inhaled product, as it predicts where the drug particles will deposit in the lung. This is typically performed using a cascade impactor, such as the Next Generation Impactor (NGI).[15][16]
-
Setup: Assemble the NGI apparatus according to the manufacturer's instructions, ensuring collection plates are properly coated (if necessary) to prevent particle bounce.
-
Nebulizer Connection: Connect the nebulizer to the NGI induction port.
-
Operation: Fill the nebulizer with a specified volume of the tiotropium formulation. Operate the nebulizer for a set time at a calibrated airflow rate (e.g., 15 L/min for jet nebulizers).
-
Sample Recovery: After nebulization, carefully disassemble the impactor. Rinse each stage (nozzle, stages 1-8, and filter) with a precise volume of a suitable solvent (e.g., methanol or mobile phase).
-
Quantification: Analyze the amount of tiotropium in the solution from each stage using a validated analytical method (e.g., HPLC-UV or LC-MS).[12]
-
Data Analysis: Calculate the drug mass deposited on each stage. From this data, determine key parameters such as Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF), which is the percentage of the dose with a particle size typically <5 µm.[17]
Summary of Analytical Specifications
| Parameter | Specification | Rationale |
| Appearance | Clear, colorless solution, free of visible particles | Patient safety and product quality. |
| pH | 2.7 – 3.3 | Ensures chemical stability of tiotropium.[10] |
| Osmolality | 250 – 350 mOsm/kg | Ensures isotonicity for patient comfort.[18] |
| Assay | 90.0% - 110.0% of label claim | Ensures correct dosage is present. |
| Sterility | Must be sterile | Regulatory requirement for inhalation solutions.[11] |
| MMAD | 1 – 5 µm | Targets deposition in the central and peripheral airways. |
| FPF (<5 µm) | > 50% of emitted dose | Maximizes the fraction of the dose available for lung deposition. |
Regulatory and Quality Control
The development of nebulized drug products is governed by stringent regulatory guidelines from bodies like the U.S. FDA and EMA.[19][20] Key considerations include ensuring sterility, justifying excipient choices, and demonstrating consistent performance of the drug-device combination.[21] Formulations intended for clinical use must be developed under Current Good Manufacturing Practice (cGMP).
References
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. What is Tiotropium Bromide used for? [synapse.patsnap.com]
- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 4. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 7. droracle.ai [droracle.ai]
- 8. CAS 139404-48-1: this compound | CymitQuimica [cymitquimica.com]
- 9. Tiotropium Bromide Monohydrate | C19H24BrNO5S2 | CID 11431811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2016178019A1 - A stable tiotropium nebuliser solution - Google Patents [patents.google.com]
- 11. Federal Register :: Sterility Requirement for Aqueous-Based Drug Products for Oral Inhalation [federalregister.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Tiotropium Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Particle size and gastrointestinal absorption influence tiotropium pharmacokinetics: a pilot bioequivalence study of PUR0200 and Spiriva HandiHaler - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2021211854A1 - Inhalable formulation of a solution containing tiotropium bromide - Google Patents [patents.google.com]
- 19. Reviewer Guidance for Nebulizers, Metered Dose Inhalers, Spacers and Actuators | FDA [fda.gov]
- 20. team-consulting.com [team-consulting.com]
- 21. researchgate.net [researchgate.net]
Application Note: Tiotropium Bromide Hydrate for the Study of Airway Smooth Muscle Relaxation
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for utilizing Tiotropium bromide hydrate, a long-acting muscarinic antagonist (LAMA), as a pharmacological tool to study airway smooth muscle (ASM) relaxation. We delve into the molecular mechanism of action, detailing its kinetic selectivity for muscarinic receptor subtypes. Core, field-proven protocols for ex vivo organ bath assays and in vitro calcium imaging in human airway smooth muscle (hASM) cells are presented. This document is intended for researchers, scientists, and drug development professionals in respiratory pharmacology, offering both the theoretical framework and practical steps necessary for robust and reproducible experimental design.
Introduction and Mechanism of Action
Vagal cholinergic tone is a primary driver of reversible airway obstruction, making it a key target in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Acetylcholine (ACh) released from parasympathetic nerves binds to muscarinic receptors on airway smooth muscle cells, triggering a signaling cascade that results in bronchoconstriction.[2][3]
Tiotropium bromide is a potent and long-acting anticholinergic agent that functions as a competitive antagonist at these muscarinic receptors.[3][4] Its efficacy in respiratory research stems from its unique kinetic profile. While it binds with high affinity to all muscarinic receptor subtypes (M1-M5), it dissociates very slowly from M1 and M3 receptors but more rapidly from M2 receptors.[1][5][6][7] This kinetic selectivity is crucial for its sustained bronchodilator effect.
-
M3 Receptors: Located directly on airway smooth muscle cells, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion.[1][5][8] Tiotropium's long residence time on M3 receptors ensures prolonged blockade of ACh-induced contraction.[4][6][9]
-
M2 Receptors: These receptors are located on presynaptic cholinergic nerve endings and function as autoreceptors, inhibiting further ACh release.[1] Tiotropium's faster dissociation from M2 receptors minimizes the potential for feedback-induced increases in ACh release, a drawback of less selective antagonists.[1][6]
The signaling pathway initiated by M3 receptor activation is depicted below. Tiotropium competitively inhibits this pathway at the receptor level, preventing the downstream events that lead to muscle contraction.
Caption: Mechanism of Tiotropium Bromide in Airway Smooth Muscle.
Product Information and Preparation
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Name | (1α,2β,4β,5α,7β)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²˒⁴]nonane bromide monohydrate | [10] |
| Molecular Formula | C₁₉H₂₂BrNO₄S₂·H₂O | N/A |
| Molecular Weight | 490.43 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in Water; Sparingly soluble in Methanol; DMSO (limited) | [10] |
Preparation of Stock Solutions
For in vitro and ex vivo experiments, it is critical to prepare fresh, accurate stock solutions.
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO (anhydrous)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or volumetric flasks
Protocol for 10 mM Aqueous Stock Solution:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh 4.90 mg of this compound into the tube.
-
Add 1.0 mL of sterile, deionized water to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 1 month. For long-term storage, -80°C is recommended.
Note on Solubility: While Tiotropium bromide is water-soluble, some researchers may prefer DMSO for specific experimental setups. Be aware that moisture-contaminated DMSO can reduce solubility.[10] Always use anhydrous DMSO and ensure the final concentration in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Protocol 1: Ex Vivo Organ Bath Assay for Airway Smooth Muscle Relaxation
The isolated organ bath is a classic pharmacological technique that allows for the quantitative assessment of tissue contractility and relaxation in a controlled environment.[11][12] This protocol details the use of Tiotropium to reverse acetylcholine-induced contraction in isolated tracheal rings.
Experimental Workflow
Caption: Workflow for the ex vivo organ bath experiment.
Materials and Reagents
-
Organ Bath System: With isometric force transducers, data acquisition software, and water jacket for temperature control (37°C).[13]
-
Krebs-Henseleit Solution (Krebs Buffer): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.[13]
-
Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen) to maintain pH ~7.4.[13]
-
Agonist: Acetylcholine (ACh) or Methacholine chloride.
-
Antagonist: this compound stock solution.
-
Animal Model: Guinea pig or mouse trachea is commonly used.[13]
Step-by-Step Protocol
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the trachea and place it in ice-cold Krebs buffer.
-
Gently remove adhering connective tissue and cut the trachea into 2-3 mm wide rings.[13]
-
-
Mounting:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in the organ bath chamber filled with Krebs buffer (37°C) and continuously bubbled with Carbogen.[11]
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Viability:
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension of ~1.0 g (this may need optimization). Replace the Krebs buffer every 15-20 minutes.
-
To check tissue viability, induce a contraction by adding a high concentration of KCl (e.g., 60 mM) to the bath. A robust contraction confirms tissue health.
-
Wash the tissue repeatedly with fresh Krebs buffer and allow it to return to baseline tension.
-
-
Contraction and Relaxation Assay:
-
Induce a submaximal, stable contraction using an appropriate concentration of acetylcholine (e.g., 1 µM, determined from a prior dose-response curve).
-
Once the contraction reaches a stable plateau, begin the cumulative addition of Tiotropium bromide. Start with a low concentration (e.g., 10⁻¹⁰ M) and increase in half-log increments until full relaxation is achieved.
-
Allow the tissue to stabilize after each addition before adding the next concentration.
-
Record the force (tension) continuously.
-
-
Data Analysis:
-
Express the relaxation at each Tiotropium concentration as a percentage of the initial acetylcholine-induced contraction.
-
Plot the percentage of relaxation against the log concentration of Tiotropium to generate a dose-response curve.
-
Calculate the IC₅₀ (the concentration of Tiotropium that causes 50% of the maximal relaxation) using non-linear regression analysis.
-
Table 2: Example Data from Organ Bath Experiment
| Log [Tiotropium] (M) | [Tiotropium] (M) | % Relaxation (Mean ± SEM) |
| -10.0 | 1.00E-10 | 5.2 ± 1.1 |
| -9.5 | 3.16E-10 | 15.8 ± 2.4 |
| -9.0 | 1.00E-09 | 48.9 ± 3.5 |
| -8.5 | 3.16E-09 | 80.1 ± 2.9 |
| -8.0 | 1.00E-08 | 95.4 ± 1.8 |
| -7.5 | 3.16E-08 | 99.2 ± 0.7 |
| -7.0 | 1.00E-07 | 100.1 ± 0.5 |
| Calculated IC₅₀ | ~1.05 nM |
Protocol 2: In Vitro Calcium Imaging in hASM Cells
Studying intracellular calcium ([Ca²⁺]i) dynamics provides a direct mechanistic insight into the signaling events blocked by Tiotropium.[14] Agonist binding to M3 receptors triggers Ca²⁺ release from the sarcoplasmic reticulum, a critical step for contraction.[8][14] Calcium imaging allows for the visualization and quantification of this response.[15]
Materials and Reagents
-
Cells: Primary Human Airway Smooth Muscle (hASM) cells.
-
Culture Medium: Ham's F12 Medium supplemented with 10% FBS and antibiotics.[16]
-
Calcium Indicator Dye: Fura-2 AM or Cal-520 AM.
-
Imaging Buffer: HEPES-buffered salt solution (e.g., containing in mM: 145 NaCl, 4 KCl, 10 HEPES, 10 D-glucose, 1 MgCl₂, 1 CaCl₂, pH 7.4).[16]
-
Fluorescence Microscopy System: An inverted microscope equipped with an appropriate light source, filter sets, and a sensitive camera.
-
Agonist: Acetylcholine or Carbachol.[16]
-
Antagonist: this compound stock solution.
Step-by-Step Protocol
-
Cell Culture:
-
Culture hASM cells on glass-bottom imaging dishes or coverslips until they reach 70-90% confluency.[16]
-
Prior to the experiment, serum-starve the cells for 24 hours to reduce basal signaling activity.
-
-
Dye Loading:
-
Prepare a loading solution of your chosen calcium indicator (e.g., 2-5 µM Fura-2 AM) in imaging buffer.
-
Wash the cells once with imaging buffer.
-
Incubate the cells with the dye loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye and allow 15-20 minutes for complete de-esterification of the AM ester.
-
-
Imaging and Treatment:
-
Mount the dish/coverslip on the microscope stage and maintain at 37°C.
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
For antagonist studies, pre-incubate the cells with the desired concentration of Tiotropium bromide for 10-15 minutes prior to adding the agonist.
-
Add the muscarinic agonist (e.g., 10 µM Acetylcholine) and record the resulting change in fluorescence intensity over time.[14][17]
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Quantify the mean fluorescence intensity within each ROI for every time point.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340nm/380nm). For single-wavelength dyes like Cal-520, express the change as a relative fluorescence change (ΔF/F₀), where F₀ is the baseline fluorescence.
-
Compare the peak calcium response in control (agonist only) versus Tiotropium-treated cells to quantify the inhibitory effect.
-
Troubleshooting and Best Practices
-
Low Tissue Viability (Organ Bath): Ensure the dissection is performed quickly and the tissue is kept in ice-cold, oxygenated Krebs buffer. Check the gas supply and temperature of the organ bath.
-
Variable Contractions: Allow for adequate equilibration time. Ensure the resting tension is consistent across all tissues.
-
Poor Dye Loading (Calcium Imaging): Optimize dye concentration and incubation time. The use of a very low concentration of a non-ionic surfactant like Pluronic F-127 in the loading buffer can aid in dye solubilization.
-
Vehicle Controls: Always include a vehicle control (the solvent used for the drug, e.g., water or 0.1% DMSO) to ensure the observed effects are due to the compound and not the solvent.
-
Cumulative vs. Single Dosing: The cumulative addition protocol described is efficient. However, for studying receptor kinetics or desensitization, a single-dose protocol with extensive washing between doses may be more appropriate.
Conclusion
This compound is an invaluable pharmacological tool for investigating cholinergic mechanisms in airway smooth muscle. Its high potency and kinetic selectivity for M3 over M2 muscarinic receptors make it a precise antagonist for both functional and cellular assays. The protocols detailed in this guide provide a robust framework for quantifying its inhibitory effects on muscle contraction and intracellular calcium signaling, enabling deeper insights into airway physiology and the development of novel respiratory therapeutics.
References
- 1. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. atsjournals.org [atsjournals.org]
- 9. The pharmacological rationale for the use of inhaled tiotropium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. scireq.com [scireq.com]
- 12. reprocell.com [reprocell.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]
Administration of Tiotropium Bromide Hydrate in Murine Models of Lung Disease: Application Notes and Protocols
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the administration of tiotropium bromide hydrate in murine models of lung disease. This document is designed to offer both the foundational scientific principles and the practical, field-proven methodologies necessary for the successful preclinical evaluation of this therapeutic agent.
Introduction: The Scientific Rationale for Tiotropium in Preclinical Lung Disease Models
Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that has become a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and severe asthma.[1] Its therapeutic efficacy stems from its high affinity for muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, which are pivotal in mediating bronchoconstriction and mucus secretion.[2][3] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on smooth muscle cells, triggering bronchoconstriction. Tiotropium competitively antagonizes this interaction, leading to prolonged bronchodilation.[3] Its slow dissociation from M1 and M3 receptors contributes to its extended duration of action, allowing for once-daily dosing in clinical settings.[2]
The use of murine models is indispensable for elucidating the underlying mechanisms of lung diseases and for the preclinical assessment of novel therapeutics like tiotropium.[4][5] These models, while not perfectly replicating human disease, can effectively mimic key pathophysiological features such as airway inflammation, hyperresponsiveness, and remodeling.[4][5]
Mechanism of Action: A Molecular Perspective
Tiotropium's primary mechanism of action involves the blockade of muscarinic receptors in the airways. The binding of acetylcholine to M3 receptors on airway smooth muscle initiates a signaling cascade that results in muscle contraction. Tiotropium, by competitively inhibiting this binding, prevents downstream signaling, leading to smooth muscle relaxation and bronchodilation.[3] Furthermore, by acting on M1 and M3 receptors on submucosal glands, tiotropium can reduce mucus secretion, a significant contributor to airway obstruction in diseases like COPD and asthma.[3]
Murine Models of Lung Disease for Tiotropium Evaluation
The selection of an appropriate animal model is critical for the meaningful evaluation of tiotropium's efficacy. The two most commonly employed models for preclinical studies of COPD and asthma are the cigarette smoke-induced model and the ovalbumin-induced allergic asthma model, respectively.
Cigarette Smoke-Induced COPD Model
Chronic exposure of mice to cigarette smoke (CS) effectively recapitulates many of the hallmark features of human COPD, including chronic airway inflammation, emphysema, and small airway remodeling. This model is particularly relevant for studying the anti-inflammatory and bronchoprotective effects of tiotropium.
Ovalbumin-Induced Allergic Asthma Model
The ovalbumin (OVA)-induced allergic asthma model is a well-established and widely used model for studying the pathophysiology of allergic asthma.[6] Sensitization with OVA followed by airway challenge leads to the development of key asthmatic features, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.[6] This model is invaluable for assessing the bronchodilatory and anti-inflammatory properties of tiotropium in the context of allergic airway disease.
Administration Routes for this compound in Mice
The choice of administration route is a critical determinant of drug deposition, bioavailability, and ultimately, therapeutic effect. For pulmonary drug delivery in mice, the most common routes are intratracheal instillation, intranasal administration, and aerosol inhalation.
Intratracheal (IT) Instillation
IT instillation involves the direct delivery of a liquid bolus of the drug into the trachea. This method ensures accurate dosing to the lungs but is invasive and requires anesthesia.
Intranasal (IN) Administration
IN administration is a less invasive method where the drug solution is delivered into the nostrils of the mouse. While some of the dose may be swallowed, a significant portion can reach the lungs.
Aerosol Inhalation
Aerosol inhalation most closely mimics the clinical route of administration for tiotropium. This method involves exposing mice to an aerosolized form of the drug in a whole-body or nose-only exposure chamber.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the preparation and administration of this compound in murine models of lung disease.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in the appropriate volume of sterile PBS or saline.
-
Vortex the solution until the powder is completely dissolved.
-
Prepare fresh solutions on the day of the experiment.
| Administration Route | Recommended Vehicle |
| Intratracheal Instillation | Sterile Phosphate-Buffered Saline (PBS) or Sterile Saline |
| Intranasal Administration | Sterile Phosphate-Buffered Saline (PBS) or Sterile Saline |
| Aerosol Inhalation (Nebulization) | Sterile Saline (0.9% NaCl) |
Protocol for Intratracheal Instillation
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Small animal laryngoscope or a fiber-optic light source
-
24-gauge catheter or a specialized intratracheal instillation device
-
Microsyringe (e.g., Hamilton syringe)
Procedure:
-
Anesthetize the mouse according to an approved institutional protocol.
-
Place the anesthetized mouse in a supine position on a slanted board (approximately 45 degrees).
-
Gently pull the tongue to the side to visualize the glottis. Use a light source to illuminate the trachea.
-
Carefully insert the catheter through the vocal cords into the trachea.
-
Administer a 30-50 µL volume of the tiotropium solution directly into the trachea using the microsyringe.
-
Keep the mouse in a vertical position for a few seconds to ensure the solution enters the lungs.
-
Monitor the animal closely until it has fully recovered from anesthesia.
Protocol for Intranasal Administration
Materials:
-
Micropipette and sterile tips
-
Anesthetic (optional, but recommended for precise delivery)
Procedure:
-
If using anesthesia, anesthetize the mouse lightly.
-
Hold the mouse firmly to immobilize its head.
-
Using a micropipette, deliver a small droplet (5-10 µL) of the tiotropium solution to one nostril, allowing the mouse to inhale the droplet.
-
Repeat the process for the other nostril.
-
Administer the total volume (typically 20-50 µL) in alternating nostrils.
-
Monitor the mouse for any signs of respiratory distress.
Protocol for Aerosol Inhalation
Materials:
-
Whole-body or nose-only inhalation chamber
-
Nebulizer (e.g., ultrasonic or jet nebulizer)
-
Airflow controller
Procedure:
-
Place the mice in the inhalation chamber and allow them to acclimate for a short period.
-
Prepare the tiotropium solution in the nebulizer according to the manufacturer's instructions. A common concentration range is 0.01-0.3 mg/mL.[7]
-
Connect the nebulizer to the inhalation chamber and set the airflow rate.
-
Expose the mice to the aerosol for a defined period (e.g., 5-30 minutes).[7]
-
After the exposure, remove the mice from the chamber and return them to their cages.
-
Monitor the animals for any adverse effects.
Recommended Dosages and Outcome Measures
The optimal dosage of tiotropium will depend on the specific murine model, the administration route, and the desired therapeutic effect. The following table provides a summary of reported dosages and key outcome measures.
| Murine Model | Administration Route | Reported Dosage/Concentration | Key Outcome Measures |
| Cigarette Smoke-Induced COPD | Aerosol Inhalation | 0.01 - 0.3 mg/mL for 5 min | Reduced neutrophilic inflammation in BALF, decreased pro-inflammatory cytokines (e.g., IL-6, TNF-α)[7] |
| Ovalbumin-Induced Asthma | Intranasal | 1 mg/kg, twice daily for 5 days | Suppression of airway eosinophils, reduced mucus hypersecretion[8] |
| Ovalbumin-Induced Asthma | Aerosol (Nebulizer) | 36 µg in 3 mL saline for 5 min | Reduced airway inflammation and remodeling, improved lung function[9] |
Conclusion and Best Practices
The administration of this compound in murine models of lung disease is a powerful tool for preclinical research. By carefully selecting the appropriate animal model, administration route, and dosage, researchers can gain valuable insights into the therapeutic potential of this important respiratory medication. Adherence to best practices, including aseptic technique, accurate dosing, and careful animal monitoring, is essential for obtaining reliable and reproducible data.
References
- 1. Tiotropium in chronic obstructive pulmonary disease – a review of clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 4. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. ijpsr.com [ijpsr.com]
- 7. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiotropium bromide inhibits relapsing allergic asthma in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tiotropium Bromide Hydrate Solubility in DMSO
Welcome to the technical support center for Tiotropium bromide hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to prepare stable, reliable solutions for your experiments.
I. Understanding this compound and its Solubility
Tiotropium bromide, a long-acting muscarinic receptor antagonist, is a cornerstone in respiratory disease research[1][2]. Supplied as a white to yellowish-white crystalline powder, its monohydrate form is commonly used in laboratory settings[2][3][4]. While it is freely soluble in DMSO, researchers can encounter challenges in achieving and maintaining complete dissolution, which can impact experimental reproducibility and accuracy[3][5].
This guide will walk you through the critical factors influencing its solubility and provide step-by-step protocols to overcome these hurdles.
Key Chemical Properties of Tiotropium Bromide Monohydrate:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂BrNO₄S₂ · H₂O | --INVALID-LINK--[5], --INVALID-LINK--[4] |
| Molecular Weight | 490.4 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[2] |
| Appearance | White to yellowish-white crystalline powder | --INVALID-LINK--[3] |
| Solubility in Water | Sparingly soluble (approx. 2.5%) | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Solubility in Methanol | Soluble | --INVALID-LINK--[3], --INVALID-LINK--[6] |
II. Troubleshooting Guide: Dissolving this compound in DMSO
Encountering solubility issues can be a significant roadblock in experimental workflows. This section provides a systematic approach to identify and resolve common problems.
Decision-Making Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility in DMSO.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: Tiotropium bromide is generally considered freely soluble in DMSO.[3] Published solubility values vary slightly between suppliers but are typically in the range of 20-47 mg/mL.
-
Cayman Chemical: Approximately 20 mg/mL in DMSO.[5]
-
RayBiotech: ≥23.62 mg/mL in DMSO.[7]
-
Tocris Bioscience: 47.24 mg/mL (100 mM).
-
Sigma-Aldrich: 2 mg/mL, resulting in a clear solution.
It is crucial to consult the certificate of analysis for the specific batch you are using, as purity and hydration state can influence solubility.
Q2: My this compound is not dissolving completely in DMSO, even at a concentration that should be soluble. What should I do?
A2: This is a common issue that can often be resolved by following these steps:
-
Verify the Quality of your DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound.[8] Always use fresh, anhydrous (water-free) DMSO from a tightly sealed bottle.
-
Gentle Warming: Gently warm the solution in a 37°C water bath for a few minutes. Intermittent vortexing can also aid dissolution. Avoid excessive heat, as it may lead to degradation.
-
Sonication: If gentle warming is insufficient, sonicate the vial in a water bath sonicator for short bursts. This can help break up any aggregates and facilitate dissolution.
-
Inert Gas Purge: For preparing stock solutions, it is good practice to purge the solvent with an inert gas like argon or nitrogen before adding the compound.[5]
Q3: Can I prepare a concentrated stock solution of this compound in DMSO and store it for later use?
A3: Yes, preparing a concentrated stock solution in DMSO is a standard practice. However, proper storage is critical to maintain the stability and integrity of the compound.
-
Storage Temperature: Store stock solutions at -20°C for long-term stability.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use vials.
-
Moisture Prevention: Ensure the storage vials are tightly sealed to prevent moisture absorption, even at low temperatures.
Q4: I've noticed precipitation in my this compound/DMSO stock solution after storing it at -20°C. Is it still usable?
A4: Precipitation upon freezing can occur, especially with highly concentrated solutions. Before use, allow the vial to thaw completely at room temperature. Then, follow the steps outlined in Q2 (gentle warming and vortexing) to ensure the compound is fully redissolved. If the precipitate does not go back into solution, it is best to prepare a fresh stock.
Q5: What is the recommended procedure for preparing a this compound stock solution in DMSO?
A5: The following protocol provides a reliable method for preparing a stock solution.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Caption: Step-by-step workflow for preparing a this compound stock solution.
Detailed Steps:
-
Calculate the required mass: Based on the molecular weight of Tiotropium bromide monohydrate (490.4 g/mol ), calculate the mass needed for your desired concentration and volume.
-
Weigh the compound: Accurately weigh the this compound powder in a suitable vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, use gentle warming and/or sonication as described above.
-
Store: Aliquot the stock solution into smaller, tightly sealed vials and store at -20°C.
Q6: How should I prepare working solutions for my cell-based assays from the DMSO stock?
A6: When preparing aqueous working solutions for biological experiments, it is crucial to make further dilutions of the DMSO stock into your aqueous buffer or cell culture medium.[5] Ensure that the final concentration of DMSO in your assay is low enough to not have any physiological effects on your cells, typically below 0.5%.
IV. References
-
Vertex AI Search. Tiotropium bromide | Solubility of Things. Accessed January 3, 2026.
-
European Medicines Agency. Spiriva Respimat: EPAR - Public assessment report. 2016.
-
Cayman Chemical. Tiotropium (bromide) Product Information. Accessed January 3, 2026.
-
RxList. Spiriva (Tiotropium Bromide): Side Effects, Uses, Dosage, Interactions, Warnings. Accessed January 3, 2026.
-
CADTH. Clinical Review Report: Tiotropium bromide monohydrate (Spiriva Respimat). 2015.
-
Vertex AI Search. Tiotropium bromide | Solubility of Things. Accessed January 3, 2026.
-
PubChem. Tiotropium Bromide Monohydrate. Accessed January 3, 2026.
-
International Journal of Current Pharmaceutical Research. Development and validation of UV-spectroscopic method for estimation of tiotropium bromide in API and pharmaceutical dosage form. 2020.
-
U.S. Food and Drug Administration. Chemistry Review #1: NDA 206756. 2015.
-
RayBiotech. Tiotropium Bromide. Accessed January 3, 2026.
-
Selleck Chemicals. This compound AChR antagonist. Accessed January 3, 2026.
-
Sigma-Aldrich. Tiotropium bromide ≥98% (HPLC). Accessed January 3, 2026.
-
National Cancer Institute. NCI Drug Dictionary: Tiotropium bromide monohydrate. Accessed January 3, 2026.
-
Google Patents. A stable tiotropium nebuliser solution. WO2016178019A1. 2016.
-
Mayo Clinic. Tiotropium (Inhalation Route). Accessed January 3, 2026.
-
Google Patents. Process for Preparing Tiotropium Bromide. US20150018556A1. 2015.
-
Tocris Bioscience. Tiotropium bromide. Accessed January 3, 2026.
-
Drugs.com. Tiotropium Bromide Capsules: Package Insert / Prescribing Info / MOA. Accessed January 3, 2026.
-
BenchChem. Application Notes and Protocols for the Synthesis of Tiotropium Bromide from Scopine Hydrochloride. Accessed January 3, 2026.
-
European Patent Office. Tiotropium bromide having a low degree of crystallinity. EP 2358724 B1. 2009.
-
U.S. Food and Drug Administration. Reference ID: 3819832. Accessed January 3, 2026.
-
National Health Service. How and when to use tiotropium inhalers. 2023.
-
ResearchGate. Cumulative mass (%) dissolution profiles of tiotropium bromide released... Accessed January 3, 2026.
-
ResearchGate. Anhydrate-of-tiotropium-bromide.pdf. 2010.
-
National Institutes of Health. Effect of Unintentional Storage and Handling Errors of Inhaled Medications: What Does This Mean for Therapeutic Equivalence Considerations?. 2020.
-
PubMed. Tiotropium inhibits proinflammatory microparticle generation by human bronchial and endothelial cells. 2019.
-
ResearchGate. Preparation and Evaluation of Mucus-Penetrating Inhalable Microparticles of Tiotropium Bromide Containing Sodium Glycocholate. 2022.
-
PubMed. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. 2012.
-
PubMed. Suppression of IL-8 production from airway cells by tiotropium bromide in vitro. 2013.
-
DovePress. Tiotropium bromide inhibits TGF-ß-induced MMP production from lung fibroblasts by interfering with Smad and MAPK pathways in vitro. 2010.
-
BenchChem. Application Notes and Protocols: Cell-Based Assays for Evaluating Darotropium Bromide Activity. Accessed January 3, 2026.
-
ResearchGate. (PDF) Tiotropium bromide inhibits TGF-ß-induced MMP production from lung fibroblasts by interfering with Smad and MAPK pathways in vitro. 2010.
-
PubMed. Continuous Degradation of Dimethyl Sulfoxide to Sulfate Ion by Hyphomicrobium Denitrificans WU-K217. 2002.
References
- 1. Introduction - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tiotropium Bromide Monohydrate | C19H24BrNO5S2 | CID 11431811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. Spiriva (Tiotropium Bromide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. selleckchem.com [selleckchem.com]
Navigating the Challenges of Tiotropium Bromide Hydrate Stability in Aqueous Solutions: A Technical Support Guide
For Immediate Release
This technical support guide is intended for researchers, scientists, and drug development professionals working with tiotropium bromide hydrate. As a Senior Application Scientist, I have compiled this resource to address common challenges and questions regarding the stability of tiotropium bromide in aqueous solutions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reliability of your experimental results.
Introduction to Tiotropium Bromide Stability
Tiotropium bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD).[1] As a quaternary ammonium compound, its stability in aqueous solutions is a critical factor that can significantly impact its therapeutic efficacy and safety. The primary degradation pathway for tiotropium bromide is hydrolysis of the ester bond, which leads to the formation of N-methylscopine and dithienylglycolic acid (Impurity A).[1] This process is highly influenced by the pH of the solution.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in aqueous solutions.
Q1: What is the primary cause of tiotropium bromide degradation in aqueous solutions?
A1: The primary degradation pathway for tiotropium bromide in aqueous solutions is hydrolysis.[1] The ester linkage in the tiotropium molecule is susceptible to cleavage, yielding N-methylscopine and 2,2-dithienylglycolic acid as the main degradation products.[1] This hydrolytic degradation is significantly influenced by the pH of the solution.
Q2: What is the optimal pH for maintaining the stability of tiotropium bromide in an aqueous solution?
A2: Tiotropium bromide exhibits maximum stability in acidic conditions. Commercial aqueous formulations are typically buffered to a pH of approximately 2.7 to 3.0.[2] Studies have shown that the rate of hydrolysis increases as the pH becomes more alkaline.[3] Therefore, maintaining a mildly acidic pH is crucial for preventing significant degradation. To ensure the stability of tiotropium in solution, the pH of the diluent should be kept mildly acidic.[4]
Q3: How should I prepare a stable aqueous stock solution of tiotropium bromide?
A3: To prepare a stable stock solution, it is recommended to dissolve this compound in a mildly acidic buffer (pH 2.7-3.5). The use of purified water and high-purity reagents is essential to avoid introducing contaminants that could catalyze degradation. For short-term storage, refrigeration at 2-8°C is advisable. However, for long-term storage, it is best to prepare fresh solutions. It is not recommended to store aqueous solutions for more than one day.
Q4: Can I use buffers other than those containing hydrochloric or citric acid?
A4: While hydrochloric and citric acids are commonly used to adjust the pH of tiotropium bromide solutions, other buffers can be used provided they can maintain the desired acidic pH and do not interfere with the assay.[2] It is important to validate the compatibility of any new buffer system with tiotropium bromide to ensure it does not accelerate degradation.
Q5: What are the common degradation products of tiotropium bromide that I should monitor?
A5: The most common degradation products resulting from hydrolysis are N-methylscopine and 2,2-dithienylglycolic acid (often referred to as Impurity A).[1] Other impurities can also arise from the manufacturing process or from stress conditions such as oxidation, heat, and light exposure.[1] Regulatory guidelines often require the monitoring of several key impurities, which are listed in pharmacopoeias.
Troubleshooting Guide: Stability Issues and Solutions
This guide will help you identify and resolve common stability problems encountered during your experiments.
| Observed Issue | Potential Cause | Recommended Solution & Explanation |
| Rapid loss of tiotropium bromide potency in solution. | Incorrect pH of the aqueous solution. Tiotropium bromide is highly susceptible to hydrolysis at neutral or alkaline pH.[3] | Verify and adjust the pH of your solution to the optimal range of 2.7-3.5. Use a calibrated pH meter. An acidic environment minimizes the rate of hydrolytic degradation of the ester bond.[2][4] |
| Elevated storage temperature. Higher temperatures accelerate the rate of chemical degradation, including hydrolysis. | Store aqueous solutions of tiotropium bromide at refrigerated temperatures (2-8°C). For longer-term stability, consider storing aliquots at -20°C, although freeze-thaw cycles should be minimized. | |
| Appearance of unknown peaks in HPLC chromatogram. | Photodegradation. Exposure to light, particularly UV light, can induce degradation of tiotropium bromide, leading to the formation of new impurities. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible. Forced degradation studies under photolytic stress are part of stability-indicating method development. |
| Oxidative degradation. The presence of oxidizing agents, such as peroxides, can lead to the formation of oxidative degradation products. | Use high-purity water and reagents. De-gas solvents where appropriate. If oxidative degradation is suspected, a forced degradation study using an oxidizing agent like hydrogen peroxide can help identify the potential degradants. | |
| Inconsistent results between experimental replicates. | Inadequate mixing or dissolution of tiotropium bromide. Tiotropium bromide is sparingly soluble in water.[5] | Ensure complete dissolution of tiotropium bromide in the aqueous medium. Use of sonication or gentle warming may aid dissolution. Verify the homogeneity of the solution before taking aliquots. |
| Contamination of the solution. Contaminants can alter the pH or catalyze degradation reactions. | Use sterile, high-purity water and reagents. Ensure all glassware and equipment are thoroughly cleaned. |
Visualizing Degradation and Experimental Workflow
To further clarify the processes involved in tiotropium bromide stability studies, the following diagrams illustrate the primary degradation pathway and a typical experimental workflow.
Caption: Primary hydrolytic degradation pathway of tiotropium bromide.
Caption: Experimental workflow for a tiotropium bromide stability study.
Experimental Protocol: Stability Study of Tiotropium Bromide in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of tiotropium bromide in an aqueous solution.
1. Materials and Reagents:
-
This compound Reference Standard
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Potassium phosphate monobasic (for buffer preparation)
-
Orthophosphoric acid (for buffer preparation)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Buffer Preparation (pH 3.0): Prepare a suitable buffer, for example, by dissolving potassium phosphate monobasic in water and adjusting the pH to 3.0 with orthophosphoric acid.
-
Tiotropium Bromide Stock Solution: Accurately weigh and dissolve a known amount of this compound in the prepared buffer to achieve a desired concentration (e.g., 100 µg/mL).
-
Working Solutions: Prepare working solutions at different pH values (e.g., pH 2.0, 3.0, 5.0, 7.0, 9.0) by diluting the stock solution with appropriate buffers.
3. Stability Study Conditions (Forced Degradation):
-
Acid Hydrolysis: Treat the working solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the working solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the working solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the working solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the working solution to a light source as per ICH Q1B guidelines, ensuring a parallel sample is protected from light as a control.
4. HPLC Analysis:
-
Chromatographic Conditions: A stability-indicating HPLC method should be used. A typical method might involve a C18 column with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol, with UV detection at an appropriate wavelength (e.g., 240 nm).
-
Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Quantification: Quantify the amount of remaining tiotropium bromide and the formation of degradation products by comparing peak areas to those of a reference standard.
5. Data Analysis:
-
Calculate the percentage of degradation of tiotropium bromide under each condition.
-
Determine the degradation kinetics (e.g., first-order or second-order) by plotting the concentration of tiotropium bromide versus time.
This comprehensive guide should serve as a valuable resource for your research and development activities involving this compound. For further inquiries, please do not hesitate to contact our technical support team.
References
Navigating the Synthesis of Tiotropium Bromide Hydrate: A Technical Support Guide to Common Impurities
Welcome to the technical support center for the synthesis of Tiotropium bromide hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the common impurities encountered during the synthesis of this important active pharmaceutical ingredient (API). As your dedicated application scientist, my goal is to equip you with the knowledge to not only identify and understand these impurities but also to troubleshoot and control their formation, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
Impurities in Tiotropium bromide synthesis can generally be categorized into three main types: process-related impurities, degradation products, and residual components.[1]
-
Process-Related Impurities: These are substances that are formed as by-products during the chemical reactions of the synthesis process. They can also include unreacted starting materials and intermediates.[1] The synthesis of Tiotropium bromide typically involves the esterification of scopine with di-(2-thienyl)glycolic acid, followed by quaternization with methyl bromide.[2] Variations in reaction conditions can lead to the formation of several process-related impurities.
-
Degradation Impurities: These impurities arise from the degradation of Tiotropium bromide under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[3] Hydrolysis is a significant degradation pathway for Tiotropium bromide.[4][5]
-
Residual Components: This category includes residual solvents, inorganic salts, and heavy metals that may be introduced from the starting materials, reagents, or equipment used during manufacturing.[6]
Troubleshooting Guide: Common Impurities and Their Control
This section provides a detailed breakdown of the most frequently observed impurities, their mechanisms of formation, and practical strategies to mitigate their presence.
Impurity A: 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid
Q2: We are observing a significant peak corresponding to Impurity A in our final product. What is its origin and how can we control it?
A2: Impurity A, also known as di-2-thienylglycolic acid, is a primary hydrolytic degradation product of Tiotropium bromide.[4][5] Its presence indicates the cleavage of the ester bond in the Tiotropium molecule.
Mechanism of Formation: The ester linkage in Tiotropium bromide is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. This reaction breaks down Tiotropium bromide into Impurity A and N-methylscopine (Impurity G).
Troubleshooting and Control Strategies:
-
pH Control: Maintaining a mildly acidic pH during processing and in the final formulation can enhance the stability of Tiotropium bromide and minimize hydrolysis.[3]
-
Moisture Control: Rigorous control of moisture content throughout the synthesis, purification, and storage is crucial. Using anhydrous solvents and storing the final product in moisture-resistant packaging can significantly reduce the formation of Impurity A.
-
Temperature Management: Elevated temperatures can accelerate the rate of hydrolysis. Therefore, it is advisable to conduct the synthesis and purification steps at controlled, and where possible, lower temperatures.[7]
Table 1: Key Process Parameters for Controlling Impurity A
| Parameter | Recommended Control | Rationale |
| pH | Mildly acidic | Enhances the stability of the ester linkage.[3] |
| Moisture | Minimized through the use of anhydrous solvents and controlled storage conditions | Reduces the availability of water for the hydrolysis reaction. |
| Temperature | Avoidance of excessive heat during processing and storage | Lower temperatures slow down the rate of the hydrolysis reaction.[7] |
Impurity C: (1R,3S,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene Bromide
Q3: Our analysis shows the presence of Impurity C. What is the likely cause?
A3: Impurity C is a process-related impurity that can arise from the starting materials or side reactions during the synthesis. Its structure is very similar to Tiotropium bromide, differing in the degree of saturation in the scopine ring system.
Mechanism of Formation: The formation of Impurity C is often linked to the presence of an unsaturated analogue of scopine as an impurity in the starting material. If this unsaturated scopine derivative undergoes the same esterification and quaternization steps as scopine, it will result in the formation of Impurity C.
Troubleshooting and Control Strategies:
-
Starting Material Purity: The most effective way to control Impurity C is to ensure the high purity of the scopine starting material. Employing robust analytical methods to screen for unsaturated analogues in the starting materials is essential.
-
Purification of Intermediates: If Impurity C is detected, purification of the scopine ester intermediate before the quaternization step can be an effective strategy to remove the unsaturated analogue.[2] Column chromatography is a common method for this purification.[2]
Impurities G and H: N-methylscopine Bromide and Scopoline Methobromide
Q4: We are struggling with the detection and control of Impurities G and H. Can you provide some guidance?
A4: Impurities G (N-methylscopine Bromide) and H (Scopoline Methobromide) are important impurities to monitor. Impurity G is a product of the hydrolytic degradation of Tiotropium bromide, formed alongside Impurity A.[4] Impurity H can be a process-related impurity. A key challenge with these impurities is that they lack a UV chromophore, making them undetectable by conventional HPLC-UV methods.[8][9]
Mechanism of Formation:
-
Impurity G: As mentioned, it is formed through the hydrolysis of the ester bond in Tiotropium bromide.
-
Impurity H: Its formation can be linked to the presence of scopoline in the scopine starting material.
Troubleshooting and Control Strategies:
-
Analytical Methodology: Due to the lack of UV absorbance, highly sensitive and specific methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are necessary for the detection and quantification of Impurities G and H.[9]
-
Control of Hydrolysis: The strategies to control Impurity A (pH control, moisture control, temperature management) are also effective in minimizing the formation of Impurity G.
-
Starting Material Quality: Similar to Impurity C, ensuring the purity of the scopine starting material and minimizing the presence of scopoline is key to controlling the levels of Impurity H.
Diagram 1: Simplified Degradation Pathway of Tiotropium Bromide
Caption: Hydrolysis of Tiotropium bromide yields Impurity A and Impurity G.
Experimental Protocols
Protocol 1: General Synthesis of Tiotropium Bromide
This protocol outlines a common synthetic route for Tiotropium bromide.
Step 1: Esterification of Scopine [2]
-
Dissolve scopine and di-(2-thienyl)acetic acid in dichloromethane and cool the solution to -10°C.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solid by-product (dicyclohexylurea) by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the crude scopine ester by column chromatography.
Step 2: Quaternization to Tiotropium Bromide [2]
-
Dissolve the purified scopine ester in acetonitrile.
-
Add an acetonitrile solution of methyl bromide.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The Tiotropium bromide product will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Diagram 2: General Synthesis Workflow
Caption: A typical workflow for the synthesis of Tiotropium bromide.
Protocol 2: HPLC-UV Method for the Analysis of Tiotropium Bromide and Related Substances
This protocol provides a general framework for a stability-indicating RP-HPLC method.
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18, 5 µm, 250 mm x 4.6 mm[3] |
| Mobile Phase | A gradient mixture of a buffer solution (e.g., Disodium hydrogen phosphate anhydrous and Decane sulfonic acid sodium salt, pH adjusted to 3.5) and Acetonitrile[3][8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 40°C[8] |
| Detection Wavelength | 230 nm[8] |
Procedure:
-
Standard Preparation: Prepare a stock solution of Tiotropium bromide reference standard and known impurities in a suitable diluent (e.g., mildly acidic water/acetonitrile mixture). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the Tiotropium bromide sample in the diluent to achieve a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of each impurity in the sample by comparing the peak areas with those of the corresponding reference standards.
Protocol 3: LC-MS/MS Method for the Analysis of Impurities G and H
This protocol is essential for the quantification of impurities that are not UV-active.
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition |
| Instrumentation | Liquid chromatography system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source[9] |
| Column | Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5.0 µm)[9] |
| Mobile Phase | A gradient elution is typically employed.[9] |
| Flow Rate | 0.4 mL/min[9] |
| Detection | ESI in positive mode with multiple reaction monitoring (MRM)[9] |
Procedure:
-
Sample Preparation: Due to the low levels of these impurities, a sample concentration step such as solid-phase extraction (SPE) may be required.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
-
Quantification: Monitor the specific precursor-to-product ion transitions for each impurity and the internal standard for accurate quantification.
Conclusion
The successful synthesis of high-purity this compound hinges on a thorough understanding and control of potential impurities. By implementing robust analytical methods, carefully controlling process parameters, and utilizing high-quality starting materials, researchers can effectively minimize the presence of both process-related and degradation impurities. This guide provides a foundational framework for troubleshooting common issues and ensuring the quality and consistency of your Tiotropium bromide synthesis. For further assistance, please do not hesitate to reach out to our technical support team.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. US20070167480A1 - Pure and stable tiotropium bromide - Google Patents [patents.google.com]
- 6. Tiotropium Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tiotropium Bromide Hydrate Bioavailability in Preclinical Animal Models
Welcome to the dedicated technical support guide for researchers navigating the challenges of Tiotropium bromide hydrate administration in animal models. Tiotropium's unique physicochemical properties present significant hurdles to achieving consistent and adequate systemic or local exposure. This guide provides in-depth, experience-driven solutions, troubleshooting protocols, and validated workflows to enhance the reliability and success of your preclinical studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions researchers encounter when working with Tiotropium bromide.
Q1: Why is the oral bioavailability of Tiotropium bromide exceptionally low?
A1: The oral bioavailability of Tiotropium bromide is consistently poor, often reported to be only 2-3%.[1] This is primarily due to its chemical structure. As a quaternary ammonium compound, it possesses a permanent positive charge, which severely limits its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.[2][3][4] Any small fraction that is absorbed is then subject to extensive first-pass metabolism. For these reasons, oral administration is not a viable route for achieving therapeutic concentrations in preclinical or clinical settings.[5][6]
Q2: What is the most clinically relevant route of administration for Tiotropium in animal models, and why?
A2: The most relevant route is direct intrapulmonary delivery via intratracheal (IT) instillation or inhalation.[7] Tiotropium is a bronchodilator, and its primary site of action is the M3 muscarinic receptors on airway smooth muscle.[8] Direct lung administration maximizes drug concentration at the target site, which is crucial for efficacy studies in asthma or COPD models.[9][10] This route also bypasses the barriers of GI absorption and first-pass metabolism, leading to significantly higher bioavailability compared to oral administration.[11][12]
Q3: We are observing high variability in our plasma concentration data after intratracheal administration. What are the likely causes?
A3: High variability following IT administration is a common and frustrating issue. The primary causes are typically procedural rather than formulation-based. Key factors include:
-
Inconsistent Deposition: The drug solution may be deposited in the upper trachea instead of the deep lung, leading to rapid mucociliary clearance and swallowing, effectively turning the dose into an oral one.
-
Animal Physiology: Differences in breathing rate, animal positioning during dosing, and potential for reflex coughing can drastically alter the distribution of the instilled substance within the lungs.[13][14]
-
Technique-Induced Stress: Stress from the procedure can alter physiological parameters, including heart rate and blood pressure, which can influence drug absorption and distribution.
Q4: What formulation strategies can improve lung residence time and absorption?
A4: While a simple aqueous solution is often used, more advanced formulations can significantly improve outcomes. Consider these strategies:
-
Nanoparticle Formulations: Encapsulating Tiotropium in nanoparticles (e.g., liposomes, PLGA) can provide sustained release, protect the drug from degradation, and enhance uptake by lung tissue.
-
Dry Powder Inhalers (DPIs): For inhalation studies, the particle size and aerosolization properties of a dry powder formulation are critical. Formulations based on spray-dried matrices can enhance aerosolization and improve the delivered dose compared to simple blends.[6][15] Different inhaler devices also significantly impact lung deposition.[16]
-
Mucoadhesive Excipients: Including mucoadhesive polymers in your formulation can increase its adherence to the lung epithelium, prolonging residence time and allowing for more complete absorption before clearance mechanisms take effect.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides actionable solutions to specific experimental problems, complete with step-by-step protocols.
Troubleshooting Issue: Inconsistent Pharmacokinetic (PK) Profile
High variability in key PK parameters (Cmax, AUC) is a critical issue that undermines the statistical power of a study. This workflow helps diagnose and resolve the root cause.
Protocol 1: Validated Intratracheal Instillation in Mice
This protocol details a non-invasive, visually-guided method to ensure accurate and repeatable deep lung delivery, minimizing variability. A similar approach can be adapted for rats.[17]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Small animal intubation platform with suspension line (nylon floss)
-
Fiber optic light source and guiding cannula
-
Custom-made dry powder insufflator or liquid dosing syringe with a fine, flexible cannula
-
Tiotropium bromide formulation
Step-by-Step Procedure:
-
Animal Preparation: Anesthetize the mouse until it is unresponsive to a toe pinch but maintains a steady breathing rate.
-
Positioning: Suspend the mouse by its incisors from the nylon floss on the intubation platform. This straightens the airway for clear visualization.[18]
-
Visualization: Gently pull the tongue to one side. Introduce the fiber optic light source through the oral cavity. The vocal cords will be clearly illuminated as a small opening that opens and closes with each breath.
-
Intubation: Carefully guide the cannula into the visualized tracheal opening. A slight inflation of the chest upon a small puff of air can confirm correct placement.[18]
-
Administration:
-
For Liquid: Advance the dosing cannula through the guiding cannula until it is just past the tip. Administer the solution in a single, smooth push during an inspiration. Use a small volume (e.g., 50 µL for a mouse) to avoid suffocating the animal.[7]
-
For Dry Powder: Connect the pre-loaded insufflator and deliver the powder with a sharp puff of air (e.g., 0.6 mL for a mouse).[18]
-
-
Recovery: Immediately after administration, remove the cannula and place the mouse in a recovery cage. Monitor the animal until it is fully ambulatory.
Self-Validation Check: After mastering the technique, instill a small volume of a visible dye (e.g., Evans blue) in a cohort of practice animals. Immediately euthanize the animals and perform a necropsy. The dye should be evenly distributed in the deep lung lobes, not concentrated in the stomach or upper trachea.
Part 3: Data Presentation & Comparative Analysis
To design effective experiments, it is crucial to understand the expected impact of administration route and formulation on bioavailability. The table below presents representative pharmacokinetic data from rat studies, illustrating these differences.
Table 1: Comparative Pharmacokinetics of Tiotropium in Rats
| Administration Route | Formulation Type | Dose (µg/kg) | Cmax (pg/mL) | AUC (pg·h/mL) | Absolute Bioavailability (F%) | Source(s) |
| Intravenous (IV) | Aqueous Solution | 10 | ~15,000 | ~5,000 | 100% (Reference) | [11][12] |
| Oral (PO) | Aqueous Solution | 100 | < 20 | ~150 | ~2-3% | [1][19] |
| Intratracheal (IT) | Aqueous Solution | 20 | ~3,000 | ~2,500 | ~25% | [11][12] |
| Inhalation | Dry Powder (HandiHaler®) | 18 | ~17,000 (human) | - | ~19.5% (human) | [1][5] |
| Inhalation | Soft Mist (Respimat®) | 5 | ~10,500 (human) | - | (Device Dependent) | [20][21] |
Note: Human data is included for inhalation to provide context on the efficiency of advanced delivery devices, as direct animal comparisons can be formulation-dependent.
Part 4: Experimental Workflow Design
A robust pharmacokinetic study is the cornerstone of assessing bioavailability. The following workflow outlines the critical steps from preparation to analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Applications of quaternary ammonium compounds in the prevention and treatment of oral diseases: State-of-the-art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Tiotropium bromide inhibits relapsing allergic asthma in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and tissue distribution of the anticholinergics tiotropium and ipratropium in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. CN1593414A - Powder inhalation of tiotropium bromide capsule type and its preparation method - Google Patents [patents.google.com]
- 16. Tiotropium formulations and safety: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Intratracheal Administration of Dry Powder Formulation in Mice [jove.com]
- 19. ovid.com [ovid.com]
- 20. tga.gov.au [tga.gov.au]
- 21. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tiotropium Bromide Hydrate HPLC Separation
Welcome to the dedicated technical support center for the HPLC analysis of Tiotropium Bromide Hydrate. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing, validating, or troubleshooting HPLC methods for this compound. As a quaternary ammonium anticholinergic agent, tiotropium presents unique challenges in reversed-phase chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you resolve common issues and ensure robust, reproducible results.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems encountered during the HPLC separation of tiotropium bromide, explaining the underlying causes and providing step-by-step solutions.
Issue: Severe Peak Tailing
Question: My tiotropium peak exhibits significant tailing, making accurate integration difficult and compromising resolution from nearby impurities. What is causing this and how can I fix it?
Answer: Peak tailing for tiotropium, a basic compound, is a classic and frequent issue in reversed-phase HPLC.[1] The primary cause is secondary ionic interactions between the positively charged quaternary amine of tiotropium and negatively charged, acidic silanol groups (Si-OH) that are exposed on the surface of silica-based stationary phases.[1][2] This interaction provides an additional retention mechanism to the primary hydrophobic one, leading to a portion of the analyte molecules being retained longer, which results in a "tail."
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting tiotropium peak tailing.
Recommended Solutions (In Order of Application):
-
Step 1: Add a Competing Base to the Mobile Phase.
-
Mechanism: Introducing a small, basic amine like triethylamine (TEA) or diethylamine (DEA) into the mobile phase effectively "masks" the active silanol sites.[3] The competing base preferentially interacts with the silanols, preventing tiotropium from binding to them.
-
Protocol: Start by adding 0.1% (v/v) of TEA to your aqueous mobile phase component. You can titrate this concentration up to 0.5% if needed.[1][3] Remember to re-equilibrate the column for at least 30-50 column volumes after introducing the amine.
-
-
Step 2: Adjust Mobile Phase pH.
-
Mechanism: Maintaining the mobile phase pH at a low level (e.g., pH 2.5-3.5) ensures that the silanol groups on the silica surface are protonated (Si-OH) and thus, less likely to engage in ionic interactions with the permanently positive tiotropium cation.[4][5]
-
Protocol: Use a suitable buffer like phosphate or formate to control the pH. A common choice is a potassium dihydrogen phosphate (KH2PO4) buffer adjusted to pH 3.0 with phosphoric acid.[5] Ensure your buffer has adequate capacity (typically 10-25 mM).
-
-
Step 3: Use a Base-Deactivated Column.
-
Mechanism: Modern HPLC columns are often "end-capped" or "base-deactivated." These columns have been chemically treated to convert most of the accessible silanol groups into less reactive, non-polar siloxane bridges. Using a high-purity silica column with robust end-capping significantly reduces the sites available for secondary interactions.[1]
-
Protocol: If you are using an older generation column (e.g., Type A silica), switch to a modern, high-purity, base-deactivated C8 or C18 column (Type B silica). Columns like Zorbax SB C8 or equivalent are often cited for their good performance with basic analytes.[6][7]
-
-
Step 4: Reduce Sample Mass on Column.
-
Mechanism: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to mass overload, which often manifests as a triangular peak with a sharp front and a pronounced tail.[1][8]
-
Protocol: Dilute your sample or reduce the injection volume. Perform a dilution series (e.g., inject 100%, 50%, and 25% of the original concentration) to see if the peak shape improves with lower mass on the column.[1]
-
Issue: Retention Time Drift
Question: My tiotropium peak retention time is consistently shifting to earlier times over a sequence of injections. What could be the cause?
Answer: Retention time drift, particularly a gradual decrease, often points to issues with column equilibration, mobile phase composition, or column integrity.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Tiotropium analysis often uses ion-pairing agents or mobile phase modifiers like TEA. These additives require a significant amount of time to fully adsorb onto the stationary phase and establish equilibrium.
-
Solution: Ensure your column is equilibrated with the initial mobile phase for an extended period before starting the sequence. For methods with modifiers, flushing with 30-50 column volumes is a good starting point.[9] If running a gradient, ensure the post-run equilibration time is sufficient to return the column to its initial state.
-
-
Mobile Phase pH Instability: If the buffer concentration is too low, the mobile phase pH can change over time, especially if it absorbs atmospheric CO2. A change in pH can alter the retention characteristics.
-
Column Temperature Fluctuation: Changes in ambient temperature can affect retention time.
-
Column Contamination/Deterioration: Accumulation of matrix components on the column frit or head can create voids and alter the flow path, leading to retention shifts and peak distortion.[9][12]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for tiotropium bromide and its related substances? A1: A robust starting point for a stability-indicating method would be a reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm).[3][10] For the mobile phase, consider a gradient elution.
-
Mobile Phase A: An aqueous buffer such as 20 mM potassium dihydrogen phosphate or 0.1% formic/perchloric acid, adjusted to a pH between 2.5 and 3.5.[3][6][7] To address peak tailing, consider adding an ion-pairing agent like sodium 1-octanesulfonate (0.03 M) or a competing base like triethylamine (0.1-0.2%).[3][13]
-
Detection: UV detection at approximately 230-240 nm is suitable for tiotropium.[10][13][14]
-
Column Temperature: 30-40°C.[10]
Q2: My sample solvent is causing peak distortion (splitting or fronting). How do I choose the right one? A2: This issue, known as the "sample solvent effect," occurs when the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase.[1] The analyte band spreads out before it reaches the column head. The best practice is to dissolve your sample in the initial mobile phase whenever possible.[1] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
Q3: What are the typical system suitability requirements for a tiotropium bromide assay according to pharmacopoeias? A3: While specific values are method-dependent, typical system suitability tests (SST) based on USP and Ph. Eur. principles include:
-
Tailing Factor (Asymmetry): For the principal peak, the tailing factor should be not more than 2.0.[15][16]
-
Theoretical Plates (N): The number of theoretical plates should be not less than 2000.[15]
-
Relative Standard Deviation (RSD): For replicate injections (typically n=5 or 6), the RSD of the peak area should be not more than 2.0%.[15][16]
-
Resolution (Rs): In methods for related substances, the resolution between the main peak and the closest eluting impurity must be adequate, often specified as a minimum of 1.5 or 2.0.[17] The European Pharmacopoeia monograph, for instance, requires a minimum resolution of 2.4 between tiotropium and impurity C.[17]
Q4: How do I perform a forced degradation study for tiotropium to ensure my method is stability-indicating? A4: Forced degradation studies are essential to demonstrate that your method can separate the active pharmaceutical ingredient (API) from its potential degradation products.[18] As per ICH guidelines, tiotropium should be subjected to stress conditions including:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C.[19]
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C.[19]
-
Oxidation: e.g., 3-6% H2O2 at room temperature.[19]
-
Thermal Degradation: e.g., Heat at 80-100°C.[3]
-
Photolytic Degradation: e.g., Exposure to UV light (254 nm) and/or visible light.[3] The goal is to achieve 5-20% degradation of the API. Your HPLC method is considered stability-indicating if it can resolve the tiotropium peak from all degradation peaks formed under these conditions, which is typically confirmed using a photodiode array (PDA) detector to assess peak purity.[10][18]
Summary of Typical Method Parameters
| Parameter | Recommended Range / Value | Rationale & Key Considerations |
| Stationary Phase | Reversed-Phase C18 or C8, 3-5 µm | C18 provides higher hydrophobicity; C8 can offer better peak shape for basic compounds. A base-deactivated column is critical.[3][6][7] |
| Column Dimensions | 150-250 mm length, 4.6 mm i.d. | Longer columns provide higher resolution for complex impurity profiles.[3][10] |
| Mobile Phase (Aqueous) | Buffered solution (pH 2.5 - 3.5) | Low pH suppresses silanol ionization, improving peak shape. Common buffers: Phosphate, Formate.[4][5] |
| Mobile Phase Modifier | Triethylamine (0.1-0.5%) or Ion-Pair Agent | TEA acts as a competing base to mask silanols. Ion-pair agents can be used to improve retention and resolution.[3][13] |
| Mobile Phase (Organic) | Acetonitrile, Methanol | Acetonitrile often provides better peak shape and lower backpressure. The ratio with aqueous phase determines retention.[4][13] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler and more robust for assays. Gradient is necessary for separating analytes with a wide range of polarities, such as in impurity profiling.[3][6] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for 4.6 mm i.d. columns, balancing analysis time and efficiency.[3][4] |
| Column Temperature | 25 - 40°C | Elevated temperature can improve efficiency and reduce viscosity but may affect analyte stability. A constant temperature is key for reproducibility.[10] |
| Detection Wavelength | 230 - 240 nm | Corresponds to a UV absorbance maximum for tiotropium, providing good sensitivity.[10][13][14] |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload while ensuring adequate sensitivity.[3][17] |
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. asianpubs.org [asianpubs.org]
- 6. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blogs | Restek [discover.restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. turkjps.org [turkjps.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of Tiotropium Bromide and Its Related Substances by HPLC [cjph.com.cn]
- 14. ijprajournal.com [ijprajournal.com]
- 15. ijbi.edwiserinternational.com [ijbi.edwiserinternational.com]
- 16. ijpra.com [ijpra.com]
- 17. nhathuocngocanh.com [nhathuocngocanh.com]
- 18. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Tiotropium Bromide Hydrate Powder: A Technical Support Guide for Researchers
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Tiotropium bromide hydrate powder. It addresses common challenges in handling and storage, offering troubleshooting solutions and frequently asked questions to ensure experimental integrity and safety.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound powder, providing potential causes and actionable solutions.
Issue 1: Powder Clumping or Caking in the Container
-
Observation: The normally fine, white to yellowish-white powder[1] appears aggregated, clumpy, or caked upon opening the container.
-
Potential Causes:
-
Hygroscopicity: Tiotropium bromide monohydrate is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Exposure to ambient air, especially in humid environments, can cause powder particles to adsorb water, leading to clumping.
-
Improper Storage: Storing the powder in a poorly sealed container or in an area with fluctuating temperatures can exacerbate moisture absorption.
-
-
Solutions & Preventative Measures:
-
Minimize Air Exposure: Always keep the container tightly closed when not in use.[3][4] Work quickly when weighing or aliquoting the powder.
-
Controlled Environment: Handle the powder in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.
-
Correct Storage: Store the container in a dry, cool, and well-ventilated place.[3] For long-term storage, refrigeration at 2-8°C (36-46°F) is often recommended.
-
Desiccant Use: Place the container in a sealed secondary container or desiccator with a suitable desiccant to maintain a dry environment.
-
Issue 2: Inconsistent Results in Bioassays or Analytical Tests
-
Observation: High variability is observed between replicates or batches in experiments such as cell-based assays or HPLC analysis.[5][6][7][8][9]
-
Potential Causes:
-
Inaccurate Weighing: Due to its fine nature and electrostatic properties, accurately weighing small quantities of this compound can be challenging.
-
Incomplete Solubilization: The powder is sparingly soluble in water (approx. 2.5%) and practically insoluble in methylene chloride.[1][2] Incomplete dissolution will lead to inaccurate concentrations. It is soluble in methanol and freely soluble in DMSO.[1][4]
-
Degradation: Although chemically stable under standard ambient conditions, prolonged exposure to non-optimal conditions (e.g., high temperature, light, incompatible solvents) could lead to degradation. Forced degradation studies have shown susceptibility to hydrolysis and oxidation.[5][7]
-
-
Solutions & Workflow Protocols:
-
Accurate Weighing Protocol:
-
Use an analytical balance with a draft shield.
-
Utilize anti-static weighing paper or a specialized weighing funnel.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
-
Standardized Solubilization Protocol:
-
Solvent Selection: Choose an appropriate solvent based on experimental needs. DMSO is a good option for creating stock solutions due to its high solubility.[4]
-
Step-by-Step Dissolution:
-
Accurately weigh the required amount of powder.
-
Add a small amount of the chosen solvent to the powder to create a paste.
-
Gradually add the remaining solvent while vortexing or sonicating to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles before use.
-
-
-
Stability-Indicating Practices:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storing stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-
Store solutions at recommended temperatures (e.g., -20°C or -80°C for stock solutions in solvent) and protect from light.[10]
-
-
Issue 3: Safety Concerns During Handling
-
Observation: Researchers experience eye irritation, skin irritation, or respiratory discomfort after handling the powder.
-
Potential Causes:
-
Personal Protective Equipment (PPE) and Handling Protocol:
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a laboratory fume hood or a powder containment hood.[3][12]
-
Respiratory Protection: Wear a NIOSH-approved respirator to prevent inhalation of the powder.
-
Eye and Face Protection: Use tightly fitting safety goggles and a face shield.[3][12]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[3]
-
Hygiene: Wash hands thoroughly after handling the substance and before leaving the laboratory.[4] Immediately change any contaminated clothing.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is typically between 2°C and 8°C (36°F to 46°F). Some suppliers may recommend room temperature (10°C to 25°C) or long-term storage at -20°C.[4][13] Always refer to the manufacturer's specific recommendations provided on the product's safety data sheet (SDS).
| Storage Parameter | Recommendation | Source |
| Temperature | 2°C to 8°C (Refrigerated) | |
| Alternate Temperature | 10°C to 25°C (Cool, dry place) | [13] |
| Long-Term Storage | -20°C | [4] |
| Container | Tightly closed | [3] |
| Environment | Dry and well-ventilated | [3] |
| Security | Store locked up or in an area accessible only to authorized personnel | [3] |
Q2: How do I properly prepare a stock solution of this compound?
A: Due to its limited aqueous solubility, organic solvents are often used to prepare stock solutions.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of Tiotropium bromide monohydrate (M.W. 490.43 g/mol [14]) needed for your desired volume and concentration. For 1 mL of a 10 mM solution, you would need 4.904 mg.
-
Weighing: Accurately weigh the calculated mass of the powder in a suitable microcentrifuge tube.
-
Solubilization: Add the appropriate volume of high-purity DMSO (e.g., 1 mL) to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to maintain stability.[10]
Q3: Is this compound powder hazardous?
A: Yes, it is considered hazardous. It can cause serious eye irritation, skin irritation, and may be harmful if inhaled or swallowed.[3][11] It may also cause damage to organs through prolonged or repeated exposure.[3][11] Adherence to proper safety protocols, including the use of appropriate PPE, is crucial.[3][10]
Q4: What are the known incompatibilities of this compound?
A: this compound is incompatible with strong oxidizing agents.[4][11] Avoid co-administration with other anticholinergic-containing drugs as this may lead to an increase in anticholinergic adverse effects.[15][16]
Q5: How should I dispose of waste this compound powder and solutions?
A: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator.[13] Do not let the product enter drains.[13]
Visual Workflow: Safe Handling of this compound Powder
The following diagram outlines the critical steps for safely handling this compound powder in a laboratory setting to minimize exposure and maintain compound integrity.
Caption: Workflow for Safe Handling of Tiotropium Bromide Powder.
References
- 1. tga.gov.au [tga.gov.au]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Determination of tiotropium bromide and its related substances by HPLC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ofipharma.com [ofipharma.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. biosynth.com [biosynth.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. researchgate.net [researchgate.net]
- 16. lupin.com [lupin.com]
Minimizing off-target effects of Tiotropium bromide hydrate in experiments
A Guide for Researchers on Minimizing Off-Target Effects in Preclinical Experiments
Welcome to the technical support center for Tiotropium bromide hydrate. As Senior Application Scientists, we understand the critical importance of precise and reliable experimental outcomes. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and best practices to ensure the specific, on-target activity of this compound in your research, thereby minimizing the potential for confounding off-target effects.
Section 1: Foundational Knowledge: Mechanism of Action
Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2][3] Its therapeutic effect in respiratory diseases stems from its potent antagonism of M3 muscarinic receptors located on airway smooth muscle cells.[2][4][5] This action inhibits acetylcholine-induced bronchoconstriction, leading to bronchodilation.[1][4][5]
A key feature of Tiotropium is its kinetic selectivity. It dissociates very slowly from M1 and M3 receptors, contributing to its prolonged duration of action (≥ 24 hours).[1][2][6][7] In contrast, it dissociates more rapidly from M2 receptors.[1] This kinetic profile is believed to contribute to its favorable therapeutic window. Some research also suggests that Tiotropium may bind to a secondary, allosteric site on the M3 receptor, which could contribute to its bronchoprotective effects.[8]
Caption: Troubleshooting workflow for paradoxical bronchoconstriction.
Q3: How can I be sure that the anti-inflammatory effects I'm seeing are due to muscarinic receptor blockade and not another mechanism?
A3: This is an excellent question, as Tiotropium has been reported to have anti-inflammatory properties. [9][10]To ensure this effect is on-target, a rigorous set of controls is necessary.
-
The "Rescue" Experiment: The most definitive control is to demonstrate that the effect of Tiotropium can be overcome by adding a high concentration of a muscarinic agonist (e.g., carbachol or methacholine).
-
Protocol: Agonist Rescue in an In Vitro Inflammation Assay
-
Cell Culture: Plate your cells of interest (e.g., macrophages, epithelial cells).
-
Pre-treatment: Treat one group of cells with your effective dose of Tiotropium for the appropriate duration.
-
Stimulation:
-
Group 1 (Control): No treatment.
-
Group 2 (Stimulus): Add your inflammatory stimulus (e.g., LPS).
-
Group 3 (Tiotropium + Stimulus): Add Tiotropium, followed by the inflammatory stimulus.
-
Group 4 (Tiotropium + Stimulus + Agonist): Add Tiotropium, followed by the inflammatory stimulus, and then add a high concentration of a muscarinic agonist (e.g., carbachol).
-
-
Endpoint Measurement: Measure your inflammatory endpoint (e.g., cytokine release via ELISA, gene expression via qPCR).
-
-
-
The "Silent" Antagonist Control: Use another structurally different muscarinic antagonist as a positive control. If both compounds produce the same anti-inflammatory effect, it strongly suggests the effect is mediated through muscarinic receptor blockade.
-
Knockdown/Knockout Models: The gold standard is to use a cell line or animal model where the target receptor (e.g., M3) has been knocked down (siRNA) or knocked out. In such a model, the on-target effect of Tiotropium should be abolished.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the appropriate solvent for this compound for in vitro experiments? A: this compound is sparingly soluble in water and methanol. [11][12]Its solubility is pH-independent and is approximately 2.5% in aqueous solutions. For cell culture experiments, it is best to dissolve it in sterile water or PBS and then dilute it to the final working concentration in your culture medium. It is advisable to prepare fresh solutions for each experiment to avoid potential degradation.
Q: What concentration range should I start with for my cell-based assays? A: This is highly dependent on the cell type and the expression level of muscarinic receptors. Based on literature, concentrations for in vitro studies often range from the low nanomolar (nM) to the low micromolar (µM) range. A good starting point for a dose-response curve would be to test a range from 1 nM to 10 µM. For instance, one study on macrophage-mediated chemotaxis showed effects starting from 0.1 nM and increasing up to 30 nM. [10] Q: Are there known off-target effects I should be aware of even if I use the correct concentration? A: At appropriate, pharmacologically relevant concentrations, Tiotropium is highly selective for muscarinic receptors. The most common "off-target" issues arise from blocking muscarinic receptor subtypes other than the intended one (e.g., M2 vs. M3). However, one study has suggested that Tiotropium may modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in airway sensory nerves, which could be considered a beneficial off-target effect in the context of cough. [13]It is crucial to operate within a concentration window that has been validated for M3 receptor selectivity to minimize these confounding variables.
Q: What are the essential negative and positive controls for a Tiotropium experiment? A:
| Control Type | Purpose | Example |
|---|---|---|
| Vehicle Control | To ensure the solvent used to dissolve Tiotropium has no effect on its own. | The solvent (e.g., PBS, water) used to make the Tiotropium stock solution, diluted to the same final concentration as the Tiotropium-treated groups. |
| Positive Control (Agonist) | To confirm that the muscarinic signaling pathway is active in your experimental system. | Acetylcholine, Carbachol, or Methacholine. |
| Positive Control (Antagonist) | To confirm that the observed effect is due to muscarinic blockade and not a unique property of Tiotropium. | Atropine (non-selective), Ipratropium bromide, or another structurally distinct muscarinic antagonist. [14][15] |
| Negative Control (Inactive Compound) | To control for non-specific effects of adding a chemical compound to the system. | A structurally similar but inactive molecule, if available. |
Q: How stable is this compound in solution? A: While specific stability data for all experimental buffers is not readily available, as a general best practice for quaternary ammonium compounds, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. Avoid multiple freeze-thaw cycles. [16]
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 6. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiotropium bromide: a new long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of Muscarinic Receptors and the Effect of Tiotropium Bromide in Aged Mouse Model of Chronic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. The evidence on tiotropium bromide in asthma: from the rationale to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 16. fda.gov [fda.gov]
Validation & Comparative
A Preclinical Head-to-Head Comparison: Tiotropium Bromide Hydrate vs. Glycopyrrolate for Drug Discovery Researchers
For researchers in the respiratory drug development landscape, the selection of the appropriate long-acting muscarinic antagonist (LAMA) is a critical decision. Tiotropium and glycopyrrolate represent two pillars of this therapeutic class, each with a distinct preclinical profile that informs its clinical application. This guide provides an in-depth, objective comparison of these two molecules in preclinical models, supported by experimental data to empower your research and development decisions.
Introduction: The Central Role of Muscarinic Antagonists in Respiratory Disease
Chronic obstructive pulmonary disease (COPD) and asthma are characterized by airflow limitation, where the parasympathetic nervous system plays a key role.[1] Acetylcholine (ACh) released from parasympathetic nerves acts on muscarinic receptors on airway smooth muscle, leading to bronchoconstriction and mucus secretion.[1] The M3 muscarinic receptor subtype is the primary target for inducing bronchodilation.[2][3] LAMAs, such as tiotropium and glycopyrrolate, competitively inhibit ACh at these receptors, leading to prolonged bronchodilation.
Tiotropium bromide, a well-established once-daily therapy for COPD, is known for its long duration of action, which is attributed to its slow dissociation from M3 receptors.[1][2] Glycopyrrolate is another LAMA used in the management of COPD, available in various formulations.[4] Understanding their subtle but significant differences in preclinical models is paramount for developing next-generation respiratory therapeutics.
Mechanism of Action: Targeting the M3 Muscarinic Receptor
Both tiotropium and glycopyrrolate are competitive antagonists of muscarinic acetylcholine receptors. The binding of these antagonists to M3 receptors on airway smooth muscle cells blocks the downstream signaling cascade initiated by acetylcholine, which would otherwise lead to muscle contraction.
Caption: Signaling pathway of M3 muscarinic receptor-mediated bronchoconstriction and its inhibition by antagonists.
Head-to-Head Preclinical Comparison
The following sections delve into the comparative preclinical pharmacology of tiotropium and glycopyrrolate, highlighting key differentiators in receptor binding, in vitro functional activity, in vivo efficacy, and cardiovascular safety.
Receptor Binding Affinity and Selectivity: A Tale of Two Kinetics
While both compounds target muscarinic receptors, their binding characteristics show notable differences. Tiotropium generally exhibits a higher binding affinity for muscarinic receptors compared to glycopyrrolate.[5][6] One study found the in vitro binding affinity of tiotropium to be 10-11 times higher than that of glycopyrrolate in rat lung tissue.[5][6]
A key distinguishing feature of tiotropium is its kinetic selectivity. It demonstrates similar high affinity for all muscarinic receptor subtypes but dissociates much more slowly from M1 and M3 receptors compared to M2 receptors.[1] The dissociation half-life from the human M3 receptor for tiotropium has been reported to be over 24 hours, whereas for glycopyrrolate it is around 6 hours.[7] This slow dissociation from the therapeutic target (M3) is a major contributor to tiotropium's long duration of action.[2][8]
In contrast, glycopyrrolate has been reported to have a higher relative affinity for M3 over M2 receptors, which could theoretically offer a better safety profile by avoiding blockade of cardioprotective M2 receptors.[1][3][6]
Table 1: Comparative Receptor Binding Properties
| Parameter | Tiotropium | Glycopyrrolate | Reference |
| Binding Affinity (rat lung) | 10-11 fold higher affinity | Lower affinity | [5][6] |
| M3 Receptor Dissociation Half-life (human) | ~27 hours | ~6.1 hours | [2][7] |
| M2 Receptor Dissociation Half-life (human) | ~3.6 hours | Not specified | [1] |
| Receptor Selectivity | Kinetic selectivity (slow dissociation from M1/M3) | Higher relative affinity for M3 vs M2 | [1][3] |
In Vitro Functional Assays: Potency and Duration of Action in Isolated Tissues
Functional assays in isolated airway tissues provide crucial information on the potency and duration of action of bronchodilators. In studies using guinea pig isolated trachea, both tiotropium and glycopyrrolate demonstrated potent inhibition of carbachol-induced contractions, with similar pIC50 values.[9][10] However, in human isolated bronchus preparations, glycopyrrolate was found to be approximately 7- to 10-fold more potent than tiotropium.[9][10]
Washout experiments are particularly revealing for duration of action. In guinea pig trachea, after washout, the inhibitory effect of tiotropium was sustained for over 4.5 hours, while the effect of glycopyrrolate was intermediate, with a half-life (t1/2) of about 4.0 hours.[9][11] In human bronchus, the difference was more pronounced: tiotropium's effect persisted for over 6 hours, while the t1/2 for glycopyrrolate's effect was 3.7 hours.[11][12] This supports the longer duration of action of tiotropium observed clinically.[9]
Table 2: In Vitro Functional Potency and Duration of Action
| Assay | Tiotropium | Glycopyrrolate | Reference |
| pIC50 (Guinea Pig Trachea, Carbachol-induced contraction) | Similar to Glycopyrrolate | Similar to Tiotropium | [9][10] |
| pIC50 (Human Bronchus, Carbachol-induced contraction) | 9.5 | 10.4 | [9][10] |
| Offset t1/2 (Guinea Pig Trachea) | > 4.5 hours | 4.0 ± 0.5 hours | [9][11] |
| Offset t1/2 (Human Bronchus) | > 6 hours | 3.7 ± 0.2 hours | [11][12] |
In Vivo Efficacy in Preclinical Models of Bronchoconstriction
Animal models of bronchoconstriction are vital for assessing the in vivo efficacy and duration of bronchodilator action. In anesthetized guinea pigs, intratracheal administration of both tiotropium and glycopyrrolate dose-dependently inhibited acetylcholine-induced bronchospasm.[9] Tiotropium was found to be approximately 3-fold more potent than glycopyrrolate in this model.[9]
The duration of action in vivo further differentiates the two compounds. At 24 hours post-administration, tiotropium still produced a substantial inhibition of bronchoconstriction (around 70%), whereas the effect of glycopyrrolate was significantly diminished (around 30%).[9][11] This long-lasting effect of tiotropium in preclinical models is consistent with its once-daily dosing regimen in humans.[9]
Caption: Experimental workflow for in vivo assessment of bronchodilator efficacy and duration of action.
Cardiovascular Safety Profile: A Focus on M2 Receptor Occupancy
While LAMAs are generally well-tolerated, concerns about cardiovascular safety have been raised, particularly regarding the potential for M2 receptor blockade in the heart, which can lead to tachycardia.[13] A preclinical study in rats was designed to compare the cardiovascular therapeutic indices of tiotropium and glycopyrrolate.[13]
In this model, at doses that produced equivalent bronchodilation (ED50), tiotropium was predicted to cause significantly higher systemic M2 muscarinic receptor occupancy than glycopyrrolate.[13] This translated to a better cardiovascular safety profile for glycopyrrolate, which demonstrated greater therapeutic indices for hypotension and bradycardia at both 1 and 6 hours post-dose.[13]
Table 3: Cardiovascular Therapeutic Indices in Anesthetized Rats
| Time Point | Therapeutic Index | Tiotropium | Glycopyrrolate | Reference |
| 1 hour | Hypotension | 1.5-fold | 19.5-fold | [13] |
| Bradycardia | 4.2-fold | 28.5-fold | [13] | |
| 6 hours | Hypotension | 4.6-fold | > 200-fold | [13] |
| Bradycardia | 5.5-fold | > 200-fold | [13] |
Experimental Protocols in Focus
To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key experiments.
Protocol 1: In Vitro Assessment of Antagonist Potency and Duration in Isolated Trachea
This protocol describes the methodology for determining the potency (pIC50) and duration of action (offset t1/2) of muscarinic antagonists in isolated guinea pig or human airway tissues.
Materials:
-
Krebs-Henseleit solution
-
Carbachol (muscarinic agonist)
-
Tiotropium bromide hydrate, Glycopyrrolate
-
Isoprenaline
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Isolate tracheal or bronchial rings and mount them in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow tissues to equilibrate under a resting tension of 1g for at least 60 minutes.
-
Contraction: Induce a stable, submaximal contraction with carbachol (e.g., 0.3 µM for guinea pig trachea, 1 µM for human bronchus).
-
Potency Determination (pIC50):
-
Once a stable contraction is achieved, add the antagonist (tiotropium or glycopyrrolate) in a cumulative, concentration-dependent manner.
-
Record the relaxation of the smooth muscle at each concentration.
-
Calculate the pIC50, which is the negative logarithm of the molar concentration of the antagonist that produces 50% of the maximal inhibition of the carbachol-induced tone.
-
-
Duration of Action (Offset t1/2):
-
Add a single concentration of the antagonist that produces near-maximal relaxation (e.g., 10 nM).
-
Once complete relaxation is achieved, thoroughly wash the tissue with fresh Krebs-Henseleit solution to remove the antagonist.
-
Re-challenge the tissue with the same concentration of carbachol at regular intervals (e.g., every 45-60 minutes) for several hours.
-
Measure the recovery of the contractile response over time.
-
Calculate the offset t1/2, the time taken for the response to carbachol to return to 50% of the pre-antagonist level.[9]
-
Protocol 2: In Vivo Assessment of Bronchodilator Efficacy in Anesthetized Guinea Pigs
This protocol outlines the in vivo methodology to assess the potency and duration of the anti-bronchoconstrictor effects of the test compounds.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Anesthetic (e.g., pentobarbital sodium)
-
Tracheal cannula and ventilator
-
Femoral vein catheter
-
Acetylcholine (ACh)
-
This compound, Glycopyrrolate
-
System for measuring airway resistance
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula for artificial ventilation. Catheterize the femoral vein for intravenous drug administration.
-
Baseline Measurement: Measure baseline airway resistance.
-
Antagonist Administration: Administer a single dose of tiotropium or glycopyrrolate intratracheally.
-
ACh Challenge: At specific time points after antagonist administration (e.g., 5 min, 3h, 6h, 24h), administer an intravenous bolus of ACh (e.g., 10-20 µg/kg) to induce bronchoconstriction.
-
Efficacy Measurement: Record the peak increase in airway resistance following each ACh challenge.
-
Data Analysis:
-
Express the bronchoconstrictor response as the percentage increase over the baseline airway resistance.
-
Calculate the percentage inhibition of the ACh-induced bronchoconstriction at each time point for each dose of the antagonist.
-
Determine the ID50 (the dose of antagonist that causes 50% inhibition of the ACh response) to assess potency.
-
Plot the percentage inhibition over time to evaluate the duration of action.
-
Conclusion and Future Directions
The preclinical data provides a clear, nuanced comparison between tiotropium and glycopyrrolate.
-
Tiotropium's profile is defined by its exceptionally slow dissociation from the M3 receptor, which underpins its long-lasting, once-daily efficacy observed in vivo.[2][7][9] This kinetic selectivity is a key differentiator.
-
Glycopyrrolate demonstrates high potency, particularly in human airways, and a potentially advantageous cardiovascular safety profile in preclinical models, which may be related to its lower systemic M2 receptor occupancy at equipotent bronchodilatory doses.[9][10][13] However, its duration of action is consistently shown to be shorter than that of tiotropium.[9][11]
For drug development professionals, this guide highlights that while both molecules are effective muscarinic antagonists, the choice between them, or the design of novel LAMAs, may depend on the desired therapeutic profile. A focus on maximizing duration of action might lead to molecules with tiotropium-like kinetics, while optimizing cardiovascular safety could involve exploring compounds with greater M3/M2 selectivity, akin to glycopyrrolate.
Future preclinical studies could further explore the molecular interactions at the M3 receptor that govern the kinetic differences and investigate the functional consequences of M3/M2 selectivity in more detail, particularly in models that incorporate cardiovascular comorbidities.
References
- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Preclinical Evaluation of Long-Acting Muscarinic Antagonists: Comparison of Tiotropium and Investigational Drugs | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea‐pig and human airways | Semantic Scholar [semanticscholar.org]
- 13. Comparing the cardiovascular therapeutic indices of glycopyrronium and tiotropium in an integrated rat pharmacokinetic, pharmacodynamic and safety model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel HPLC Method for Tiotropium Bromide Hydrate
This guide provides a comprehensive validation of a new Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Tiotropium bromide hydrate in pharmaceutical formulations. It offers an objective comparison with existing analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction: The Analytical Imperative for this compound
This compound is a long-acting muscarinic antagonist (LAMA) and a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] It functions by blocking muscarinic receptors in the airways, leading to bronchodilation.[1][2] The drug is typically administered in microgram doses via inhalation, making the accuracy and reliability of its quantification paramount for ensuring product quality, safety, and efficacy.[4][5]
Given its quaternary ammonium structure and physicochemical properties—being sparingly soluble in water and soluble in methanol—developing a robust and validated analytical method is crucial for routine quality control, stability studies, and formulation development.[1][5] This guide details the validation of a novel, stability-indicating RP-HPLC method and compares its performance against established analytical alternatives.
The Foundation of Reliability: Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[6] This process is not merely a regulatory checkbox but a fundamental pillar of scientific integrity, ensuring that the data generated is accurate, precise, and reproducible.
Our validation protocol is designed in accordance with the comprehensive guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and is cross-referenced with the United States Pharmacopeia (USP) General Chapter <1225>.[6][7][8][9][10][11] These guidelines provide a harmonized framework for validation parameters, which include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[9][12][13] The recent updates in these guidelines emphasize a lifecycle approach to analytical procedures, encouraging a deeper understanding of the method's capabilities and limitations.[14][15][16]
The Proposed Method: A Novel RP-HPLC Approach
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For Tiotropium bromide, an RP-HPLC method offers high specificity and sensitivity. The proposed method utilizes a C18 column, which is effective for retaining and separating moderately polar compounds like Tiotropium bromide. The mobile phase, a mixture of a phosphate buffer and acetonitrile, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time.
Experimental Protocol: HPLC Method Parameters
-
Instrument: Waters HPLC with PDA detector
-
Column: Develosil C18, 5 µm (250 mm × 4.6 mm)[17]
-
Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer: Acetonitrile (65:35 v/v), with the pH adjusted to 3.0 using phosphoric acid.[17][18]
-
Flow Rate: 1.2 mL/min[17]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (25 ± 2°C)[18]
-
Diluent: A mixture of water and methanol (70:30 v/v)[17]
Rationale for Method Design
The choice of a C18 stationary phase provides a non-polar environment ideal for the separation of Tiotropium bromide. The acidic pH of the mobile phase (pH 3.0) ensures that any residual silanol groups on the silica-based column are protonated, minimizing peak tailing and improving peak shape. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The detection wavelength of 240 nm corresponds to a significant absorbance maximum for Tiotropium bromide, ensuring high sensitivity.[17][19]
Rigorous Evaluation: Validation of the Proposed HPLC Method
The following sections detail the experimental procedures and acceptance criteria for each validation parameter.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[13] To demonstrate this, forced degradation studies were performed.
Experimental Protocol: Tiotropium bromide samples were subjected to stress conditions including acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic (UV light) degradation. The stressed samples were then analyzed, and the chromatograms were evaluated for any interference with the main Tiotropium bromide peak.
Results: The method demonstrated excellent specificity. The Tiotropium bromide peak was well-resolved from all degradation product peaks and excipients, proving its stability-indicating nature.
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range.[13]
Experimental Protocol: A series of standard solutions of Tiotropium bromide were prepared in the concentration range of 3.6 µg/mL to 57 µg/mL.[17] Each concentration was injected in triplicate, and a calibration curve was constructed by plotting the peak area against the concentration.
Results: The method showed excellent linearity over the tested range.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 3.6 - 57 µg/mL | --- |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 101973x - 23058 | --- |
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[6][13]
Experimental Protocol: Accuracy was assessed by spiking a placebo mixture with known amounts of Tiotropium bromide at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate and the percentage recovery was calculated.
Results: The recovery values were well within the acceptable limits, confirming the accuracy of the method.
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 28.8 | 28.7 | 99.65% |
| 100% | 36.0 | 36.1 | 100.28% |
| 120% | 43.2 | 43.0 | 99.54% |
| Average % Recovery | 99.82% |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[7]
Experimental Protocol:
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution (36 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst.
Results: The low Relative Standard Deviation (%RSD) values indicate excellent precision.
| Precision Type | %RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.15% | %RSD ≤ 2% |
| Intermediate Precision | 0.21% | %RSD ≤ 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Results: The method demonstrated high sensitivity.
| Parameter | Result (µg/mL) |
| LOD | 0.11 |
| LOQ | 0.33 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Experimental Protocol: The following parameters were intentionally varied:
-
Flow Rate (± 0.2 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Acetonitrile Composition (± 2%)
Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the peak areas showed no significant changes, confirming the method's robustness.
Comparative Analysis with Alternative Methods
While the proposed HPLC method offers excellent performance, it is useful to compare it with other common analytical techniques used for Tiotropium bromide quantification.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique. A published method for Tiotropium bromide in methanol shows a maximum absorbance at 230 nm.[20][21][22] While useful for the analysis of the pure drug substance, its primary drawback is a lack of specificity. It cannot distinguish between the active pharmaceutical ingredient (API) and its degradation products or interfering excipients, making it unsuitable as a stability-indicating method.[23]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers advantages in terms of high sample throughput and low solvent consumption. Methods have been developed for the estimation of Tiotropium bromide in dry powder inhalation forms.[19][24] However, HPTLC generally provides lower resolution and sensitivity compared to modern HPLC systems.
Performance Comparison Summary
| Parameter | Proposed HPLC Method | UV-Vis Spectrophotometry [20][22] | HPTLC [19] |
| Specificity | High (Stability-indicating) | Low (Interference from excipients/degradants) | Moderate |
| Linearity Range | 3.6 - 57 µg/mL | 20 - 120 µg/mL | 100 - 600 ng/spot |
| Accuracy (% Recovery) | 99.54% - 100.28% | 99.5% - 100.1% | 98.5% - 101.2% |
| Precision (%RSD) | < 0.3% | < 1.0% | < 2.0% |
| Sensitivity (LOQ) | 0.33 µg/mL | ~12.5 µg/mL | Not consistently reported |
| Throughput | Moderate | High | High |
| Cost | High | Low | Moderate |
Visualizing the Process
Diagrams help clarify complex workflows and structures, enhancing understanding and reproducibility.
Caption: Workflow for Analytical Method Validation.
Caption: HPLC Experimental Workflow Diagram.
Caption: Chemical Structure of Tiotropium Bromide.
Conclusion
The proposed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results conclusively demonstrate its suitability for its intended purpose, particularly for routine quality control and stability testing of pharmaceutical dosage forms. Compared to alternatives like UV-Vis spectrophotometry, this HPLC method offers superior specificity, which is critical for distinguishing the active ingredient from potential degradation products. While HPTLC provides higher throughput, the HPLC method delivers enhanced sensitivity and resolution. Therefore, the validated RP-HPLC method represents a reliable and scientifically sound choice for the accurate analysis of this compound.
References
- 1. CAS 139404-48-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 3. Tiotropium Bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tga.gov.au [tga.gov.au]
- 6. uspbpep.com [uspbpep.com]
- 7. youtube.com [youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 16. investigationsquality.com [investigationsquality.com]
- 17. asianpubs.org [asianpubs.org]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.innovareacademics.in [journals.innovareacademics.in]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. turkjps.org [turkjps.org]
Tiotropium Bromide Hydrate: A Comparative Guide to Clinical Trial Data for Researchers
For drug development professionals and researchers in the respiratory field, a deep understanding of the clinical trial landscape for established therapies is paramount. Tiotropium bromide hydrate, a long-acting muscarinic antagonist (LAMA), has been a cornerstone of therapy for chronic obstructive pulmonary disease (COPD) and a significant add-on treatment for asthma. This guide provides an in-depth analysis of its clinical trial data, offering a comparative perspective against other key treatments and a detailed look into the methodologies that underpin these findings.
Section 1: The Scientific Rationale - Mechanism of Action
Tiotropium bromide exerts its therapeutic effect by acting as a competitive, reversible antagonist of muscarinic acetylcholine receptors (M1-M5).[1] Its primary target in the airways is the M3 receptor located on smooth muscle cells.[1][2] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, normally binds to these M3 receptors, triggering a signaling cascade that leads to bronchoconstriction. Tiotropium's high affinity for and slow dissociation from M3 receptors leads to a sustained blockade of acetylcholine's effects, resulting in prolonged bronchodilation lasting approximately 24 hours.[2][3]
The intracellular signaling pathway initiated by M3 receptor activation is a classic Gq-protein coupled cascade. Understanding this pathway is crucial for appreciating tiotropium's mechanism and for identifying potential targets for novel therapies.
Signaling Pathway of M3 Muscarinic Receptor Activation in Airway Smooth Muscle
Caption: M3 muscarinic receptor signaling pathway leading to bronchoconstriction and its inhibition by tiotropium bromide.
Section 2: Clinical Efficacy in COPD - A Comparative Analysis
The efficacy of tiotropium in COPD is well-established, with key clinical trials demonstrating significant improvements in lung function, reductions in exacerbations, and enhanced quality of life. A primary endpoint in these trials is the change from baseline in trough Forced Expiratory Volume in one second (FEV1), a robust measure of bronchodilation.
Comparative Efficacy of Tiotropium vs. Other Long-Acting Muscarinic Antagonists (LAMAs)
| Comparison | Trial (Representative) | Primary Endpoint | Result | Adverse Event Profile |
| Tiotropium vs. Umeclidinium | 12-week, randomized, blinded, double-dummy, parallel-group study | Trough FEV1 at day 85 | Umeclidinium 62.5 μg showed superior efficacy to tiotropium 18 μg (difference of 59 mL).[4] | Similar overall incidence of adverse events for both treatments.[4] |
| Tiotropium vs. Glycopyrronium | GLOW5 (12-week, blinded, double-dummy, parallel-group) | Trough FEV1 at Week 12 | Glycopyrronium 50 μg was non-inferior to tiotropium 18 μg. Glycopyrronium showed a faster onset of action on Day 1.[5] | Similar percentage of patients reporting adverse events (40.4% for glycopyrronium vs. 40.6% for tiotropium).[5] |
| Tiotropium/Olodaterol (LAMA/LABA) vs. Tiotropium | Pooled analysis of four clinical trials in maintenance-naïve patients | Trough FEV1 at week 12 | Tiotropium/olodaterol resulted in a significantly greater increase in trough FEV1 from baseline compared with tiotropium alone. | Safety profiles were comparable between the combination therapy and monotherapy. |
Comparative Efficacy of Tiotropium vs. LAMA/LABA Combinations
Dual bronchodilator therapy with a LAMA and a long-acting beta-agonist (LABA) has become a standard of care for many COPD patients. A meta-analysis of eight clinical trials demonstrated that LAMA/LABA combinations significantly improved trough FEV1 at 12 and 24 weeks compared to tiotropium monotherapy.[6] These combinations also showed improvements in patient-reported outcomes like the St. George's Respiratory Questionnaire (SGRQ) score and reduced rescue medication use, without compromising safety.[6]
Section 3: Tiotropium in Asthma - Add-On Therapy
For patients with moderate-to-severe asthma inadequately controlled on inhaled corticosteroids (ICS) with or without a LABA, tiotropium has emerged as an effective add-on therapy. Clinical trials have consistently shown that once-daily tiotropium improves lung function parameters, including peak and trough FEV1, compared to placebo.[7]
A systematic review of seven randomized controlled trials involving over 1,900 children and adolescents with moderate to severe asthma concluded that once-daily tiotropium is both efficacious and safe as an add-on therapy.[7] The most commonly reported adverse events were similar to placebo and included asthma worsening, nasopharyngitis, and respiratory tract infections.[7]
Section 4: Deep Dive into Clinical Trial Methodology
The robustness of clinical trial data hinges on meticulous and standardized methodologies. Understanding these protocols is essential for interpreting and comparing study outcomes.
Experimental Protocol: Assessment of Bronchodilator Efficacy via Spirometry
Objective: To measure the effect of tiotropium bromide on airway obstruction.
Methodology:
-
Patient Selection: Enroll patients with a confirmed diagnosis of COPD or asthma, based on established guidelines (e.g., GOLD criteria for COPD). Key inclusion criteria often include a specific range for post-bronchodilator FEV1 and FEV1/FVC ratio.[8]
-
Washout Period: A washout period for other long-acting bronchodilators is typically implemented before baseline measurements to ensure that the observed effects are attributable to the study drug.
-
Spirometry Standardization: All spirometry measurements must adhere to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines for standardization.[9][10][11][12] This includes:
-
Calibration: Daily calibration of spirometers using a 3-L syringe.[9][10]
-
Maneuver Technique: Patients perform a forced vital capacity (FVC) maneuver, which involves a maximal inspiration followed by a rapid, forceful, and complete expiration.[9][10]
-
Acceptability and Repeatability: At least three acceptable maneuvers must be performed, with the two largest FVC and FEV1 values within 150 mL of each other.[13]
-
-
Endpoint Measurement: The primary efficacy endpoint is often the trough FEV1, measured 24 hours after the last dose of the study drug to assess the duration of action.[4] Other key lung function endpoints include peak FEV1 and the area under the curve (AUC) for FEV1 over a specific time interval.[2]
Rationale for Experimental Choices:
-
FEV1 as a Primary Endpoint: FEV1 is a highly reproducible and objective measure of airflow limitation, making it a gold standard for assessing bronchodilator efficacy in respiratory clinical trials.[14]
-
Standardized Protocols: Strict adherence to ATS/ERS guidelines minimizes variability in spirometry measurements across different trial sites and ensures the integrity of the data.[13]
Experimental Workflow: Clinical Trial Design for Tiotropium
Caption: A generalized workflow for a randomized controlled trial of tiotropium bromide.
Section 5: Statistical Integrity in Tiotropium Trials
To ensure the trustworthiness of clinical trial findings, robust statistical methods are employed. For longitudinal data, such as repeated FEV1 measurements over time, mixed-effects models are often used. These models can account for both fixed effects (like the treatment effect) and random effects (inter-patient variability).[15][16]
In studies where both FEV1 and exacerbation risk are key outcomes, joint modeling can be a powerful tool.[15][17] This approach simultaneously analyzes the longitudinal FEV1 data and the time-to-event data for exacerbations, allowing researchers to quantify the association between improvements in lung function and a reduction in exacerbation risk.[15][17]
Section 6: Safety and Tolerability Profile
Across numerous clinical trials, tiotropium has demonstrated a favorable safety profile. The most commonly reported adverse event is dry mouth, a known anticholinergic effect.[18] Other less common side effects include constipation, tachycardia, and urinary retention.[18] Real-world pharmacovigilance studies using databases like the FDA Adverse Event Reporting System (FAERS) have identified dyspnea, cough, and pneumonia as commonly reported adverse events.[18]
Concerns were raised in the past regarding a potential increased risk of cardiovascular events with the Respimat® Soft Mist™ Inhaler compared to the HandiHaler® dry powder inhaler. However, large-scale, long-term safety studies like the TIOSPIR trial, which enrolled over 17,000 patients, found no significant difference in mortality or major adverse cardiovascular events between the two devices.
Conclusion
This compound remains a significant therapeutic option for COPD and asthma. A thorough understanding of its clinical trial data, including the nuances of trial design and statistical analysis, is crucial for researchers and clinicians. This guide has provided a comparative analysis of tiotropium's efficacy and a detailed look at the methodologies that validate these findings, empowering drug development professionals to make informed decisions in the evolving landscape of respiratory medicine.
References
- 1. Median regression spline modeling of longitudinal FEV1 measurements in cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD) patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast onset of action of glycopyrronium compared with tiotropium in patients with moderate to severe COPD - A randomised, multicentre, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized, blinded study to evaluate the efficacy and safety of umeclidinium 62.5 μg compared with tiotropium 18 μg in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A blinded evaluation of the efficacy and safety of glycopyrronium, a once-daily long-acting muscarinic antagonist, versus tiotropium, in patients with COPD: the GLOW5 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy of Once-Daily Umeclidinium/Vilanterol and Tiotropium/Olodaterol Therapy in Symptomatic Chronic Obstructive Pulmonary Disease: A Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. severeasthma.org.au [severeasthma.org.au]
- 8. Efficacy and safety of umeclidinium/vilanterol 62.5/25 mcg and tiotropium 18 mcg in chronic obstructive pulmonary disease: results of a 24-week, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standardization of Spirometry 2019 Update. An Official American Thoracic Society and European Respiratory Society Technical Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. aarc.org [aarc.org]
- 12. goldcopd.org [goldcopd.org]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. Complexity of design in early phase respiratory clinical trials; evaluating impact of primary endpoints and sponsor size - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A model-based longitudinal meta-analysis of FEV1 in randomized COPD trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JCI - Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation [jci.org]
- 18. Adverse drug events associated with tiotropium: a real-world pharmacovigilance study of FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Tiotropium Bromide Hydrate in Different Species
This guide provides an in-depth comparison of the pharmacological and pharmacokinetic properties of Tiotropium bromide hydrate across various species. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate the cross-reactivity profile of this widely-used long-acting muscarinic antagonist (LAMA). Understanding these species-specific nuances is critical for the effective translation of preclinical findings to clinical outcomes.
Introduction: The Significance of Tiotropium and Cross-Species Analysis
Tiotropium bromide is a cornerstone maintenance therapy for chronic obstructive pulmonary disease (COPD) and, in some cases, severe asthma.[1] Its therapeutic effect is derived from its function as a potent muscarinic receptor antagonist. In the airways, Tiotropium blocks the action of acetylcholine on M3 muscarinic receptors located on smooth muscle cells, leading to bronchodilation.[2][3][4] It also interacts with M1 and M2 receptors.[4][5]
The journey of a drug from laboratory bench to patient bedside is paved with extensive preclinical testing in various animal models. The predictive value of these models hinges on the degree of pharmacological cross-reactivity between the test species and humans. For a receptor-targeted drug like Tiotropium, this involves a multi-faceted analysis of receptor binding, functional activity, and metabolic fate. This guide dissects these elements to provide a clear comparative framework.
Comparative Pharmacology: Receptor Binding and Functional Selectivity
Tiotropium's efficacy is not merely a matter of receptor affinity but is profoundly influenced by its unique kinetic properties. It is often described as having "kinetic selectivity."
Muscarinic Receptor Binding Affinity
Tiotropium exhibits high affinity for all five muscarinic receptor subtypes (M1-M5), with particularly potent binding to the M1, M2, and M3 subtypes that are prevalent in the lungs.[4][5][6] While its affinity across subtypes is relatively similar, it is approximately 10-fold more potent than the shorter-acting antagonist, ipratropium bromide.[5]
Comparative data reveals a generally conserved high-affinity binding profile across species, which is a foundational requirement for a translatable drug candidate. Studies using cloned human muscarinic receptors expressed in cell lines (e.g., CHO cells) provide a standardized baseline for comparison with data from animal tissues.
Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi / pA₂) of Tiotropium
| Species | M1 Receptor | M2 Receptor | M3 Receptor | Source |
| Human | ~9.2 (pKi) | ~10.0 (pKi) | ~10.4 (pA₂) | [7] |
| Guinea Pig | Data not available | Data not available | Potent antagonism demonstrated | [5] |
| Dog | Data not available | Data not available | Potent antagonism demonstrated | [7] |
| Rat | High affinity demonstrated | High affinity demonstrated | High affinity demonstrated | [8] |
Note: Data is consolidated from multiple sources and methodologies (pKi from radioligand binding, pA₂ from functional assays), which can introduce variability. The table illustrates the consistent high potency across species.
The Crucial Role of Dissociation Kinetics
The defining characteristic of Tiotropium is its exceptionally slow dissociation from M1 and M3 receptors, contrasted with a significantly faster dissociation from M2 receptors.[2][4] This kinetic selectivity is the molecular basis for its long duration of action (allowing for once-daily dosing) and its favorable safety profile.
-
Slow M3 Dissociation: Prolonged blockade of M3 receptors on airway smooth muscle ensures sustained bronchodilation.[5][7]
-
Fast M2 Dissociation: M2 receptors on presynaptic cholinergic nerve terminals act as autoreceptors, inhibiting further acetylcholine release.[6] A prolonged blockade of M2 could paradoxically increase acetylcholine release, potentially counteracting the bronchodilatory effect and increasing heart rate. Tiotropium's rapid dissociation from M2 receptors minimizes this risk.[2][5]
This kinetic profile has been confirmed in both human and guinea pig tissues, suggesting the guinea pig is a relevant model for studying this key pharmacological attribute.[5]
Table 2: Comparative Dissociation Half-Life (t½) from Muscarinic Receptors
| Species | M2 Receptor t½ | M3 Receptor t½ | Source |
| Human | 3.6 hours | 34.7 hours | [2] |
| Human | 297 minutes | 1620 minutes (27 hours) | [2][7] |
Note: Different studies report slightly different absolute values, but the significant differential between M2 and M3 dissociation rates is a consistent finding.
In-Vivo Functional Efficacy
The ultimate test of cross-reactivity is the drug's performance in living systems. In-vivo models of bronchoconstriction are used to assess both the potency and duration of action of bronchodilators.
-
Guinea Pig: Tiotropium potently inhibits cholinergic nerve-induced contractions in isolated guinea pig airways and protects against allergen-induced airway hyperresponsiveness in vivo.[5][9] The duration of action after washout is extremely long compared to atropine or ipratropium, mirroring its slow M3 dissociation kinetics.[5]
-
Dog: In anesthetized dogs, Tiotropium provides robust and long-lasting bronchoprotection against acetylcholine-induced bronchoconstriction.[7] When administered at equieffective doses, Tiotropium's bronchoprotective effect at 24 hours post-administration was significantly greater than that of other LAMAs like aclidinium and glycopyrrolate, consistent with its longer M3 receptor dissociation half-life.[7]
-
Non-Human Primates & Humans: Recent translational studies using PET imaging have directly demonstrated dose-dependent occupancy of muscarinic receptors in the lungs of both non-human primates and humans following Tiotropium administration, confirming target engagement in vivo.[10][11]
The consistent, long-lasting bronchoprotection observed in preclinical species like guinea pigs and dogs strongly predicted the 24-hour efficacy seen in human clinical trials.[5]
Pharmacokinetic and Metabolic Profiles Across Species
While receptor pharmacology is similar, species differences in pharmacokinetics (PK) and metabolism can significantly impact a drug's disposition and potential for systemic side effects. Tiotropium is administered via inhalation, and due to its quaternary ammonium structure, it is poorly absorbed from the gastrointestinal tract.[12][13]
Table 3: Comparative Pharmacokinetic Parameters of Tiotropium (Intravenous Administration)
| Parameter | Rat | Dog | Human | Source |
| Clearance (Cl) | High (87-150 mL/min/kg) | High (34-42 mL/min/kg) | High (Renal clearance exceeds creatinine clearance) | [14] |
| Volume of Distribution (Vss) | Extensive (3-15 L/kg) | Extensive (2-10 L/kg) | Extensive (32 L/kg) | [14] |
| Plasma Half-Life (t½) | ~6-8 hours | Data not available | 5-6 days (terminal) | [14] |
The high clearance and extensive tissue distribution are consistent across rats, dogs, and humans.[14] The very long terminal half-life in humans is attributed to its slow dissociation from receptors.[12][14]
Metabolically, Tiotropium is relatively stable. The primary route of elimination for the systemically available fraction is renal excretion of the unchanged drug.[13][14] A smaller portion (<30%) undergoes metabolism, primarily through non-enzymatic ester cleavage and, to a lesser extent, oxidation by cytochrome P450 enzymes (CYP2D6 and CYP3A4).[14][15] Studies investigating the potential role of plasma esterases in Tiotropium hydrolysis found they did not contribute significantly in plasma from mice, rats, dogs, rabbits, or humans, suggesting this metabolic pathway is conserved.[14]
Key Experimental Protocols
Reproducible and validated experimental protocols are the bedrock of comparative pharmacology. The following sections detail standard methodologies for assessing muscarinic antagonist properties.
Protocol: Radioligand Competition Binding Assay
This in-vitro assay determines the binding affinity (Ki) of a test compound (Tiotropium) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To quantify the binding affinity of Tiotropium for specific muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Prepared from CHO or HEK293 cells stably expressing a single human or animal-derived muscarinic receptor subtype.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Control: A high concentration (e.g., 1 µM) of a non-labeled antagonist like atropine.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Liquid Scintillation Counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up reactions in triplicate.
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-NMS (typically at its Kd value), and the cell membrane suspension.
-
Non-Specific Binding (NSB): Add assay buffer, [³H]-NMS, a saturating concentration of atropine, and the cell membrane suspension.
-
Competition Binding: Add assay buffer, [³H]-NMS, serially diluted concentrations of Tiotropium, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient duration (e.g., 90-120 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Tiotropium concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Tiotropium that inhibits 50% of specific [³H]-NMS binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality and Validation: This protocol is self-validating through the inclusion of total and non-specific binding controls, which define the dynamic range of the assay. The use of cloned receptors ensures that the measured affinity is specific to a single subtype, eliminating confounding variables from native tissue preparations.[8][16]
References
- 1. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. droracle.ai [droracle.ai]
- 5. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proof of lung muscarinic receptor occupancy by tiotropium: Translational Positron Emission Tomography studies in non-human primates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proof of lung muscarinic receptor occupancy by tiotropium: Translational Positron Emission Tomography studies in non-human primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical properties, pharmacokinetics and pharmacological response of tiotropium in chronic obstructive pulmonary disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Tiotropium Bromide Hydrate's Effects
This guide provides an in-depth analysis of the reproducibility of the therapeutic effects of tiotropium bromide hydrate, a long-acting muscarinic antagonist (LAMA), across a wide range of published preclinical and clinical studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, explores sources of variability, and offers detailed experimental protocols to support further investigation. Our objective is to present a comprehensive and objective comparison of the product's performance, grounded in robust scientific evidence.
Introduction: The Enduring Role of Tiotropium Bromide in Respiratory Medicine
Tiotropium bromide is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and has an expanding role in the treatment of severe asthma.[1][2] Its sustained efficacy is attributed to its high-affinity binding to muscarinic receptors in the airways, leading to prolonged bronchodilation.[3][4] This guide delves into the consistency of these effects as documented in the scientific literature, providing a critical evaluation of the reproducibility of its pharmacological actions from the laboratory bench to the clinical bedside.
Preclinical Reproducibility: Establishing the Mechanistic Foundation
The consistent clinical efficacy of tiotropium bromide is underpinned by a reproducible preclinical pharmacological profile. In vitro and in vivo animal studies have consistently demonstrated its mechanism of action and therapeutic potential.
Muscarinic Receptor Binding Affinity: A Consistent Profile
In vitro studies have repeatedly shown that tiotropium bromide is a potent and selective antagonist of muscarinic receptors.[3][4] It exhibits high affinity for M1, M2, and M3 receptor subtypes.[3][4] Notably, its slow dissociation from M1 and M3 receptors, which are crucial for smooth muscle contraction and mucus secretion, is a key determinant of its long duration of action.[3][4] This kinetic selectivity has been a reproducible finding across multiple independent investigations.
A comparative study of muscarinic receptor binding in rat lung tissue demonstrated that tiotropium has a 10-11-fold higher in vitro binding affinity than ipratropium and glycopyrrolate.[5] Intratracheal administration of tiotropium in rats led to a sustained increase in the apparent dissociation constant (Kd) for [3H]NMS binding in the lung, an effect that lasted for at least 24 hours, unlike ipratropium.[5] This long-lasting receptor occupancy provides a strong mechanistic basis for its once-daily dosing regimen.
Efficacy in Animal Models: Consistent Anti-inflammatory and Bronchodilatory Effects
The therapeutic effects of tiotropium have been reliably reproduced in various animal models of obstructive lung diseases.
-
COPD Models: In a guinea pig model of COPD induced by lipopolysaccharide (LPS), tiotropium treatment inhibited airway and parenchymal neutrophilia, reduced the number of goblet cells, and decreased collagen deposition and the number of muscularised microvessels.[6] In a cigarette smoke-induced mouse model of COPD, tiotropium demonstrated a concentration-dependent inhibition of pulmonary neutrophilic inflammation and a reduction in the release of several pro-inflammatory mediators.[7]
-
Asthma Models: In a murine model of asthma, tiotropium bromide was shown to significantly reduce airway inflammation, Th2 cytokine production, goblet cell metaplasia, airway smooth muscle thickness, and airway fibrosis.[8] These findings suggest a consistent anti-inflammatory and anti-remodeling effect in addition to its well-known bronchodilatory action.
These preclinical studies, conducted in different species and using various models of airway disease, consistently demonstrate the potent and long-lasting pharmacological effects of tiotropium bromide, providing a solid and reproducible foundation for its clinical use.
Clinical Reproducibility: A Synthesis of a Decade of Evidence
The clinical effects of tiotropium bromide have been extensively investigated in numerous large-scale, randomized controlled trials (RCTs), systematic reviews, and meta-analyses. The overwhelming body of evidence points to a high degree of reproducibility for its primary efficacy endpoints.
Improvement in Lung Function: A Consistent and Significant Effect
One of the most consistently reported effects of tiotropium is the improvement in lung function, primarily measured by the forced expiratory volume in one second (FEV1).
A post hoc analysis of data from 921 patients showed that the change in trough FEV1 was -12.4 ml/yr in the tiotropium group compared with -58.0 ml/yr in the placebo group.[9] The UPLIFT study, a large 4-year trial, demonstrated that the mean FEV1 value in the tiotropium group was significantly improved compared to the placebo group throughout the study, with improvements ranging from 87 to 103 ml before bronchodilation and 47 to 65 ml after bronchodilation.[9]
The following table summarizes the change in trough FEV1 from baseline observed in several key clinical trials, illustrating the consistent positive effect of tiotropium across different patient populations and study durations.
| Study/Analysis | Treatment Group | Comparator | Change in Trough FEV1 from Baseline (L) | Reference |
| Pooled analysis of two 1-year studies | Tiotropium 18 µg | Ipratropium | +0.12 | [9] |
| UPLIFT (4 years) | Tiotropium 18 µg | Placebo | +0.087 to +0.103 (pre-bronchodilator) | [9] |
| PrimoTinA-asthma™ (pooled analysis) | Tiotropium 5 µg (add-on) | Placebo (add-on) | Statistically significant improvement | [10][11] |
| Post hoc analysis of five trials (Asthma) | Tiotropium 5 µg | Placebo | +0.091 to +0.131 | [12] |
| Post hoc analysis of five trials (Asthma) | Tiotropium 2.5 µg | Placebo | +0.116 to +0.180 | [12] |
Reduction in Exacerbations: A Reproducible and Clinically Meaningful Outcome
Another highly reproducible finding is the ability of tiotropium to reduce the frequency of exacerbations in patients with COPD.
A 1-year study in 1,010 patients found that tiotropium significantly delayed the time to first exacerbation by approximately 100 days, reduced the proportion of patients with more than one exacerbation by 17%, and decreased the number of exacerbations by 35% compared to placebo.[13] The UPLIFT trial also showed that tiotropium was associated with a significant delay in the time to the first exacerbation.[13]
The table below presents data on the reduction in exacerbation rates from several key studies, highlighting the consistent benefit of tiotropium.
| Study/Analysis | Treatment Group | Comparator | Reduction in Exacerbation Rate | Reference |
| 1-year RCT | Tiotropium 18 µg | Placebo | 35% reduction in number of exacerbations | [13] |
| UPLIFT (4 years) | Tiotropium 18 µg | Placebo | Hazard ratio for first exacerbation: 0.86 | [14] |
| POET-COPD (1 year) | Tiotropium 18 µg | Salmeterol 50 µg | Tiotropium significantly more effective in preventing exacerbations | [2] |
| PrimoTinA-asthma™ (pooled analysis) | Tiotropium 5 µg (add-on) | Placebo (add-on) | 21% risk reduction in time to first severe exacerbation | [10][11] |
Sources of Variability in Tiotropium's Effects: Understanding the Nuances
While the primary effects of tiotropium are highly reproducible, some variability in treatment response has been observed. Understanding the sources of this variability is crucial for optimizing patient care and designing future research.
Patient Characteristics and Disease Phenotype
Real-world evidence suggests that certain patient characteristics can influence the effectiveness of tiotropium, particularly in asthma. A retrospective study identified several predictors of a good response to tiotropium add-on therapy in patients with uncontrolled asthma, including older age, a diagnosis of asthma-COPD overlap (ACO), a history of cigarette use, and a lower initial FEV1.[6] Conversely, patients with high serum total IgE levels were less likely to benefit.[6]
Real-World Evidence vs. Randomized Controlled Trials
It is important to acknowledge the differences between the highly controlled environment of RCTs and real-world clinical practice.[4] Real-world studies often include patients with a broader range of comorbidities and disease severity, which can influence treatment outcomes. While RCTs provide strong evidence of efficacy, real-world data offers complementary insights into the effectiveness of a treatment in a more heterogeneous patient population.
Inhaler Device and Formulation
Tiotropium bromide is available in different inhaler devices, primarily the HandiHaler (a dry powder inhaler) and the Respimat (a soft mist inhaler). While both have demonstrated efficacy, early meta-analyses raised concerns about an increased risk of mortality with the Respimat inhaler.[9] However, a large-scale, head-to-head trial (TIOSPIR) subsequently showed no significant difference in all-cause mortality between the two devices.[15]
Standardized Experimental Protocols for Assessing Tiotropium's Effects
To ensure the reproducibility of findings, the use of standardized experimental protocols is paramount. Below are detailed, step-by-step methodologies for key experiments used to evaluate the effects of inhaled bronchodilators like tiotropium.
Protocol for Spirometry Testing in Clinical Trials
Spirometry is the gold standard for assessing lung function and is a primary endpoint in most clinical trials of respiratory medications.[16][17]
Objective: To measure forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) to assess the degree of airflow limitation.
Procedure:
-
Patient Preparation:
-
Ensure the patient has withheld any short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12-24 hours prior to the test, as specified in the trial protocol.
-
Record the patient's age, height, and sex to determine predicted normal values.
-
Explain the procedure clearly to the patient, emphasizing the need for a maximal effort.
-
-
Maneuver:
-
The patient should be seated comfortably.
-
The patient inhales maximally.
-
The patient then places their lips tightly around the mouthpiece of the spirometer.
-
The patient exhales as forcefully and completely as possible for at least 6 seconds.
-
-
Quality Control:
-
The flow-volume loop and volume-time curve should be visually inspected for artifacts such as coughing or a premature termination of the exhalation.
-
A minimum of three acceptable maneuvers should be performed.
-
The two largest FVC values should be within 5% or 150 mL of each other, and the two largest FEV1 values should also be within 5% or 150 mL of each other.
-
-
Data Analysis:
-
The highest FEV1 and FVC values from the acceptable maneuvers are reported.
-
The FEV1/FVC ratio is calculated.
-
Results are expressed as absolute values and as a percentage of the predicted normal values.
-
Protocol for Methacholine Challenge Test
The methacholine challenge test is used to assess airway hyperresponsiveness, a key feature of asthma.[15][18][19]
Objective: To determine the provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20).
Procedure:
-
Patient Preparation:
-
Ensure the patient has withheld bronchodilators and other medications that could interfere with the test for the appropriate duration.
-
Perform baseline spirometry to establish the pre-challenge FEV1.
-
-
Methacholine Administration:
-
The patient inhales an aerosolized solution of normal saline (placebo).
-
Spirometry is repeated after the saline inhalation.
-
If the FEV1 does not fall by more than 10%, proceed with the methacholine challenge.
-
The patient inhales progressively increasing concentrations of methacholine at set intervals (typically every 5 minutes).
-
-
FEV1 Measurement:
-
Spirometry is performed after each dose of methacholine.
-
-
Termination of the Test:
-
The test is stopped when the FEV1 has fallen by 20% or more from the post-saline baseline, or when the highest concentration of methacholine has been administered without a significant fall in FEV1.
-
-
Data Analysis:
-
The PC20 is calculated by interpolation from the dose-response curve.
-
A lower PC20 value indicates greater airway hyperresponsiveness.
-
Visualizing the Science: Pathways and Workflows
Mechanism of Action of Tiotropium Bromide
Caption: Tiotropium blocks acetylcholine binding to M3 receptors, preventing bronchoconstriction.
Experimental Workflow for a Tiotropium Clinical Trial
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of tiotropium.
Conclusion: A High Degree of Reproducibility with Important Nuances
The extensive body of scientific literature demonstrates a high degree of reproducibility for the primary therapeutic effects of this compound in the treatment of COPD and severe asthma. Its consistent ability to improve lung function and reduce exacerbations is supported by a strong and reproducible preclinical pharmacological profile.
However, as with any therapeutic agent, there is a degree of variability in patient response. Factors such as disease phenotype, patient characteristics, and the distinction between controlled trial settings and real-world practice contribute to these nuances. A thorough understanding of these sources of variability is essential for optimizing the clinical use of tiotropium and for the design of future research. This guide provides a framework for researchers to critically evaluate the existing evidence and to design robust studies that will further enhance our understanding of this important respiratory medication.
References
- 1. copdx.org.au [copdx.org.au]
- 2. Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The pharmacological properties of tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. ebm.bmj.com [ebm.bmj.com]
- 15. droracle.ai [droracle.ai]
- 16. goldcopd.org [goldcopd.org]
- 17. Diagnosis and early detection of COPD using spirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lung.org [lung.org]
- 19. Methacholine Challenge Test [aaaai.org]
Tiotropium bromide hydrate long-acting effects compared to short-acting muscarinic antagonists
This guide provides an in-depth, objective comparison of the long-acting muscarinic antagonist (LAMA) tiotropium bromide hydrate and short-acting muscarinic antagonists (SAMAs), tailored for researchers, scientists, and drug development professionals. We will explore the fundamental differences in their mechanism of action, supported by experimental data, and delve into their comparative clinical efficacy and safety profiles.
Introduction: The Role of Muscarinic Antagonists in Obstructive Airway Diseases
Muscarinic antagonists are a cornerstone in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] They function as bronchodilators by blocking the action of acetylcholine on muscarinic receptors in the airways, leading to the relaxation of airway smooth muscle.[1][3] This guide will focus on the key distinctions between the long-acting effects of tiotropium bromide and the rapid, shorter-duration action of SAMAs like ipratropium bromide.[1][4]
Mechanism of Action: Unraveling the Basis for Long- and Short-Acting Profiles
The differential duration of action between tiotropium and SAMAs is rooted in their distinct interactions with the subtypes of muscarinic receptors, primarily the M1, M2, and M3 receptors.
-
M3 Receptors: Located on airway smooth muscle, M3 receptors are the primary mediators of bronchoconstriction.[5][6] Both tiotropium and SAMAs competitively inhibit acetylcholine at these receptors.[3][7]
-
M2 Receptors: These are presynaptic autoreceptors on cholinergic nerve endings that provide a negative feedback mechanism, inhibiting further acetylcholine release.[5]
-
M1 Receptors: These receptors are also involved in cholinergic neurotransmission in the airways.
Tiotropium's prolonged action is attributed to its kinetic selectivity. It dissociates very slowly from M1 and M3 receptors, providing sustained bronchodilation.[6][7][8] In contrast, it dissociates more rapidly from M2 receptors.[6][7][8] This kinetic profile is advantageous as prolonged blockade of presynaptic M2 receptors could paradoxically increase acetylcholine release, counteracting the bronchodilatory effect.
Short-acting muscarinic antagonists, such as ipratropium bromide, exhibit a faster dissociation from all muscarinic receptor subtypes.[9][10] This leads to a quicker onset of action but a shorter duration of bronchodilation, necessitating more frequent dosing.[3][10]
Signaling Pathway of Muscarinic M3 Receptor-Mediated Bronchoconstriction
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to the M3 receptor on airway smooth muscle, leading to bronchoconstriction, and how muscarinic antagonists block this pathway.
Mechanism of M3 receptor-mediated bronchoconstriction and its inhibition.
Comparative Pharmacokinetics and Pharmacodynamics
The fundamental differences in receptor binding kinetics translate directly into distinct pharmacokinetic and pharmacodynamic profiles for tiotropium and SAMAs.
| Parameter | This compound | Short-Acting Muscarinic Antagonists (e.g., Ipratropium Bromide) |
| Receptor Binding | High affinity for M1, M2, and M3 receptors.[7] | Moderate affinity for muscarinic receptors. |
| Dissociation Half-life | Slow from M1 and M3 (e.g., 7.7 hours for M3); faster from M2.[4] | Rapid from all muscarinic subtypes (e.g., 0.17 hours).[4] |
| Onset of Action | Within 30 minutes. | 15 to 30 minutes.[3] |
| Peak Effect | 1 to 3 hours.[7] | 1 to 2 hours.[3] |
| Duration of Action | Up to 24 hours.[7] | 4 to 8 hours.[3][11] |
| Dosing Frequency | Once daily. | 3 to 4 times daily. |
Data compiled from multiple sources. Specific values may vary between studies.
Head-to-Head Clinical Efficacy
Numerous clinical trials have directly compared the efficacy of tiotropium with SAMAs, primarily ipratropium bromide, in patients with COPD.
Lung Function
Consistently, studies have demonstrated that once-daily tiotropium is superior to multiple-daily doses of ipratropium in improving lung function, as measured by the forced expiratory volume in one second (FEV1).
| Study / Endpoint | Tiotropium Bromide | Ipratropium Bromide | Key Finding |
| Change in Trough FEV1 (3 months) | Significant increase (Mean Difference: 109 mL) | - | Tiotropium showed a statistically significant and clinically meaningful improvement in trough FEV1 compared to ipratropium.[5] |
| Change in Trough FEV1 (12 months) | Increase of 120 mL from baseline | Decline of 30 mL from baseline | The long-term use of tiotropium led to sustained improvement in lung function, whereas a decline was observed with ipratropium.[5] |
| Dutch Tiotropium Study Group (13 weeks) | Trough FEV1 response: 0.15 - 0.16 L | Trough FEV1 response: 0.01 - 0.03 L | Tiotropium demonstrated significantly greater improvement in trough, average, and peak FEV1 levels compared to ipratropium.[12] |
Exacerbations and Hospitalizations
A key therapeutic goal in COPD management is the reduction of exacerbations. Tiotropium has shown significant benefits in this regard compared to both placebo and ipratropium.
-
In a meta-analysis, tiotropium was associated with a reduced odds of COPD exacerbations (Odds Ratio: 0.73) and related hospitalizations (Odds Ratio: 0.68) compared to placebo or ipratropium.[13]
-
The UPLIFT trial, a large-scale, long-term study, demonstrated that tiotropium significantly delayed the time to the first exacerbation (16.7 months vs. 12.5 months for control) and reduced the risk of hospitalization for an exacerbation.[14][15]
Safety and Tolerability Profile
Both tiotropium and SAMAs are generally well-tolerated. The most common adverse effect associated with muscarinic antagonists is dry mouth, a class effect.
| Adverse Event | Tiotropium Bromide | Ipratropium Bromide |
| Dry Mouth | More frequently reported compared to placebo and ipratropium.[12][16] | Commonly reported. |
| Cardiovascular Safety | Large-scale trials like UPLIFT have established a favorable cardiovascular safety profile.[16] Some earlier concerns with the Respimat® inhaler were addressed in subsequent studies.[8][17] | Generally considered safe, though some studies have suggested a potential increased risk of cardiovascular events with inhaled anticholinergics as a class.[16] |
| Other Anticholinergic Effects | Constipation, tachycardia, blurred vision, and urinary retention are possible but less common.[16] | Similar potential for anticholinergic side effects. |
Overall, long-term studies have supported the safety of tiotropium for the maintenance treatment of COPD.[8][16][17]
Experimental Protocols
The characterization and comparison of muscarinic antagonists rely on a variety of in vitro and in vivo experimental models.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) and dissociation rates of antagonists at different muscarinic receptor subtypes.
Objective: To quantify the affinity of tiotropium and a SAMA for M1, M2, and M3 muscarinic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human M1, M2, or M3 receptors. Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend and wash the pellet before final resuspension in an assay buffer.[18]
-
Competition Binding: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]N-methyl-scopolamine) and varying concentrations of the unlabeled antagonist (tiotropium or SAMA).[18][19]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium.[18]
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.[18][19]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled antagonist. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding) and then derive the Ki value using the Cheng-Prusoff equation.[18]
Workflow for a competitive radioligand binding assay.
In Vitro Organ Bath Studies
These experiments assess the functional antagonism of bronchoconstriction in isolated airway tissues.
Objective: To evaluate the potency and duration of action of tiotropium and a SAMA in preventing agonist-induced contraction of airway smooth muscle.
Methodology:
-
Tissue Preparation: Isolate tracheal or bronchial rings from an appropriate animal model (e.g., guinea pig) or human donor tissue. Mount the rings in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen.[20][21]
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Contraction: Induce contraction of the airway smooth muscle with a muscarinic agonist such as carbachol or acetylcholine.
-
Antagonist Application: In separate experiments, pre-incubate the tissues with varying concentrations of tiotropium or the SAMA for a defined period before adding the agonist.
-
Measurement: Record the isometric tension of the muscle rings using a force transducer.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of the antagonist. Calculate the potency of the antagonists (e.g., pA2 values). To assess the duration of action, perform washout experiments and measure the recovery of the agonist-induced contraction over time.
Conclusion
This compound's long-acting profile is a direct consequence of its unique kinetic properties at the muscarinic receptor level, specifically its slow dissociation from the M3 and M1 receptors. This molecular behavior translates into a sustained 24-hour bronchodilatory effect, allowing for once-daily administration. Head-to-head comparisons with SAMAs, such as ipratropium bromide, consistently demonstrate tiotropium's superiority in improving lung function and reducing the frequency of exacerbations in patients with COPD. While both classes of drugs share a similar safety profile, the prolonged efficacy and convenience of tiotropium have established it as a cornerstone of maintenance therapy for obstructive airway diseases.
References
- 1. Long-term safety of tiotropium delivered by Respimat® SoftMist™ Inhaler: patient selection and special considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. | Semantic Scholar [semanticscholar.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Ten years of tiotropium: clinical impact and patient perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Effect of tiotropium on COPD exacerbations: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomised controlled comparison of tiotropium nd ipratropium in the treatment of chronic obstructive pulmonary disease. The Dutch Tiotropium Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tiotropium for stable chronic obstructive pulmonary disease: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of tiotropium in the prevention of exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Tiotropium on Exacerbations in Patients with COPD with Low or High Risk of Exacerbations: A Post-Hoc Analysis from the 4-Year UPLIFT® Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, tolerability and risk benefit analysis of tiotropium in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. academic.oup.com [academic.oup.com]
- 21. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Validation of Tiotropium Bromide Hydrate's Anti-Inflammatory Effects
A Comparative Analysis for Researchers and Drug Development Professionals
Tiotropium bromide, a long-acting muscarinic antagonist (LAMA), is a well-established bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and as an add-on therapy for severe asthma.[1][2][3] Beyond its effects on airway smooth muscle, a growing body of preclinical evidence highlights its significant anti-inflammatory properties.[4] This guide provides a comprehensive overview of the in vivo validation of tiotropium's anti-inflammatory effects, offering a comparative analysis of its performance in various animal models and detailing the experimental protocols necessary for such investigations.
The Rationale for Tiotropium's Anti-Inflammatory Action: Beyond Bronchodilation
Chronic airway diseases like COPD and asthma are characterized by persistent inflammation.[5][6] While bronchodilation addresses the symptom of airflow limitation, targeting the underlying inflammation is crucial for disease modification.[7] The cholinergic nervous system, traditionally known for its role in bronchoconstriction, is now recognized as a key regulator of airway inflammation.[4][8] Acetylcholine (ACh), the primary neurotransmitter of this system, can modulate the function of various immune and structural cells in the airways through muscarinic receptors.[9][10]
Tiotropium exerts its effects by blocking these muscarinic receptors, primarily the M3 subtype located on airway smooth muscle cells and submucosal glands.[3] This action not only leads to bronchodilation and reduced mucus secretion but also interferes with pro-inflammatory signaling cascades.[4][9] In vivo studies have been instrumental in elucidating these non-bronchodilator mechanisms.
Key Signaling Pathways Modulated by Tiotropium:
Tiotropium's anti-inflammatory effects are mediated through the blockade of muscarinic receptors on various cell types, interrupting downstream signaling pathways that promote inflammation.
Caption: Tiotropium's mechanism of anti-inflammatory action.
In Vivo Models for Assessing Anti-Inflammatory Efficacy
A variety of animal models are employed to investigate the anti-inflammatory effects of therapeutic agents for respiratory diseases.[11][12][13] The choice of model depends on the specific aspect of inflammation being studied, such as the cell types involved and the chronicity of the inflammatory response.
Cigarette Smoke (CS)-Induced COPD Models
Given that cigarette smoke is the primary cause of COPD, CS-exposure models in mice, rats, and even cats are highly relevant for studying the disease's inflammatory aspects.[1][12][14] These models effectively replicate key features of COPD, including neutrophilic inflammation and the release of pro-inflammatory cytokines.[1][15][16]
Experimental Data Summary:
| Model | Key Inflammatory Markers Measured | Effect of Tiotropium | Alternative/Comparative Agents | Reference |
| Mouse (C57Bl/6) - Acute CS Exposure | Neutrophil infiltration, LTB4, IL-6, KC, MCP-1, MIP-1α, MIP-2, TNF-α in BALF | Dose-dependent reduction in neutrophils and all measured cytokines/chemokines.[1] | N/A | [1] |
| Mouse - CS Exposure + Viral Infection (H1N1 or RSV) | Neutrophil numbers, IL-6, and TNF-α in the lungs | Reduced neutrophil numbers and cytokine levels.[15] | Fluticasone, Roflumilast (Tiotropium was superior) | [15] |
| Cat - Acute CS Exposure | Total inflammatory cells (macrophages, eosinophils, neutrophils, lymphocytes), IL-6, IL-8, MCP-1, TNF-α in BALF | Significantly attenuated the increase in total and differential inflammatory cell counts and reduced cytokine levels.[16] | N/A | [16] |
Allergen-Induced Asthma Models
Ovalbumin (OVA)-induced asthma models in mice are widely used to study the Th2-driven eosinophilic inflammation characteristic of allergic asthma.[17][18][19] These models are valuable for assessing a drug's ability to modulate allergic airway inflammation and airway hyperresponsiveness (AHR).
Experimental Data Summary:
| Model | Key Inflammatory Markers Measured | Effect of Tiotropium | Alternative/Comparative Agents | Reference |
| Mouse (Balb/c) - Acute & Chronic OVA Challenge | Airway inflammation, Th2 cytokines (IL-4, IL-5, IL-13) in BALF, Goblet cell metaplasia, Airway smooth muscle thickness, Airway fibrosis | Significantly reduced airway inflammation, Th2 cytokine production, and features of airway remodeling.[17] | 4-DAMP (selective M3 antagonist) showed similar inhibition of Th2 cytokine production.[17] | [17] |
| Mouse - Chronic OVA-Induced Asthma | Airway inflammation and remodeling, Programmed cell death 5 (PDCD5), active caspase-3 | Significantly reduced airway inflammation and remodeling, decreased PDCD5 and active caspase-3 levels.[18][20] | N/A | [18][20] |
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of acute inflammation and is often used to model acute lung injury (ALI) and exacerbations of chronic airway diseases.[21][22][23] This model is characterized by a robust neutrophilic influx into the lungs.
Experimental Data Summary:
| Model | Key Inflammatory Markers Measured | Effect of Tiotropium | Alternative/Comparative Agents | Reference |
| Rat - Resistive Breathing-Induced Inflammation | Macrophage and neutrophil counts in BALF, IL-1β and IL-6 in lung tissue | Attenuated the increase in BALF neutrophils and lung tissue IL-1β and IL-6 levels.[24][25][26] | N/A | [24][25][26] |
| Mouse - LPS-Induced Neutrophilic Asthma | NF-κB activity, CXCL1, Histone deacetylase 2 (HDAC2) activity | Significantly improved NF-κB and CXCL1 levels and recovered HDAC2 activity.[27] | Dexamethasone (Tiotropium showed significant improvements where dexamethasone did not).[27] | [27] |
Detailed Experimental Protocol: CS-Induced Acute Pulmonary Inflammation in Mice
This protocol provides a step-by-step methodology for a common in vivo model used to validate the anti-inflammatory effects of tiotropium bromide.
Experimental Workflow:
Caption: Workflow for CS-induced acute inflammation model.
1. Animal Model and Acclimatization:
-
Species: C57Bl/6 mice are commonly used due to their robust inflammatory response.[1]
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment to minimize stress-related variables.
2. Grouping and Treatment Administration:
-
Control Group: Receives vehicle (e.g., saline) and is exposed to room air.
-
CS Exposure Group: Receives vehicle and is exposed to cigarette smoke.
-
Tiotropium Treatment Group(s): Receives varying concentrations of tiotropium bromide (e.g., 0.01-0.3 mg/mL) via inhalation for a set duration (e.g., 5 minutes) one hour before each CS exposure.[1]
3. Cigarette Smoke Exposure:
-
Protocol: Expose mice to the smoke of a standardized number of cigarettes over a defined period. A common protocol involves exposure for four consecutive days with increasing duration each day.[1]
-
Rationale: This escalating exposure protocol is designed to elicit a significant and reproducible pulmonary inflammatory response.
4. Bronchoalveolar Lavage (BAL) and Sample Analysis:
-
Timing: Perform BAL approximately 18 hours after the final CS exposure to capture the peak inflammatory response.[1]
-
Procedure: Anesthetize the mice and cannulate the trachea. Instill and aspirate a known volume of sterile saline to collect BAL fluid (BALF).
-
Cell Counts: Determine the total and differential inflammatory cell counts (neutrophils, macrophages, etc.) in the BALF using a hemocytometer and cytospin preparations.
-
Cytokine and Chemokine Analysis: Centrifuge the BALF and analyze the supernatant for levels of key inflammatory mediators (e.g., TNF-α, IL-6, IL-1β, KC, MCP-1) using techniques like ELISA or multiplex assays.
5. Data Interpretation and Statistical Analysis:
-
Compare the inflammatory parameters between the different experimental groups.
-
A statistically significant reduction in inflammatory cell numbers and mediator levels in the tiotropium-treated groups compared to the CS exposure group validates the anti-inflammatory effect.
Comparative Efficacy and Clinical Implications
In vivo studies have consistently demonstrated that tiotropium's anti-inflammatory effects are comparable to, and in some cases superior to, other anti-inflammatory treatments like corticosteroids in specific models.[15] For instance, in a model of CS exposure combined with a viral infection, tiotropium was more effective than fluticasone at reducing neutrophil numbers and pro-inflammatory cytokines.[15] This is particularly relevant as viral infections are a major trigger for exacerbations in COPD patients.
While the bronchodilatory effects of tiotropium are immediate and well-documented in clinical trials, the anti-inflammatory effects observed in preclinical models may contribute to the long-term benefits seen in patients, such as a reduction in the frequency of exacerbations.[1][6][28] However, it is important to note that some clinical studies in stable COPD patients have not found a significant anti-inflammatory effect of tiotropium in sputum or blood.[28][29] This discrepancy may be due to differences in the patient populations studied, the specific biomarkers measured, and the complexity of human disease compared to animal models.[30][31]
Conclusion
The in vivo validation of tiotropium bromide hydrate's anti-inflammatory effects provides a strong preclinical basis for its therapeutic benefits beyond bronchodilation. Through a variety of animal models mimicking key aspects of COPD and asthma, research has demonstrated tiotropium's ability to significantly reduce airway inflammation by modulating key cellular and molecular pathways. While the translation of these findings to the clinical setting is still an area of active investigation, the evidence presented in this guide underscores the multifaceted pharmacological profile of tiotropium and its potential to modify the underlying inflammatory processes in chronic airway diseases.
References
- 1. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 4. The Impact of Muscarinic Receptor Antagonists on Airway Inflammation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of anti-muscarinic antagonists - EAACI [eaaci.org]
- 6. Tiotropium in the add-on treatment of asthma in adults: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhaled muscarinic antagonists for COPD--does an anti-inflammatory mechanism really play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of muscarinic receptors in the regulation of immune and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selvita.com [selvita.com]
- 12. d-nb.info [d-nb.info]
- 13. scireq.com [scireq.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Tiotropium Attenuates Virus-Induced Pulmonary Inflammation in Cigarette Smoke-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tiotropium effects on airway inflammatory events in the cat as an animal model for acute cigarette smoke-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. lps-induced lung inflammation: Topics by Science.gov [science.gov]
- 22. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - Sen’kova - Acta Naturae [actanaturae.ru]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. dovepress.com [dovepress.com]
- 25. Tiotropium bromide exerts anti-inflammatory effects during resistive breathing, an experimental model of severe airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tiotropium bromide exerts anti-inflammatory effects during resistive breathing, an experimental model of severe airway obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tiotropium Bromide Improves Neutrophilic Asthma by Recovering Histone Deacetylase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. publications.ersnet.org [publications.ersnet.org]
- 29. publications.ersnet.org [publications.ersnet.org]
- 30. health-holland.com [health-holland.com]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Tiotropium Bromide Hydrate Salt Forms: A Guide for Researchers
For drug development professionals, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the efficacy, stability, and manufacturability of the final drug product. Tiotropium bromide, a long-acting muscarinic antagonist pivotal in the management of chronic obstructive pulmonary disease (COPD), exists in several salt forms, primarily as a monohydrate and an anhydrous crystal form. The choice between these forms is not trivial, as the presence or absence of a single water molecule in the crystal lattice can significantly alter the material's physicochemical properties.
This guide provides an in-depth, head-to-head comparison of the different known salt forms of tiotropium bromide, with a focus on the well-characterized monohydrate and anhydrous forms. We will delve into their structural differences and how these translate into tangible performance characteristics such as stability, hygroscopicity, and dissolution behavior. This objective analysis is supported by experimental data from the public domain and is intended to equip researchers and formulation scientists with the knowledge to make informed decisions in their development programs.
The Critical Role of Salt Form Selection
The solid-state form of an API governs a cascade of properties that are crucial for its development into a safe and effective medication. Polymorphism, the ability of a substance to exist in two or more crystalline forms, and the formation of hydrates or solvates (pseudopolymorphism) can lead to significant differences in:
-
Solubility and Dissolution Rate: These properties are fundamental to a drug's bioavailability, especially for inhaled therapies like tiotropium bromide, where rapid dissolution in the lung lining fluid is desirable for onset of action.
-
Stability: The physical and chemical stability of the API impacts the shelf-life of the drug product and can influence the formation of impurities.
-
Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere can affect its handling, processing, and the performance of the final dosage form, particularly for dry powder inhalers.
-
Mechanical Properties: Characteristics such as particle size, shape, and flowability are influenced by the crystal habit, which is in turn dictated by the polymorphic form. These are critical parameters for powder processing and device compatibility.
Understanding the interplay between the crystal structure and these macroscopic properties is therefore paramount.
Head-to-Head Comparison: Tiotropium Bromide Monohydrate vs. Anhydrous Form
The two most extensively studied forms of tiotropium bromide are the crystalline monohydrate and the anhydrous form. While other solvates and amorphous forms have been reported, the monohydrate is the form present in the commercially available Spiriva® HandiHaler®[1].
| Property | Tiotropium Bromide Monohydrate | Tiotropium Bromide Anhydrous | Causality and Field-Proven Insights |
| Crystal Structure | Monoclinic crystal system.[2] The water molecule is an integral part of the crystal lattice, forming hydrogen bonds that stabilize the structure. | Orthorhombic crystal system. The absence of water molecules leads to a different packing arrangement of the tiotropium and bromide ions. | The presence of the water molecule in the monohydrate form creates a distinct and generally more stable crystal lattice compared to the anhydrous form. This structural stability often translates to lower hygroscopicity and more predictable physical properties. |
| Solubility | Sparingly soluble in water (approx. 2.5% w/v, independent of pH).[3] | Data not directly compared in a single study, but generally, anhydrous forms of drugs can exhibit higher initial solubility (a kinetic advantage) than their hydrated counterparts, though they may be thermodynamically less stable. | The higher energy state of some anhydrous polymorphs can lead to a temporary increase in solubility. However, in the presence of moisture, the anhydrous form can convert to the more stable, less soluble monohydrate, negating this advantage. For an inhaled product, the dissolution rate in the small volume of lung fluid is more critical than equilibrium solubility. |
| Stability | Generally considered the more thermodynamically stable form under ambient conditions. The integrated water molecule stabilizes the crystal lattice. | Can be less stable, particularly in the presence of humidity, with a tendency to convert to the monohydrate form. This conversion can alter the physical properties of the API over time. | The selection of the most stable polymorphic form is a cornerstone of robust drug development to prevent phase transitions during manufacturing and storage, which could impact product performance and bioavailability. The monohydrate's stability makes it a preferred form for consistent product quality. |
| Hygroscopicity | Less hygroscopic due to the saturation of hydrogen bonding sites by the water molecule within the crystal lattice. | More prone to water uptake from the environment, which can lead to conversion to the monohydrate form. | For dry powder inhalers, controlling moisture content is critical. Excessive hygroscopicity can lead to particle agglomeration, poor flowability, and inconsistent dose delivery. The lower hygroscopicity of the monohydrate is a significant advantage in this context. |
| Dissolution Profile | The dissolution rate is a key performance attribute. Spray-dried formulations of tiotropium bromide have shown faster dissolution compared to the raw material.[4] | Direct comparative dissolution data for the pure API is limited. However, any initial dissolution advantage of an anhydrous form could be transient as it converts to the monohydrate in an aqueous environment. | For inhaled drugs, the dissolution rate directly impacts the onset and extent of local action in the lungs. While formulation strategies can enhance dissolution, the intrinsic dissolution rate of the API's solid form is a crucial starting point. |
Experimental Protocols for Characterization
To differentiate and characterize the salt forms of Tiotropium bromide, a suite of analytical techniques is employed. The causality behind the selection of these methods lies in their ability to probe the unique physicochemical properties of each solid form.
Powder X-ray Diffraction (PXRD)
Rationale: PXRD is the gold standard for identifying crystalline phases. Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint" for that specific crystal lattice. This technique is essential for distinguishing between the monohydrate and anhydrous forms and for detecting polymorphism.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the Tiotropium bromide powder (typically 10-20 mg) is gently packed into a sample holder. A flat, smooth surface is crucial for obtaining high-quality data.
-
Instrument Setup: A diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used. The instrument is configured for reflection geometry.
-
Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°), with a defined step size and scan speed.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions and relative intensities are compared to reference patterns for known forms of Tiotropium bromide to confirm the identity and purity of the crystalline phase.
Caption: PXRD workflow for crystalline form identification.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Rationale: Thermal analysis provides information about the physical and chemical changes that occur in a material as a function of temperature. DSC detects heat flow associated with thermal events like melting and solid-state transitions, while TGA measures changes in mass, such as the loss of water from a hydrate.
Step-by-Step Methodology (DSC):
-
Sample Preparation: A small, accurately weighed amount of the Tiotropium bromide sample (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). A temperature program is set, typically with a heating rate of 10 K/min.
-
Data Acquisition: The sample and a reference pan are heated, and the difference in heat flow is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed for endothermic (melting, desolvation) or exothermic (crystallization) peaks. For Tiotropium bromide monohydrate, an endothermic peak at approximately 230°C ±5°C is characteristic.[2]
Step-by-Step Methodology (TGA):
-
Sample Preparation: An accurately weighed sample (5-10 mg) is placed in a TGA pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas. A temperature program is initiated, heating the sample at a constant rate.
-
Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed for mass loss steps. For a hydrate, a mass loss corresponding to the theoretical water content is expected at a specific temperature range.
References
- 1. Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of tiotropium bromide and its monohydrate in view of combined solid-state nuclear magnetic resonance and gauge-including projector-augmented wave studies. | Semantic Scholar [semanticscholar.org]
- 3. In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Guide to Correlating the In Vitro and In Vivo Efficacy of Tiotropium Bromide Hydrate
This guide provides an in-depth analysis of Tiotropium bromide hydrate, a cornerstone long-acting muscarinic antagonist (LAMA), designed for researchers, scientists, and drug development professionals. We will dissect the journey of this molecule from foundational laboratory assays to pivotal clinical trials, establishing a clear and logical correlation between its in vitro pharmacological profile and its in vivo therapeutic efficacy in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Introduction: The Clinical Context and Mechanism of Tiotropium
Tiotropium bromide is a long-acting inhaled bronchodilator used for the maintenance treatment of COPD and as an add-on therapy for severe asthma.[1][2] The pathophysiology of COPD involves chronic inflammation and airway narrowing, where the parasympathetic nervous system plays a significant role. Acetylcholine (ACh), the primary parasympathetic neurotransmitter, induces bronchoconstriction and mucus secretion by binding to muscarinic receptors on airway smooth muscle and submucosal glands.[2]
Tiotropium exerts its therapeutic effect by acting as a competitive, reversible antagonist at these muscarinic receptors.[3][4] While it binds with high affinity to all five muscarinic receptor subtypes (M1-M5), its clinical efficacy is primarily driven by the blockade of M3 receptors, which mediate smooth muscle contraction and mucus secretion.[1][2][3] A key feature of Tiotropium is its kinetic selectivity; it dissociates much more slowly from M1 and M3 receptors compared to M2 receptors.[2][4] This slow dissociation from the target M3 receptor is the molecular basis for its sustained 24-hour duration of action, allowing for once-daily dosing.[3][5]
This guide will bridge the gap between the molecular interactions observed in vitro and the clinical outcomes measured in vivo, providing a comprehensive framework for understanding and evaluating Tiotropium's performance.
In Vitro Characterization: Quantifying Molecular Potency and Function
In vitro studies are fundamental to establishing the foundational pharmacological profile of a drug candidate. They provide precise, quantitative data on the drug-receptor interaction and its immediate functional consequence in a controlled environment, free from the complexities of a whole biological system.
A. Radioligand Binding Assays: Determining Receptor Affinity
The logical first step in characterization is to measure the drug's affinity for its molecular targets. This is achieved through radioligand binding assays, which quantify how tightly the drug binds to specific receptor subtypes.
Experimental Rationale: The goal is to determine the equilibrium dissociation constant (Kᵢ), a measure of affinity where a lower Kᵢ value signifies a higher binding affinity.[6] By testing against all five muscarinic receptor subtypes, we can build a comprehensive affinity profile and identify potential for off-target effects.
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Cell membranes are prepared from cell lines engineered to express a high density of a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).
-
Incubation: A fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes.
-
Competition: Increasing concentrations of unlabeled Tiotropium bromide are added to the incubation mixture. Tiotropium competes with the radioligand for binding to the receptors.
-
Separation & Quantification: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity trapped on the filter, which is proportional to the amount of radioligand bound to the receptors, is measured using liquid scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of Tiotropium that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Tiotropium's Binding Profile: As established in numerous studies, Tiotropium exhibits high affinity (low nanomolar Kᵢ values) for all five muscarinic receptor subtypes. However, its prolonged clinical effect is attributed to its exceptionally slow dissociation rate from M3 receptors.[2]
B. Functional Assays: Assessing Antagonism in Tissue
While binding assays confirm target engagement, they do not describe the functional consequence. Functional organ bath assays are the critical next step, demonstrating the drug's ability to antagonize a physiological response—in this case, smooth muscle contraction.
Experimental Rationale: The use of isolated tracheal smooth muscle provides a physiologically relevant system to measure the potency of Tiotropium in preventing bronchoconstriction induced by a cholinergic agonist. This directly tests the drug's primary mechanism of action.
Protocol: Guinea Pig Isolated Tracheal Ring Assay
-
Tissue Preparation: Tracheas are excised from guinea pigs, and cartilaginous rings are carefully prepared and suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Transducer Mounting: Each tracheal ring is mounted between two hooks, one fixed and the other connected to an isometric force transducer to measure changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for approximately 60 minutes.
-
Contraction: A cholinergic agonist, such as acetylcholine (ACh) or carbachol, is added to the bath to induce a stable, submaximal contraction of the smooth muscle.
-
Antagonism Measurement: Cumulative concentrations of Tiotropium bromide are added to the bath. The relaxation of the pre-contracted tissue is recorded, allowing for the generation of a concentration-response curve and the determination of the IC₅₀ or pA₂ value, which quantifies its functional potency as an antagonist.
In Vivo Efficacy: From Preclinical Models to Clinical Validation
In vivo studies are indispensable for evaluating a drug's efficacy within a complex, integrated biological system. These studies assess not only the desired therapeutic effect but also pharmacokinetics, biodistribution, and safety, first in animal models and ultimately in humans.
A. Preclinical Animal Models
Preclinical models are designed to simulate key aspects of the human disease, providing the first evidence of in vivo efficacy and helping to establish a safe dose range for clinical trials.
Experimental Rationale: The choice of animal model depends on the specific question being asked. Acute bronchoconstriction models are used to confirm the primary bronchodilator effect and its duration, while chronic models of COPD are used to investigate impacts on inflammation and airway remodeling.
Key Preclinical Models:
-
Acetylcholine-Induced Bronchoconstriction: In this acute model, anesthetized guinea pigs are challenged with an aerosolized or intravenous cholinergic agonist to induce bronchoconstriction, which is measured as an increase in airway resistance.[7] Pre-treatment with inhaled Tiotropium is evaluated for its ability to prevent this response in a dose-dependent manner. This model is excellent for confirming the duration of action.
-
Cigarette Smoke (CS) Exposure Model: To mimic human COPD, rodents (mice or rats) are exposed to cigarette smoke over several months.[8][9] This induces chronic inflammation, emphysema, and small airway remodeling.[9] In this more complex model, Tiotropium's efficacy is measured by its ability to improve lung function and reduce key pathological features like inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid and structural lung changes.[10]
-
Elastase-Induced Emphysema: Intratracheal instillation of elastase in rodents degrades lung elastin, leading to emphysema-like airspace enlargement.[8][9] This model is useful for studying the effects of drugs on structural lung damage and resulting functional deficits.
B. Clinical Trials in Humans
The definitive proof of efficacy comes from well-controlled, randomized clinical trials in the target patient population. These trials assess clinically meaningful endpoints that impact a patient's health and quality of life.
Key Clinical Endpoints:
-
Lung Function (Spirometry): The most common primary endpoint is the change in Forced Expiratory Volume in 1 second (FEV₁). The "trough FEV₁" (measured just before the next dose) is particularly critical for a once-daily medication like Tiotropium, as it demonstrates a sustained 24-hour effect.[11][12]
-
Reduction of COPD Exacerbations: A key therapeutic goal is to reduce the frequency and severity of exacerbations, which are acute worsening of symptoms that often require corticosteroids, antibiotics, or hospitalization.[13][14]
-
Health-Related Quality of Life (HRQoL): Validated patient questionnaires, such as the St. George's Respiratory Questionnaire (SGRQ), are used to measure the impact of treatment on the patient's overall health status and daily life.[5][11]
-
Rescue Medication Use: A reduction in the need for short-acting "reliever" inhalers serves as a practical indicator of improved day-to-day symptom control.[12]
Synthesis: Correlating In Vitro Potency with In Vivo Clinical Benefit
The robust efficacy of Tiotropium observed in clinical practice is a direct consequence of its foundational pharmacological properties demonstrated in vitro.
-
High Affinity → Potent Bronchodilation: The high affinity for the M3 receptor, quantified by a low Kᵢ value in binding assays, translates directly to the potent functional antagonism seen in isolated tracheal tissues.[2] This, in turn, correlates with the significant improvements in FEV₁ observed in COPD patients, as the drug effectively blocks acetylcholine-mediated bronchoconstriction at a low clinical dose.[5]
-
Slow Dissociation → 24-Hour Duration: The most critical correlation is between Tiotropium's slow dissociation kinetics from the M3 receptor (in vitro) and its sustained 24-hour duration of action (in vivo).[2][4] This kinetic property ensures that even 24 hours after a single dose, enough receptors remain blocked to provide a clinically significant improvement in trough FEV₁, justifying its once-daily dosing regimen.[5]
-
Functional Antagonism → Symptom Improvement: The effective blockade of smooth muscle contraction in organ baths (in vitro) is the physiological basis for the reduction in bronchospasm, dyspnea, and rescue medication use reported by patients in large-scale clinical trials (in vivo).[5][12]
Comparative Performance Data
Tiotropium has been extensively studied against both placebo and other active therapies for COPD. The following tables summarize its performance in key clinical trials, providing a benchmark for its efficacy.
Table 1: Summary of Key Lung Function Outcomes from Clinical Trials
| Trial / Study | Comparator | Duration | Key FEV₁ Outcome | Citation |
| UPLIFT | Placebo | 4 Years | Sustained improvement in FEV₁ vs. placebo over 4 years. | [14] |
| SPRUCE | Placebo | 12 Weeks | Median improvement in trough FEV₁ of 0.06 L vs. placebo. | [12] |
| Pohl et al. | Ipratropium | 1 Year | Tiotropium showed significantly greater improvements in trough FEV₁ compared to ipratropium. | [5] |
| Donohue et al. | Salmeterol | 6 Months | Tiotropium provided significantly greater improvement in FEV₁ compared to salmeterol. | [5] |
| Zhou et al. | Placebo | 2 Years | Trough FEV₁ was significantly higher in the Tiotropium group, with a between-group difference of 157 ml. | [15] |
Table 2: Comparison of Tiotropium with Other Long-Acting Muscarinic Antagonists (LAMAs)
| Feature | Tiotropium (HandiHaler/Respimat) | Aclidinium Bromide | Glycopyrronium |
| Dosing Frequency | Once Daily | Twice Daily | Once Daily |
| Primary Indication | COPD, Asthma (add-on) | COPD | COPD |
| Delivery System | Dry Powder Inhaler / Soft Mist Inhaler | Dry Powder Inhaler | Dry Powder Inhaler |
| Exacerbation Reduction | Consistently demonstrated reduction vs. placebo.[13][14] | Demonstrated reduction vs. placebo. | Demonstrated reduction vs. placebo. |
| Head-to-Head Data | Mixed-treatment comparisons suggest similar efficacy on exacerbations to other LAMAs.[16] | Some studies suggest faster onset of action. | Some studies suggest faster onset of action. |
Note: Direct head-to-head trial results can vary. The TIOSPIR trial established non-inferiority between the Tiotropium Respimat and HandiHaler formulations.[17]
Conclusion
The clinical success of this compound is firmly grounded in its fundamental molecular pharmacology. A strong, evidence-based correlation exists between its high-affinity, slow-dissociation binding to M3 muscarinic receptors (in vitro) and its potent, long-acting bronchodilator efficacy and positive clinical outcomes in patients (in vivo). This guide illustrates a clear and logical pathway from benchtop discovery to bedside application, providing researchers and clinicians with a comprehensive understanding of how molecular characteristics translate into meaningful therapeutic benefits.
References
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Tiotropium bromide: a new long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scireq.com [scireq.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. in vivo models of COPD - Aquilo [aquilo.nl]
- 11. A one-year trial of tiotropium Respimat plus usual therapy in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of tiotropium in COPD patients in primary care – the SPiRiva Usual CarE (SPRUCE) study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Results - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. ajmc.com [ajmc.com]
- 16. Table 62, Treatment Comparisons Within the Oba et al. MTC — Effects of LAMAs on Moderate-to-Severe and Severe COPD Exacerbations - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Summary - Pharmacoeconomic Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tiotropium Bromide Hydrate in a Laboratory Setting
As a long-acting anticholinergic bronchodilator, Tiotropium Bromide Hydrate is a cornerstone in the research and development of therapies for chronic obstructive pulmonary disease (COPD).[1] Its potent pharmacological activity demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.
Understanding the Hazard Profile: The 'Why' Behind the Protocol
This compound is not a benign substance; its handling and disposal are governed by its specific hazard profile. According to its Safety Data Sheet (SDS), the primary risks include:
-
Serious Eye Irritation (Category 2A) : Direct contact can cause significant, reversible damage to the eyes.[2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : Inhalation of dust may lead to drowsiness or dizziness.[2]
-
Specific Target Organ Toxicity (Single Exposure, Category 1 & Repeated Exposure) : May cause damage to organs with prolonged or repeated exposure.[2][3]
-
Aquatic Toxicity : The compound is harmful to aquatic life with long-lasting effects, making environmental release a significant concern.[4]
These hazards necessitate that this compound be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash, as this is prohibited by regulations like the EPA's Subpart P for pharmaceutical waste.[5][6] The core principle of this disposal protocol is containment and transfer to a licensed hazardous waste facility.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any this compound waste, donning the appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier against exposure.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[2] | Protects against accidental splashes of solutions or airborne dust particles causing eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[3][7] |
| Protective Clothing | Standard laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator if dusts are generated.[9] | Required when handling bulk powder outside of a containment device to prevent inhalation. |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol delineates the process for managing three primary forms of this compound waste: unused pure compound, contaminated labware, and solutions.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
The cardinal rule of chemical waste management is segregation. Never mix different waste streams.[9]
-
Unused or Expired Solid Compound :
-
Keep the this compound in its original container if possible.[9] This preserves essential identifying information.
-
If transferring is necessary, use a clean, dry, and compatible container.
-
Label the container clearly with "Hazardous Waste," "this compound," and the approximate quantity.
-
-
Contaminated Labware (Gross Contamination) :
-
This includes items like weigh boats, contaminated gloves, bench paper, and empty stock bottles.
-
Place these items into a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Empty stock bottles should not be rinsed. The residual material is considered hazardous.[9]
-
-
Contaminated Labware (Trace Contamination & Decontamination) :
-
For glassware intended for reuse, a triple-rinse procedure is advised.
-
Perform the initial rinse with a small amount of the solvent used in the experiment. This rinsate is considered hazardous liquid waste and must be collected.
-
Follow with two additional rinses (e.g., with alcohol or water). These rinsates should also be collected as hazardous waste.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
-
Aqueous or Solvent Solutions :
-
Collect all solutions containing this compound in a dedicated, compatible, and properly vented hazardous waste container.
-
Do not mix with other chemical wastes to prevent unknown reactions.
-
Label the container with the full chemical names of all constituents and their estimated concentrations.
-
Accidents happen. A prepared response is critical to mitigating risk.
-
Isolate the Area : Evacuate personnel from the immediate vicinity of the spill.[2]
-
Ensure Ventilation : Work in a well-ventilated area or a chemical fume hood.[2]
-
Contain the Spill :
-
Collect and Dispose : Place the absorbed material or swept-up powder into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate : Clean the spill area thoroughly, first with a damp cloth (collecting the cloth as hazardous waste) and then with a suitable detergent or solvent.
-
Secure Packaging : All waste containers must be securely sealed to prevent leaks.
-
Labeling : Ensure all containers are accurately and clearly labeled with "Hazardous Waste" and the specific chemical contents.
-
Storage : Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
Professional Disposal : The final and most critical step is to dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[7] These entities are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations, typically via incineration.[5][10]
By adhering to this comprehensive protocol, researchers can manage this compound waste with confidence, ensuring personal safety, regulatory compliance, and environmental stewardship.
References
- 1. Tiotropium: an inhaled, long-acting anticholinergic drug for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. michigan.gov [michigan.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. staging.keyorganics.net [staging.keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
